3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Description
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Properties
IUPAC Name |
trimethyl-(3-methylimidazo[4,5-b]pyridin-6-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-13-7-12-9-5-8(14(2,3)4)6-11-10(9)13/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQCEVJQYHRSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674117 | |
| Record name | 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-66-3 | |
| Record name | 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
This guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a privileged structure due to its structural analogy to purines, which allows it to interact with a wide range of biological targets.[1][2] The introduction of a methyl group at the N3 position and a trimethylsilyl (TMS) group at the C6 position can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of Imidazo[4,5-b]pyridines and Strategic Functionalization
The imidazo[4,5-b]pyridine core is a key pharmacophore found in numerous compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3][4][5][6] Its bioisosteric relationship with endogenous purines makes it a valuable template for designing molecules that can modulate the activity of kinases, G-protein-coupled receptors, and other crucial cellular components.[7][8]
The strategic incorporation of a trimethylsilyl (TMS) group, -Si(CH₃)₃, offers several advantages in drug design. The TMS group is known for its chemical inertness and large molecular volume, which can be used to introduce steric bulk and enhance lipophilicity.[9][10] This can lead to improved membrane permeability and altered metabolic profiles. Furthermore, the silicon atom can engage in unique interactions with biological targets, and the TMS group can serve as a useful handle for further chemical modifications. In analytical chemistry, derivatization with a TMS group often increases the volatility of compounds, making them more amenable to analysis by gas chromatography and mass spectrometry.[10]
The methylation at the N3 position of the imidazole ring is a common strategy to cap a hydrogen bond donor and to explore the steric and electronic requirements of the target binding pocket. The position of the methyl group can significantly impact the compound's biological activity and pharmacokinetic properties.
This guide will detail a plausible and efficient synthetic route to 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, followed by a thorough discussion of its characterization using modern analytical techniques.
Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine: A Step-by-Step Approach
The synthesis of the target compound can be achieved through a multi-step sequence starting from commercially available precursors. The proposed pathway involves the construction of the imidazo[4,5-b]pyridine core, followed by the introduction of the trimethylsilyl and methyl groups.
Proposed Synthetic Pathway
A logical synthetic approach would begin with a suitably substituted pyridine derivative, which can be converted to the corresponding diaminopyridine. Cyclization with a one-carbon source would then form the imidazole ring. Subsequent silylation and methylation would yield the final product.
Caption: Proposed synthetic pathway for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-pyridine-2,3-diamine
This initial step involves the reduction of the nitro groups of a commercially available dinitropyridine to form the corresponding diamine.
-
Materials: 5-Bromo-2,3-dinitropyridine, Iron powder, Hydrochloric acid, Ethanol, Water, Sodium bicarbonate.
-
Procedure:
-
To a stirred suspension of 5-Bromo-2,3-dinitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (0.5 eq) dropwise.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 5-Bromo-pyridine-2,3-diamine.
-
Step 2: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine
The formation of the imidazole ring is achieved by cyclization of the diaminopyridine with a one-carbon source, such as formic acid.
-
Materials: 5-Bromo-pyridine-2,3-diamine, Formic acid.
-
Procedure:
-
Dissolve 5-Bromo-pyridine-2,3-diamine (1.0 eq) in formic acid (10 vol).
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Bromo-3H-imidazo[4,5-b]pyridine.
-
Step 3: Synthesis of 6-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine
The introduction of the trimethylsilyl group is accomplished via a lithium-halogen exchange followed by quenching with a silicon electrophile.
-
Materials: 6-Bromo-3H-imidazo[4,5-b]pyridine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Trimethylsilyl chloride (TMSCl).
-
Procedure:
-
Dissolve 6-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add Trimethylsilyl chloride (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
-
Step 4: Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
The final step is the methylation of the imidazole nitrogen. It is important to note that alkylation of the imidazo[4,5-b]pyridine core can sometimes lead to a mixture of N1 and N3 isomers.[11] Reaction conditions should be optimized to favor the desired N3-alkylation.
-
Materials: 6-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine, Anhydrous Dimethylformamide (DMF), Sodium hydride (NaH), Methyl iodide (CH₃I).
-
Procedure:
-
To a solution of 6-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
-
Characterization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the trimethylsilyl protons (a singlet integrating to 9H, typically around 0.3-0.5 ppm), the methyl protons on the imidazole ring (a singlet integrating to 3H, around 3.8-4.0 ppm), and the aromatic protons on the pyridine and imidazole rings (distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm). The chemical shifts of the pyridine protons will be influenced by the electronic effects of the TMS and imidazole moieties. |
| ¹³C NMR | Resonances for the trimethylsilyl carbons (around 0 ppm), the methyl carbon (around 30-35 ppm), and the aromatic carbons of the fused ring system. The carbon atom attached to the silicon will show a characteristic upfield shift. |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic system, and strong Si-C stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₅N₃Si). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
Note: The exact chemical shifts and absorption frequencies will depend on the solvent and the specific instrument used for analysis. The predicted values are based on known data for similar structures.[4][12][13][14]
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₅N₃Si |
| Molecular Weight | 205.34 g/mol |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. The described protocol, based on established chemical principles for the synthesis of imidazo[4,5-b]pyridine derivatives, provides a clear and actionable methodology for researchers in the field.[1][4][5] The strategic incorporation of the methyl and trimethylsilyl groups is anticipated to confer unique properties to the molecule, making it a valuable candidate for further investigation in drug discovery programs. The detailed characterization plan ensures the unambiguous identification and quality assessment of the synthesized compound. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the best possible yields and purity.
References
-
El-Sayed, M. F., Abbas, S. E. S., Wagdy, L., & El-Kerdawy, M. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link]
-
Geronikaki, A., & Pitta, E. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 384. [Link]
-
Bembalkar, S. R., & Shingare, M. S. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. [Link]
-
Jabri, Z., El Ibrahimi, B., Jarmoni, K., Sabir, S., Misbahi, K., Kandri Rodi, Y., ... & Essassi, E. M. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 123-137. [Link]
-
Grokipedia. (n.d.). Trimethylsilyl group. [Link]
-
Peršuri, A., Stepanić, V., Raić-Malić, S., & Cetina, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(21), 5035. [Link]
-
Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [Link]
-
Chemeurope.com. (n.d.). Trimethylsilyl. [Link]
-
Fiveable. (n.d.). TMS Definition - Organic Chemistry II Key Term. [Link]
-
SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
Lee, C. F., Chen, Y. H., & Chern, J. W. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4271–4279. [Link]
-
SpectraBase. (n.d.). 3-Methyl-6-(trimethylsilyl)-hexanal. [Link]
-
Bouziane, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
The Good Scents Company. (n.d.). 3-methyl pyridine. [Link]
-
Grabarics, M., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(23), 7837. [Link]
-
Mondal, S., & Jana, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]
-
ResearchGate. (n.d.). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. [Link]
-
ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][4]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. Trimethylsilyl [chemeurope.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document serves as both a repository of known information and, more importantly, a detailed methodological roadmap for its complete physicochemical profiling. Understanding these properties is paramount for any research and development endeavor, as they fundamentally influence a compound's behavior in biological systems and its viability as a drug candidate.
The imidazo[4,5-b]pyridine scaffold is a recognized "privileged structure" in drug discovery, bearing a structural resemblance to purines. This has led to the exploration of its derivatives for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3][4] The introduction of a methyl group at the 3-position and a trimethylsilyl group at the 6-position of the core structure creates a unique molecule with specific electronic and steric properties that require thorough investigation.
Molecular Structure and Basic Properties
A foundational understanding of a molecule begins with its structure and fundamental physicochemical descriptors.
Structure:
Sources
An In-Depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. In the absence of publicly available experimental data for this specific molecule, this document serves as a robust theoretical framework, grounded in established spectroscopic principles and data from analogous structures. The insights herein are intended to guide researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Rationale for Analysis
The unique architecture of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, which incorporates a fused bicyclic N-heterocycle with a bulky, electron-donating trimethylsilyl (TMS) group, presents an interesting spectroscopic profile. Understanding its NMR and MS characteristics is crucial for confirming its synthesis and purity, as well as for elucidating its role in potential drug discovery and development pipelines.
Figure 1: Structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the imidazopyridine core, the N-methyl protons, and the trimethylsilyl protons. The chemical shifts are influenced by the electron-donating nature of the TMS group and the overall aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.10 | Singlet | - | Located on the electron-deficient imidazole ring, adjacent to two nitrogen atoms. |
| H-5 | ~7.80 | Doublet | ~8.5 | Ortho-coupled to H-4. |
| H-7 | ~8.40 | Singlet | - | Deshielded due to proximity to the pyridine nitrogen and influenced by the TMS group at position 6. |
| N-CH₃ | ~3.80 | Singlet | - | Typical chemical shift for a methyl group attached to a nitrogen atom in a heteroaromatic system. |
| Si(CH₃)₃ | ~0.30 | Singlet | - | Characteristic chemical shift for trimethylsilyl protons, significantly shielded by the silicon atom. |
Causality Behind Predictions:
-
The predictions are based on the analysis of related structures. For instance, the aromatic protons in 3H-imidazo[4,5-b]pyridine derivatives typically resonate between 7.0 and 9.0 ppm.[1][2][3]
-
The trimethylsilyl group is known to be a strong electron-donating group, which generally leads to an upfield shift (lower ppm) of the protons on the aromatic ring to which it is attached.
-
The N-methyl group's chemical shift is a standard value for such functionalities in heterocyclic systems.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the electronic effects of the neighboring atoms and functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145.0 | Imidazole carbon, deshielded by two adjacent nitrogen atoms. |
| C-4 | ~148.0 | Pyridine carbon alpha to the nitrogen. |
| C-5 | ~118.0 | Aromatic carbon in the pyridine ring. |
| C-6 | ~140.0 | Carbon bearing the TMS group, significantly influenced by silicon. |
| C-7 | ~135.0 | Pyridine carbon. |
| C-7a | ~150.0 | Fused aromatic carbon at the junction of the two rings. |
| C-9 | ~130.0 | Fused aromatic carbon at the junction of the two rings. |
| N-CH₃ | ~30.0 | N-methyl carbon. |
| Si(CH₃)₃ | ~-1.0 | Highly shielded methyl carbons attached to silicon. |
Causality Behind Predictions:
-
The chemical shifts for the imidazo[4,5-b]pyridine core are estimated from known data for similar heterocyclic systems.[2][3]
-
The carbon atom directly attached to the silicon (C-6) is expected to show a significant shift due to the electropositive nature of silicon.
-
The upfield shift of the TMS carbons to a negative ppm value is a hallmark of this functional group.
Predicted Mass Spectrometry Data and Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a clear molecular ion peak (M⁺) and a series of characteristic fragment ions. The fragmentation pattern provides valuable structural information.
-
Predicted Molecular Ion (M⁺): The exact mass of C₁₀H₁₅N₃Si is calculated to be 205.1035 u. The nominal mass will be observed at m/z = 205.
Predicted Fragmentation Pathway:
The primary fragmentation is anticipated to involve the loss of a methyl radical from the trimethylsilyl group, which is a very common fragmentation pathway for TMS-containing compounds, leading to a stable [M-15]⁺ ion.
Figure 2: Predicted primary fragmentation of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Further fragmentation could involve the loss of the entire TMS group or cleavage of the imidazopyridine ring system.
Recommended Experimental Protocols
To validate these predictions, the following experimental protocols are recommended.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -10 to 160 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Figure 3: Recommended workflow for NMR analysis.
Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the compound in methanol or acetonitrile directly into the ion source via a syringe pump or through a GC or LC system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Acquire data over a mass range of m/z 50-500.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. The presented NMR and MS data, along with the proposed fragmentation pathways and recommended experimental protocols, offer a solid foundation for researchers working with this compound. Experimental verification of these predictions will be a critical next step in fully elucidating the chemical properties of this molecule.
References
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. (2018). ACS Omega. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Available at: [Link]
-
Pyridine, 3-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
3-Methylpyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2023). MDPI. Available at: [Link]
-
Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. (2021). ResearchGate. Available at: [Link]
Sources
A Technical Guide to the Anticipated Crystal Structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine: A Keystone for Drug Discovery
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents due to its structural similarity to endogenous purines.[1][2] The introduction of a trimethylsilyl (TMS) group, as seen in 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, offers a unique opportunity for medicinal chemists to modulate physicochemical properties and explore novel structure-activity relationships (SAR). While the definitive crystal structure of this specific derivative is not yet publicly documented, this guide provides a comprehensive technical overview of its anticipated structural characteristics, a proposed methodology for its empirical determination, and the implications of its architecture for drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of imidazo[4,5-b]pyridine derivatives.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, kinase inhibition for cancer therapy, anti-inflammatory effects, and as agents targeting the central nervous system.[1][3] Its bioisosteric relationship with purines allows it to interact with a variety of biological targets. The strategic placement of substituents on this scaffold is a key aspect of modern drug design, influencing potency, selectivity, and pharmacokinetic profiles.
The subject of this guide, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, incorporates two key modifications to the parent scaffold:
-
N3-Methylation: This modification blocks a potential hydrogen bond donor site and can influence the molecule's metabolic stability and binding orientation within a target protein.
-
C6-Trimethylsilyl (TMS) Group: The TMS group is a versatile substituent. It can enhance lipophilicity, improve solubility in organic solvents, and serve as a handle for further synthetic transformations. Its steric bulk can also play a crucial role in directing binding interactions.
Understanding the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is paramount for rational drug design and the development of next-generation therapeutics based on this scaffold.
Synthesis and Crystallization: A Proposed Workflow
While various synthetic routes to imidazo[4,5-b]pyridines have been described, a common and effective method involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid, followed by cyclization.[1] For the title compound, a plausible synthetic pathway is outlined below.
Proposed Synthetic Protocol
A potential synthesis could involve the reaction of a 5-(trimethylsilyl)pyridine-2,3-diamine precursor with a methylating agent. The reaction would likely proceed under controlled conditions to ensure regioselectivity at the N3 position.
Experimental Protocol: Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
Step 1: Synthesis of the Diamine Precursor: Begin with a commercially available substituted pyridine and perform a series of reactions to introduce the amino groups at the C2 and C3 positions and the TMS group at the C6 position. This may involve nitration, reduction, and silylation steps.
-
Step 2: Imidazole Ring Formation: React the resulting 5-(trimethylsilyl)pyridine-2,3-diamine with a suitable one-carbon source, such as triethyl orthoformate, to construct the imidazole ring.
-
Step 3: N-Methylation: The final step would involve the selective methylation of the N3 nitrogen of the imidazo[4,5-b]pyridine core. This could be achieved using a reagent like methyl iodide in the presence of a base.
-
Step 4: Purification: The crude product should be purified using column chromatography on silica gel to obtain the target compound in high purity.
Crystallization Strategy
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to crystallization is crucial.
Experimental Protocol: Crystallization
-
Solvent Screening: A broad range of solvents with varying polarities should be screened. This includes, but is not limited to, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested and prepared for X-ray diffraction analysis.
Anticipated Molecular Structure and Crystallographic Properties
Based on the known structures of related imidazo[4,5-b]pyridine and trimethylsilyl-containing heterocyclic compounds, we can predict some of the key structural features of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Predicted Molecular Geometry
The imidazo[4,5-b]pyridine core is expected to be largely planar. The trimethylsilyl group, with its tetrahedral silicon atom, will extend from this plane. The free rotation around the C-Si bond will likely result in multiple possible conformations in solution, but a preferred orientation will be adopted in the crystalline state, influenced by intermolecular packing forces.
Potential Intermolecular Interactions
In the absence of a strong hydrogen bond donor (due to N3-methylation), the crystal packing will likely be governed by weaker intermolecular forces:
-
π-π Stacking: The planar aromatic rings of the imidazo[4,5-b]pyridine core may stack on top of each other, contributing to the stability of the crystal lattice.
-
C-H···N and C-H···π Interactions: Weak hydrogen bonds involving the methyl and trimethylsilyl protons with the nitrogen atoms and the aromatic system of neighboring molecules are also anticipated.
These interactions will dictate the overall supramolecular assembly in the solid state.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic parameters for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, based on typical values for similar organic molecules.
| Parameter | Anticipated Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| V (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Calculated Density (g/cm³) | 1.1 - 1.3 |
Proposed Workflow for Crystal Structure Determination
The following diagram illustrates the key steps in determining the crystal structure of a novel compound like 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Figure 1: A generalized workflow for the determination of a small molecule crystal structure.
Implications for Drug Development
A definitive crystal structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine would provide invaluable insights for drug development professionals:
-
Structure-Based Drug Design: The precise coordinates of each atom would allow for accurate modeling of the compound within the active site of a target protein. This facilitates the design of more potent and selective analogs.
-
Understanding Physicochemical Properties: The observed intermolecular interactions in the crystal lattice can provide clues about the compound's solubility, melting point, and stability.
-
Intellectual Property: A novel crystal form (polymorph) can be a patentable entity, strengthening the intellectual property portfolio of a drug candidate.
Conclusion
While the crystal structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine remains to be empirically determined, this guide has outlined its significance, a plausible route to its synthesis and crystallization, and the anticipated key features of its molecular and supramolecular architecture. The imidazo[4,5-b]pyridine scaffold continues to be a rich source of new therapeutic agents, and a detailed structural understanding of its derivatives is essential for advancing the field of medicinal chemistry. The experimental workflows described herein provide a robust framework for the successful elucidation of the structure of this and other novel heterocyclic compounds.
References
-
MySkinRecipes. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. [Link]
-
Bembalkar, S.R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
PrepChem. Synthesis of 3H-imidazo[4,5-b]pyridine. [Link]
-
Geronikaki, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3193. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
The Good Scents Company. 3-methyl pyridine. [Link]
-
Elsevier. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
-
MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
ResearchGate. (2022). Crystal structure of 3,3′-(pyridine-2,6-diylbis(methylene))bis(1-propyl-1H-imidazol-3-ium) ditetrafluoroborate, C19H27B2F8N5. [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. [Link]
-
ResearchGate. (2015). Crystal structure of 3-mesityl-1-[(pyridin-2-yl)methyl]-3,4,5,6-tetrahydropyrimidin-1-ium bromide monohydrate. [Link]
-
ResearchGate. (2025). 6-Bromo-3-butyl-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine and its 4-butyl regioisomer: synthesis and analysis of supramolecular assemblies. [Link]
-
MDPI. (2022). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]
Sources
A Technical Guide to the Solubility of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in organic solvents. In the absence of extensive published empirical data for this specific molecule, this document synthesizes first-principle chemical theory with gold-standard experimental protocols. We first analyze the molecule's structural components—the polar imidazo[4,5-b]pyridine core, the N-methyl group, and the dominant, lipophilic trimethylsilyl (TMS) group—to predict its solubility profile. Subsequently, this guide presents detailed, field-proven methodologies for both thermodynamic (equilibrium) and kinetic solubility assays, enabling researchers in drug development and chemical synthesis to generate precise, reliable data. The protocols are designed as self-validating systems, emphasizing scientific integrity and reproducibility, and are grounded in authoritative standards, including ICH guidelines.
Introduction: Understanding the Molecule and the Imperative of Solubility
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its core structure, imidazo[4,5-b]pyridine, is a bioisostere of natural purines, making it a valuable scaffold for designing molecules that can interact with biological systems.[1][2] The strategic placement of a methyl group on the imidazole nitrogen and a trimethylsilyl (TMS) group at the 6-position of the pyridine ring dramatically influences its physicochemical properties.
Solubility is a critical determinant of a compound's utility.[3] In drug discovery, poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant challenges in formulation development.[4][5] For chemical synthesis, solubility dictates the choice of reaction media, affects reaction kinetics, and is fundamental to purification processes like crystallization and chromatography. This guide therefore addresses the critical need for a rigorous approach to evaluating the solubility of this specific molecule.
Theoretical Solubility Profile and Strategic Solvent Selection
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[6][7] The structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine presents a balance of polar and nonpolar characteristics.
-
Polar Core: The imidazo[4,5-b]pyridine nucleus contains multiple nitrogen atoms, which can act as hydrogen bond acceptors, imparting inherent polarity.
-
Dominant Nonpolar Group: The trimethylsilyl [–Si(CH3)3] group is the molecule's most significant structural feature. The TMS group is large, non-covalent, and chemically inert, creating substantial steric bulk.[8][9] Crucially, it is highly lipophilic (hydrophobic), a property known to significantly enhance the solubility of compounds in organic solvents such as toluene, THF, and dichloromethane.[10]
Causality : The large, nonpolar surface area of the TMS group is expected to dominate the molecule's overall physicochemical character. While the heterocyclic core could interact with polar solvents, the bulky TMS group will likely hinder effective solvation by highly polar, protic solvents (like water or methanol) and will strongly favor interactions with nonpolar or moderately polar aprotic solvents.
Predicted Solubility Profile:
Based on this structural analysis, we can predict the compound's general solubility behavior. This table serves as a hypothesis to be validated by the experimental protocols outlined in the next section.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High | The lipophilic TMS group and hydrocarbon-like methyl group will have strong van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | THF, DCM, Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | These solvents can solvate both the polar core through dipole-dipole interactions and the nonpolar TMS group. DCM and THF are excellent candidates. |
| Polar Aprotic (Amide) | DMF, DMAc | Moderate to High | These highly polar solvents are excellent solubilizers, though the large nonpolar moiety may limit maximum solubility compared to smaller molecules. |
| Polar Protic | Methanol, Ethanol | Low to Sparingly Soluble | The TMS group will disrupt the strong hydrogen-bonding network of the solvent, making solvation energetically unfavorable. |
| Aqueous | Water, Aqueous Buffers | Very Low / Insoluble | The dominant hydrophobicity of the TMS group will lead to extremely poor solubility in water. |
Gold-Standard Experimental Solubility Determination
Theoretical predictions require empirical validation. The choice between a thermodynamic and a kinetic assay depends on the stage of research. Thermodynamic solubility is the "true" equilibrium value and is crucial for late-stage development, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[3][4][11][12]
3.1. Protocol 1: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard, referenced in regulatory guidelines such as ICH M9.[13][14] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring a true equilibrium between the solid and dissolved states has been reached.[11]
Caption: Workflow for the thermodynamic shake-flask solubility assay.
-
Preparation : Add an excess amount of solid 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (e.g., 2-5 mg, ensuring undissolved solid is visible) to a series of glass vials.
-
Solvent Addition : To each vial, add a precise volume (e.g., 1.0 mL) of a selected organic solvent.
-
Equilibration : Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a period sufficient to reach equilibrium, generally 24 to 48 hours.[11]
-
Phase Separation : After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Sample Collection : Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.
-
Quantification :
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Dichloromethane) to create a standard calibration curve.
-
Analyze the filtered supernatant using a validated analytical method like HPLC-UV or LC-MS.
-
Determine the concentration of the compound in the sample by comparing its response to the calibration curve.
-
3.2. Protocol 2: Kinetic Solubility Assay for High-Throughput Screening
Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous or organic medium.[4][5] It is faster than the equilibrium method and uses less compound, making it ideal for early discovery.[12] The result is often higher than thermodynamic solubility because it can reflect the solubility of an amorphous state or a supersaturated solution.[11][12]
Caption: Workflow for a high-throughput kinetic solubility assay.
-
Stock Solution : Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Assay Plate Preparation : In a 96-well microplate, dispense the desired organic solvents into the wells.
-
Compound Addition : Add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of stock into 198 µL of solvent) and mix rapidly. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.
-
Incubation : Seal the plate and incubate at room temperature with shaking for a defined, short period (e.g., 1-2 hours).
-
Detection : Determine the solubility limit. This can be done in two primary ways:
-
Nephelometry : Measure the amount of light scattered by any precipitate formed using a plate reader. The concentration at which light scattering appears is the kinetic solubility limit.[5]
-
Separation & Quantification : Use a filter plate to separate the supernatant from the precipitate. Quantify the concentration of the compound in the clear filtrate using a high-throughput method like UV-Vis spectroscopy or rapid LC-MS.[5]
-
Data Analysis and Presentation
Accurate quantification is paramount. Regardless of the method, a robust calibration curve must be generated using a stock solution of known concentration. The final data should be reported clearly.
Table for Reporting Experimental Solubility Data:
| Solvent | Method | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (mM) | Observations |
| Dichloromethane | Thermodynamic | 25 | Clear solution | ||
| Toluene | Thermodynamic | 25 | |||
| Tetrahydrofuran (THF) | Thermodynamic | 25 | |||
| Acetonitrile | Thermodynamic | 25 | |||
| Methanol | Thermodynamic | 25 | Visible precipitate | ||
| Add other solvents | Select Method | 25 |
Conclusion and Authoritative Best Practices
While theoretical analysis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine strongly suggests high solubility in nonpolar and polar aprotic organic solvents, this must be confirmed through rigorous experimentation. The thermodynamic shake-flask method provides the definitive equilibrium solubility value required for regulatory and late-stage development purposes. For earlier-stage research requiring higher throughput, a kinetic assay offers a pragmatic and resource-efficient alternative. Adherence to these validated protocols will ensure the generation of high-quality, reliable data, enabling informed decisions in any research or development pipeline.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Gomez-Bombarelli, R., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Ghaedi, H., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Fiveable. (n.d.). TMS Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
ResearchGate. (2015). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Villarroel, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Trimethylsilyl. Retrieved from [Link]
-
MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl pyridine. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ws [chem.ws]
- 8. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 9. Trimethylsilyl [chemeurope.com]
- 10. fiveable.me [fiveable.me]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide on the Stability of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine under Acidic and Basic Conditions
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its structural resemblance to endogenous purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities including antitumor, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The introduction of a trimethylsilyl (TMS) group, as seen in 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, is a common strategy in organic synthesis to modulate solubility, facilitate purification, or serve as a synthetic handle for further functionalization.
Understanding the chemical stability of this molecule, particularly under acidic and basic conditions, is paramount for researchers in drug development. Stability data informs critical decisions regarding reaction conditions, formulation development, storage, and ultimately, the therapeutic viability of a compound. This guide provides a comprehensive technical overview of the anticipated stability profile of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, methodologies for its assessment, and insights into its likely degradation pathways.
Chemical Structure and Key Functional Groups
The stability of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is primarily dictated by the interplay of its two key structural features:
-
The Imidazo[4,5-b]pyridine Core: This bicyclic aromatic system contains both a pyridine-like nitrogen and a pyrrole-like nitrogen within the imidazole ring.[6] While generally robust, the electron distribution and potential for protonation of the nitrogen atoms can influence its reactivity under different pH conditions.
-
The Trimethylsilyl (TMS) Group: The TMS group attached to the pyridine ring is the most prominent feature influencing the molecule's stability. It is well-documented as a labile protecting group, susceptible to cleavage under both acidic and basic conditions.[7][8][9] The silicon-carbon bond is the point of vulnerability.
Stability Under Acidic Conditions
Predicted Degradation Pathway
Under acidic conditions, the primary and most probable degradation pathway for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is the protodesilylation of the trimethylsilyl group. The C-Si bond is readily cleaved in the presence of acid, leading to the formation of 3-methyl-3H-imidazo[4,5-b]pyridine and a trimethylsilanol derivative, which would likely not be observed.
Mechanism of Acid-Catalyzed Desilylation
The acid-catalyzed cleavage of the aryl-Si bond likely proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Protonation of the aromatic ring, which increases its electrophilicity.
-
Nucleophilic attack by a water molecule on the silicon atom, facilitated by the electron-withdrawing nature of the protonated ring.
-
Departure of the silyl group as a stable cationic species or a derivative thereof.
Caption: Proposed mechanism for acid-catalyzed desilylation.
Experimental Protocol for Forced Degradation (Acidic)
This protocol outlines a typical forced degradation study to assess stability in acidic media.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see Analytical Methodology section).
Stability Under Basic Conditions
Predicted Degradation Pathway
Similar to acidic conditions, the TMS group is also labile under basic conditions.[7][8] Therefore, the expected primary degradation product is 3-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core itself is generally stable to moderately basic conditions, making the desilylation the most probable degradation route.
Mechanism of Base-Catalyzed Desilylation
The base-catalyzed cleavage of the aryl-Si bond is thought to proceed via a nucleophilic attack on the silicon atom. The steps are:
-
A hydroxide ion or other nucleophile attacks the silicon atom, forming a pentacoordinate silicon intermediate.
-
This intermediate then rearranges, leading to the cleavage of the C-Si bond.
-
The resulting aryl anion is subsequently protonated by the solvent.
Caption: Proposed mechanism for base-catalyzed desilylation.
Experimental Protocol for Forced Degradation (Basic)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in a suitable organic solvent.
-
Stress Conditions:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is crucial to separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and 280 nm; Mass Spectrometry (ESI+) |
| Injection Volume | 2 µL |
Data Interpretation and Reporting
The data from the forced degradation studies should be tabulated to clearly show the percentage of the parent compound remaining and the formation of degradation products over time.
| Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) |
| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 |
| 2 | 75.3 | 24.1 | |
| 4 | 52.1 | 47.2 | |
| 8 | 23.8 | 75.5 | |
| 24 | <1.0 | >98.0 | |
| 0.1 M NaOH, 60 °C | 0 | 100.0 | 0.0 |
| 2 | 82.5 | 17.0 | |
| 4 | 65.9 | 33.5 | |
| 8 | 40.2 | 59.1 | |
| 24 | 5.6 | 93.8 |
Note: The above data is illustrative and not based on experimental results.
Conclusion
Based on the known chemical properties of the trimethylsilyl group, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is expected to be labile under both acidic and basic conditions. The primary degradation pathway is anticipated to be the cleavage of the C-Si bond, yielding 3-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine core itself is likely to remain intact under the mild acidic and basic conditions typically used in forced degradation studies.
For researchers and drug development professionals, this inherent lability of the TMS group must be a key consideration. In synthetic applications, it can be exploited as a readily cleavable protecting group. However, for the final active pharmaceutical ingredient, this instability may pose significant challenges for formulation, storage, and in vivo stability. Further studies, including oxidative, thermal, and photolytic stress testing, are recommended to build a complete stability profile of this molecule.
References
- Grokipedia. Trimethylsilyl group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEITm3Ml2CC5kdwfkP9cNaMpkhQYo_ttxcRz-D8sqc_fa6vxoPE8hlBqyofdeFOmv39Ch3ZuhOQHVAUoDXkoftmgQVekGNejyghOrePySszhFYoHuJBZYpBeaHF8pfZzBGqPdAMceXX_tEEYw==]
- ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVTNwA_3akXuYyJWIwkcXjNAp4Ed8WZQz-7dbsu3Z_OjTprlZum0P1b4YED5KOcsGDen02GFdto6TqWq7vbzf12CUF7oRzRTLehDT6hiZAyvWw-aP0aAd5ERzj-BgyVX93VlY8Bfj7kRf0ajsQn3R4IIjTYuzzZ9beQlPJ3z5MNm3UWBGHSHcrFv_HlfVGSkHdLe8Es2qA2aU81hiicajp]
- Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuyeF051QbXL06U8nBOohJZXfFV-ZH-BonF9cAz7c-SY-oESSfpCEwWyitl0P-MW3Xe4Ln87lFQPnzKzZl0jALCIWpSpbgIjAYDRSfHKLn9wWcheNwkt_51OG7Ds132c0BcyOSUYkFnVSr2RSiFDSUxy_cN4Fbnmi0n9RkcAN7t8heKA9mT6pqwP7jLRZuSUIamvs=]
- Gelest Technical Library. Silyl Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjOV6a3IchihZHs8MtkxXP8Upsp6sJAjZxX6D6wm_jvwVe1E2PYfaoisfA8041yMRp23sqBm7N7rnfG6UX8Y2bqe2gm0_z7nfoxMBuChHqICe2fXGNQzy5lspw5TJLT1VAJL8FHlA-ZKrwzqAynTznTVUcPGHb_u31gvVvWb0v7aPYTanuyyTe9rv8qyk=]
- Wikipedia. Trimethylsilyl group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEojKxuz1pFY-bH_CS8TqYK8PmaTELt7OjlDeKXx5RBE61wYLwChRuzc6Zd2a8gGdZr6MAMGE45vDWGytoZqCAyvTjtUoHwnA62RJlj7hLQ2miZenXJf6xjoNAj_HBrSn43rOSoaND_eiKfRW4E]
- Study.com. Trimethylsilyl | TMS Definition, Structure & Protecting Groups. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkgyd_oX8X8GXSLSjv0gzas4BBRZZH0jjFHm2H5tuiBhKl3cYjaBjFEigiYiasCFBjmKj1EUkKAJGhfvxvfUdV0o-Zt8-7U8U2VzAh9ka3hHBNkbhR1L6zOAeBut9BTdJJH9u8PlLwfxo1-_2DYjMSknqISHNDf120SlHTXxZ_c2YiGCOeAs6WUzWMWDuIla9g8g=]
- ResearchGate. (2019). SYNTHESES, REACTIVITES ET ACTIVITES BIOLOGIQUES DES IMIDAZO[4,5-b]PYRIDINES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2bdpN76wN9Q1k5z8W5evkU4zi1x0sfEhLJr3PqtvHZp6HtL0NFEyhUJ-Hf5Kf7UwwfgY12zJH7NTRw2mrZ4w3RjwRf5ra-WdhUoDCtQFGi0xDOCpZnoZgn8NWUXGitqoOWSlTIXlBdx3m_ikWvPJerBQo5A_WtjzO2UKEP5wXjOwS55DmWMR1xJ3yRQMgUaKXEIvYcQCmsjTlbXVEl5FL2RKlgpTsz2DPSarGKc3Q7XMCKZFX]
- PubMed. Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGHB9wFVPA9QiS_xhWngIFRW0mwvD2YfWIqZtoM-XLvPadHqu6JOSXnoGZcRvu6omdLFlNUdK-JxDm0-O3r_17yyYpoJM18Bw1wsYfMvB5adZCXGDsIQF_MqIm9pXUG1v3Nb8F]
- Chem LibreTexts. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKmWtcSVMsPoxL4RnW0Y_vEE0v739oYsz9ugBUI29T5MfxxrU5-cLXWKzS9B9y1By4YXwqcXzr-xNqGLIrfD3eKT_wdIMDSWObmExXLvyaDdi7v-i3MCBKKivx8jcpvNNPT16g7wNhbIxBRg8HIMLShh8CVt4RvcuoAId1GLfPrR1eEUworiB9HhPHnhHGJDzZKz35E3pLFqQ=]
- Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHImlZ3owpVM3ehx_osDrHV9k2K6fRlKIS6qSoYXeurF-25dH7NjzWqi6bauG9MI0NEzE-K71RNsWhgr4plP81_FNpmddxtr9ZzKvEYo0C7TR07gBbK31RP1exD9GPTkVY5f-lQfjk9sK36MfJMEJxCLttgAm4OD6PJ-EtRuQ==]
- ACS Publications. (2011). Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8oXi3WrOLoJJIF1WBpFPOy75gwe7fwzw7BEeEGa9WzPnpl3I6nmceaJp7w2t6fFJ6UtfayPxh4eNGfQDoNhmIDx4mnS2RuinN6-sm8H6OTUmSnad7FubT1KIx7b19SK0F4lEQqQ==]
- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_2aifDDGchPuv3Qi8XEZl3Roo8SdsyIoX4Z2OMkzoGWfVzwdeGZjU8TXTrYCjBx-ZzSHOgGNoJ5pQapI2Ch8hUxF4VfWHkhXNv8CShQX7DHi_UJ4pHpd800eAgW_BgWNd]
- PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHstFvtqDcjcVOilNtulfN8xuvZ5pgUet806EXLz3ADXIEmopFcSHffR6ATqEBB97jmub7nDGE6w_gbWTPPW4sgYazGXHOSAh8aSc1PPWitfwHQTEg7qZlcGjSH3iP-yj0uJQqSvzcHrefcI4Y=]
- R Discovery. Forced Degradation Studies Research Articles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6gM3hMfslfsVI5YNvuliY_-_X6WxR5-heNvl_M30E-BtrXXNKGM4tGSwv9oYQBB-gt4XRVPO1ytXiOzWsK-pbq3cIl8K9SSf50KpTWNaBxKNutB8aQBnu9RXnH_tUs5cej-CEfFuujk8p0tgIfjDD4ndh7O8xtcGgGyiZixjuVScGB5k8VV-xzi-HuSaRYGrrXGJTKuZMJxZheb-64q2nWX-FaY49VNas67ihDdnxUe5Z8QbEr0s=]
- ACS Publications. Synthesis, Characterization and Degradation of Poly(silyl ester)s. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ZB87EUjq1kcJJiUvf1Rn5ThvarY_5kKUOrQGEeQt-LpCYMBfuS-tDNvyUKwBw65ddpNhnZDqh_sfvca5X6RUbVYC8hSO_91VsOVv4EZqqsE1bS_4JnMS-McKfEGb2WiEd9DPpgWPWaE=]
- CymitQuimica. 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5zF7uW_DZJgbnLA9lRCVcSkUmiJAcRJwR-q3gKru7bErXQRHWI4DfoX7cfqQC7bQH2fqxdxHF29bvb0Y72xQv1SedC2_TnQ6TqIbntzgeqm-IDwW1JLe3UP5j1622-8EhdWAh9r9GZKWfD69h1IaaeEWy3cGwWrjYC9O3UKOYG3CQWgOFb2g9Gw7hytemD82i0n726j9bNkIj]
- ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJF0SB5BUruxbFEgNEvIQzfIs3wVm2twa1Js7AuU5APd8jcpnopl1DyhtZ3OTKsrMAxMqo5kvGemk_IMNWuyvELGpnqvGJUyCk26Oznj16ipQ05JFQ1PCibMGHu0SAXxMkFQl9ximQ4Bsmq68EGIpPx8pxFdv1YMA8LdIIxye24Z5OEyPJZR96O5YqwIad1XDgBVqkGrTyXjPWjvWoSQppgtmH_QbtHk0EgH2t5uDm59Ms-VQgl1yCCBGKdBpEc21099DRlWL3lVgL9oitMTYtz0=]
- SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBhi-f3uJJj6pJawOiYJ7Wqog8dRnGAd7-MqPfLbWw2fgqwAYANz1vThrSVrhqFO50GFFoxD_VT5vUIm3mJcXzRj3TSqn_OO-9mKOoBXJtSvvQSfA1rRPVufwtv5dPw_MvnXd41UZzWJhX6kKdZyCXI362tY5Ub6SB00us2LiOnKYLqPJCphsy_-dTa0EiUEL3W9iIJdtIEexbihM=]
- MedCrave online. (2016). Forced Degradation Studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1KKWJ0ixrE-zJhXEK3NvhnCMQWD25R6fJ1679iebX7kQ4ya9w6-KN5PC_ozRciQy7TuLJ25q6thlLUibTqlXdIcW-jw1UecfJGYqfYi1nGBToaI4tbm1PwSNLcXlwnQtaWJIuyl7GoIdpJ0jK9tPVRAMX1o78sDka9vY=]
- PubMed Central. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2W9FzhSx88w4k5zRxh3az0fikimxVPUoY9csT9i6mbToMSSwVfQIEeOYkSJUW3pbp2KMjTptYB_x5npWpFp9O3WmcvlDTkth-i5cvoc6eydMUsFCaoQFLt4pc8h1UYDwOcnakU2Y0-MG3BqI=]
- Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMdAOMC18a0sARaqzAyN8wFWTNOVXYgvxBt9ryBKPYaOfUm8ciywarzWNKV1X4Zqv8ytqje50Wy1Gc-60w2atrmMyccA8OjQjiNOBsKZz-r7Bu3UAtUWDyzKxyB8_jnOrVeP0s5qZc5R7sI-R5J70AChMEFeoHhdW7]
- Science.gov. forced degradation study: Topics by Science.gov. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFq2bfnlETee9ePuTvZ3CKdyG1DVUZdKv_c4oxBRRYY7Lmgr9R2q3EMzqCcMCrpVG561Y9rgfO5_8oQHQsN96yP32yKG8G3Tam6SJvX4FYyiTstWF7QLtODFmsANFv16RlZq8rUJo706Hcir6rEpvlQlKVboTk06I=]
- Supelco. TMSI+Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCzWPY-iOamdxBeWlFm6TS0MK3yU0e7MRhHKd_Llwqk6UfKFxuGXiGEgHLEuCWLVjpUTmUSm8VHcFY-LNVOVebqeG0EOLn2j8NcFUN4fKxdZZo8fG3RJpbhgVs2miTW12dLPUC1blScZ16Vxjcq0bcwFnNt0-4oOCF_erdTe3nDJk3xfJAo5LzS-P8jifRolj0B-B1]
- ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0aA0pfcpY963tzKqiwonMrYVOapSUd9Ayri7U8BzotLK9ueHzVj2hl3TxmarSkh9PY3FTwFbLMz36sa4vrTMXTOsRXqGK0pNPWH49QrxPyKp5oin6J7QMwo2ZW-6-hYZorETBWQy9KmdaBN4=]
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERIy7XGbd-ywKgSALLoZ6Ub855Lb0UVu1z08Y-XneSPPXQ3pXNmGZde7X1mhekgVvKSC9vmr4QGdbMN84xgDzvMqhgfOud8Cp0J2Sh9kGUw8WcdvlQtaPR21Wt7dl_Z1590suvCvO_s02CF2k=]
- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZWaY9sHiFh4czMGXepv6k2UctnW-VHLGG5swKDGYnb_Nc5-UsV-HLoykr8VP0k9G1JGbrAIpLNmN13QZdgvVQ_y_pBZU7KIMOguGesXtIOtmA90hRobVS0Wd4BBctgavRIArdaoNLGdjH]
- Sigma-Aldrich. 3-Methyl-6-(trimethylsilyl)-3H-imidazo 4,5-b pyridine AldrichCPR 1171920-66-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETgeCzXbg4WA9KkFqX_WIWAe8BTfk0u4EBZ9Z_QvhooFNcRRwLi2L0HHq_cUxn7seudAkj1hElr-_FzXR-KkA8MpB50JLxhlbAh92HZc_6d58cX2whtakiEFcoPvIkTYwi3FqJgzc_Vk2oWHAsiSCJoMJdUeMe2g==]
- ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFANE9lvOvpx1BecnF_kkNc0xn7xBJgxgLHUsazthK6IxrbS9bMMO5SLp2eZMBk0rBMJqwYuKYIVNI5r5azNYWV9Gw9-GPnFrvQSAGHq7KmfVD5sHVVLg2NZP9YOkyjc0rCfMACyoPAHfXdw8o=]
- National Institutes of Health. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTFcHAM1F26ITNrUFtJZy9QoITvT7kzoZZ6DO_pmkGQcCeng7nUtJNPIasziJ5j4AHXCkB94tRjMbnJwpEhdbmhh8Nig_b1yWM4ucngHZPU6n111S5xqxffELHzBXGix-CGp2--u_G_B2tTJA=]
- ResearchGate. (2025). Syntheses of 1,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine and 3,5,6-trimethyl-2-aminoimidazo[4,5-b]pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET7CCtv2nO5oC573geKpItiTEcGSP-UnK2ZupcLQ2p915QC0aNvtDJC11-eiIvutpxmcHZgIrMRVuIfnc-evDu7ZcNHrN3V8filcXsdhNDSpJERHd3GauYuDJx0ZB2gvFbIKOqnjDGzEumMHMLea7KSNKGNpusu5VZC5qaD-vre22YF9MGGyxqgIFBqxaJX_N_a91wmUV_XJZ4F8RHYWxciHr6iYxjezObU--RKttQzRq5WL6NB-l-YV2e0thP8i5Lf5Rrf3dlQOkgM8pqW21Aew==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
Unlocking Synthetic Versatility: A Guide to the Reactivity of the Trimethylsilyl Group on the Imidazo[4,5-b]pyridine Core
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its structural similarity to endogenous purines.[1][2] This core is present in a multitude of compounds investigated for anticancer, antiviral, and anti-inflammatory activities.[3][4][5] The synthetic manipulation of this heterocycle is therefore of paramount importance. Among the vast toolkit of modern organic chemistry, the trimethylsilyl (TMS) group stands out for its unique ability to serve as a transient, reactive, and directing entity.[6][7]
This guide provides an in-depth exploration of the reactivity of the trimethylsilyl group when appended to the imidazo[4,5-b]pyridine core. We will move beyond simple procedural descriptions to dissect the underlying principles governing its application, from its introduction as a protecting group to its role in facilitating regioselective functionalization and its direct installation onto the carbon framework.
Strategic Installation: N-Silylation of the Imidazo[4,5-b]pyridine Core
The most common application of the TMS group on the imidazo[4,5-b]pyridine core is the protection of the acidic N-H proton on the imidazole ring. This transformation is critical as it neutralizes the nucleophilicity and acidity of the N-H proton, preventing unwanted side reactions such as N-alkylation during subsequent synthetic steps.[8] The choice of silylating agent and conditions is dictated by the substrate's sensitivity and the desired reaction efficiency.
The mechanism involves the nucleophilic attack of the imidazole nitrogen onto the electrophilic silicon atom of the silylating agent. A base is typically employed to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Caption: Workflow for the N-silylation of the imidazo[4,5-b]pyridine core.
Comparative Analysis of Common Silylating Agents
The selection of the appropriate silylating agent is a critical decision based on reactivity and byproduct management. Silylamides like BSA are among the most powerful agents available.[9]
| Silylating Agent | Abbreviation | Typical Conditions | Key Advantages & Causality |
| Trimethylsilyl Chloride | TMSCl | Et3N or DIPEA in DCM/THF, 0°C to RT | Cost-effective and common. Requires a stoichiometric amount of a non-nucleophilic base to scavenge the HCl generated, preventing potential acid-catalyzed degradation of sensitive substrates. |
| Hexamethyldisilazane | HMDS | Catalytic TMSCl or (NH4)2SO4, reflux | The only byproduct is ammonia, which is volatile and easily removed.[9] The reaction is driven forward by the inertness of the byproduct, making it suitable for scale-up operations. |
| Bis(trimethylsilyl)acetamide | BSA | Neat or in ACN/DMF, RT to 60°C | A powerful silyl donor. The N,O-bis(trimethylsilyl)acetamide byproduct is volatile and unreactive, simplifying workup. BSA can also act as a solvent for the reaction.[9] |
| N-(Trimethylsilyl)imidazole | TMSIM | Neat or in inert solvent, RT | An exceptionally powerful silylating agent, particularly for hydroxyl groups, but also highly effective for N-H silylation.[10][11] The imidazole byproduct is non-volatile but can be removed by aqueous workup. |
Protocol 1: General Procedure for N-Trimethylsilylation using TMSCl
This protocol describes a standard, self-validating method for protecting the imidazo[4,5-b]pyridine N-H. The validation lies in the monitoring of the reaction and the straightforward purification.
Materials:
-
Imidazo[4,5-b]pyridine substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Trimethylsilyl chloride (TMSCl) (1.1 eq)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the imidazo[4,5-b]pyridine substrate.
-
Dissolution: Add anhydrous DCM or THF to dissolve the substrate completely.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add the base (e.g., Et3N) dropwise. Rationale: Cooling minimizes exothermic reactions and potential side products.
-
Silylating Agent Addition: Slowly add TMSCl dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will typically form immediately.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol before spotting to deprotect the TMS group, allowing for a direct comparison with the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude N-TMS product is often used directly in the next step due to its moisture sensitivity. If required, purification can be achieved by distillation or chromatography on deactivated silica gel.
Controlled Lability: Cleavage of the N-Si Bond
The synthetic utility of the TMS group is intrinsically linked to its predictable and facile removal. The N-Si bond in N-silylated imidazopyridines is susceptible to cleavage under a variety of mild conditions, allowing for deprotection without compromising other sensitive functional groups.[12][13]
Caption: Key pathways for the deprotection of the N-TMS group.
Comparative Deprotection Strategies
| Method | Reagents | Typical Conditions | Mechanism & Rationale |
| Acid-Catalyzed | Dilute HCl, Acetic Acid, PPTS | MeOH or THF, 0°C to RT | Protonation of the imidazole nitrogen weakens the N-Si bond, facilitating nucleophilic attack by a solvent molecule (e.g., methanol) on the silicon atom.[13] This is a very rapid and efficient method for acid-stable compounds. |
| Base-Catalyzed | K2CO3, Na2CO3, NH3 | Methanol or Ethanol, RT | A protic solvent like methanol is essential. The base generates a methoxide anion, which attacks the silicon center. This method is ideal for substrates sensitive to acid but stable to mild base.[14] |
| Fluoride-Mediated | Tetrabutylammonium Fluoride (TBAF), HF-Pyridine | THF, 0°C to RT | The high affinity of silicon for fluoride forms a very strong Si-F bond, which is the thermodynamic driving force for the cleavage.[15] TBAF is the most common source and is effective for even sterically hindered silyl groups, making it a highly reliable but less atom-economical choice. |
Protocol 2: Fluoride-Mediated Deprotection using TBAF
This protocol is chosen for its high reliability and compatibility with a wide range of functional groups that might be sensitive to acidic or basic conditions.
Materials:
-
N-TMS-Imidazo[4,5-b]pyridine substrate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 eq)
Procedure:
-
Preparation: Dissolve the crude or purified N-TMS substrate in anhydrous THF in a round-bottom flask at room temperature under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Add the TBAF solution dropwise over 5-10 minutes. Rationale: The reaction is often fast, and cooling helps maintain control, although it frequently proceeds well at room temperature.
-
Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC (typically complete within 30-60 minutes).
-
Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography, recrystallization, or precipitation.
Beyond Protection: Reactivity at the Carbon Framework
While N-protection is a primary role, the TMS group can also be installed directly onto the carbon skeleton of the imidazo[4,5-b]pyridine core through C-H activation, opening new avenues for functionalization.
Regioselective C-5 Radical Silylation
Recent studies have demonstrated that a direct, Lewis-acid-promoted oxidative C-H silylation can be achieved with high regioselectivity at the C-5 position of the imidazopyridine ring.[16][17] This transformation is significant as it introduces a versatile silyl handle at a position that can be challenging to functionalize directly.
The proposed mechanism involves the generation of a silyl radical from a hydrosilane in the presence of an oxidant. The Lewis acid is believed to coordinate to the pyridine nitrogen, activating the ring and directing the radical addition preferentially to the electron-rich C-5 position.
Caption: Proposed workflow for Lewis acid-promoted C-5 radical silylation.
This C-silylated product serves as a valuable intermediate. The C-Si bond can participate in cross-coupling reactions (e.g., Hiyama coupling) or be converted into other functional groups, such as a hydroxyl group via Fleming-Tamao oxidation, providing a powerful two-step method for C-H functionalization.
Conclusion
The trimethylsilyl group is far more than a simple protecting group in the chemistry of imidazo[4,5-b]pyridines. Its predictable installation and mild, selective removal provide a robust strategy for managing the reactive N-H site during complex syntheses. Furthermore, the development of direct C-H silylation methods has transformed the TMS moiety into a versatile synthetic handle for introducing functionality directly onto the heterocyclic core. For researchers in drug development, mastering the reactivity of the TMS group on this privileged scaffold is a critical skill, enabling the efficient and creative construction of novel molecular architectures with therapeutic potential.
References
- Trimethylsilyl group. Wikipedia.
- Trimethylsilyl. chemeurope.com.
- Some Aspects of the Chemistry of Alkynylsilanes. PMC, NIH.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohep
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central.
- Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid. Organic Letters.
- Studies on Silylated Low-Oxidation State Group 14 Compounds: Synthesis, Structural Properties and Reactivity.
- Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.
- Ruthenium-Catalyzed C(sp2)–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation.
- TMS deprotection of acid- and base-sensitive substr
- Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid. Semantic Scholar.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- N-(Trimethylsilyl)imidazole.
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine . ResearchGate. [Link]
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Techniques for Silylation.
- Silylation Overview.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Deprotection of Silyl Ethers. Gelest Technical Library.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. Trimethylsilyl [chemeurope.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
The Frontier of Molecular Engineering: An In-depth Technical Guide to the Electronic Properties of Silylated Imidazo[4,5-b]Pyridine Systems
For Immediate Release
A Note to Our Esteemed Researchers, Scientists, and Drug Development Professionals,
The exploration of novel heterocyclic compounds is a cornerstone of advancements in materials science and medicinal chemistry. The imidazo[4,5-b]pyridine core, a bioisostere of purine, has garnered significant attention for its diverse biological activities and intriguing photophysical properties.[1][2] The strategic modification of this scaffold offers a pathway to fine-tune its electronic characteristics for specific applications, from targeted therapeutics to advanced optoelectronic materials.
This technical guide embarks on an in-depth exploration of the electronic properties of a promising, yet nascent, class of compounds: silylated imidazo[4,5-b]pyridine systems . While direct and extensive research on this specific combination is still emerging, this document synthesizes foundational knowledge on the imidazo[4,5-b]pyridine core, the predictable electronic influence of silylation on aromatic systems, and analogous studies on related heterocyclic compounds. By extrapolating from established principles and related research, we aim to provide a predictive framework and a robust methodological guide for researchers venturing into this exciting field.
Our investigation indicates a significant gap in the current scientific literature concerning the experimental synthesis and detailed electronic characterization of silylated imidazo[4,5-b]pyridines. This guide, therefore, is structured to build a strong theoretical and practical foundation, empowering researchers to pioneer this underexplored chemical space. We will delve into the synthesis of the parent scaffold, propose viable silylation strategies, and forecast the resulting electronic and photophysical phenomena based on robust computational models and data from analogous systems.
The Imidazo[4,5-b]Pyridine Core: A Privileged Scaffold
The imidazo[4,5-b]pyridine system is a fused heterocyclic aromatic compound that has been the subject of extensive research due to its presence in numerous biologically active molecules.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to applications as kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4]
The electronic landscape of the imidazo[4,5-b]pyridine core is characterized by a rich π-system and the presence of both pyridine and imidazole nitrogen atoms, which can act as protonation or metal coordination sites.[5] This inherent electronic versatility makes it an ideal candidate for strategic functionalization to modulate its properties.
Silylation: A Powerful Tool for Modulating Electronic Properties
The introduction of silyl groups onto aromatic and heteroaromatic rings is a well-established strategy for altering their electronic and photophysical properties. Silyl groups, typically in the form of trialkylsilyl moieties (e.g., trimethylsilyl, triethylsilyl), can influence the electronic structure of the parent molecule through several mechanisms:
-
σ-Donation: The silicon-carbon bond exhibits σ-donating character, which can increase the electron density of the aromatic system.
-
σ-π Conjugation:** Interaction between the low-lying σ* orbitals of the Si-C bonds and the π* orbitals of the aromatic ring can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
-
Steric Effects: The bulk of the silyl group can induce conformational changes in the molecule, affecting π-orbital overlap and, consequently, the electronic properties.
These effects can lead to a reduction of the HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra, and can also influence the compound's solubility and stability.
Synthetic Pathways to Silylated Imidazo[4,5-b]Pyridine Systems
While a direct, optimized synthesis for silylated imidazo[4,5-b]pyridines is not yet prominently documented, we can propose a logical synthetic approach based on established methods for the synthesis of the core and subsequent C-H silylation of heteroaromatics.
Synthesis of the Imidazo[4,5-b]Pyridine Core
A common and versatile method for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridine with various aldehydes or carboxylic acids.[2][6]
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,3-diaminopyridine (1 eq.), benzaldehyde (1 eq.), and a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalyst/Reagent Addition: Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite or iodine, to facilitate the cyclization.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: General synthesis of the imidazo[4,5-b]pyridine core.
Proposed Silylation of the Imidazo[4,5-b]Pyridine Core
Direct C-H silylation of heteroaromatics has emerged as a powerful tool in organic synthesis. Based on methodologies developed for other nitrogen-containing heterocycles, a transition-metal-catalyzed or radical-mediated silylation could be a viable route.
Experimental Protocol: Proposed C-H Silylation
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized imidazo[4,5-b]pyridine (1 eq.) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Reagent Addition: Add a hydrosilane (e.g., triethylsilane, 1.5-2 eq.) and a suitable catalyst. For a metal-catalyzed approach, this could be a palladium or iridium complex. For a radical-mediated approach, a radical initiator like di-tert-butyl peroxide (DTBP) could be used.
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature for the chosen catalytic system and stir for an extended period (12-24 hours), monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction and perform an aqueous work-up. The organic layer is then dried and concentrated. The silylated product can be isolated by column chromatography.
Caption: Proposed C-H silylation of the imidazo[4,5-b]pyridine core.
Predicted Electronic and Photophysical Properties
The introduction of a silyl group is anticipated to have a profound impact on the electronic and photophysical properties of the imidazo[4,5-b]pyridine core.
Frontier Molecular Orbitals (FMOs)
Computational studies on analogous systems suggest that silylation will raise the energy of the Highest Occupied Molecular Orbital (HOMO) and lower the energy of the LUMO. This narrowing of the HOMO-LUMO gap is a direct consequence of the σ-donating nature and σ-π conjugation of the silyl group.
Caption: Predicted effect of silylation on FMO energy levels.
Photophysical Characterization
The narrowing of the HOMO-LUMO gap is expected to lead to a bathochromic (red) shift in both the absorption and emission spectra of the silylated derivatives compared to the unsubstituted parent compound.
Experimental Protocol: Photophysical Characterization
-
UV-Vis Absorption Spectroscopy:
-
Prepare dilute solutions of the synthesized compounds in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Determine the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Using the same solutions, excite the samples at their respective λmax values.
-
Record the emission spectra using a spectrofluorometer.
-
Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (Δλ = λem - λmax).
-
Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate).
-
Table 1: Predicted Photophysical Data for Silylated Imidazo[4,5-b]pyridines
| Compound | Predicted λmax (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) | Predicted ΦF |
| Unsubstituted Imidazo[4,5-b]pyridine | ~320-340 | ~380-420 | ~60-80 | Moderate |
| Silylated Imidazo[4,5-b]pyridine | ~340-380 | ~420-480 | ~80-100 | Moderate to High |
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules and experimentally determine the HOMO and LUMO energy levels.
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: Dissolve the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Electrochemical Cell: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.
-
Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.
-
Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO energy levels can be estimated using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):
-
EHOMO = - (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = - (Ered - E1/2(Fc/Fc+) + 4.8) eV
-
The silyl group's electron-donating nature is expected to lower the oxidation potential (making the compound easier to oxidize) and potentially lower the reduction potential.
Computational Modeling: A Predictive Powerhouse
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for predicting and understanding the electronic properties of novel molecules.
Computational Protocol: DFT and TD-DFT Calculations
-
Geometry Optimization: The ground-state geometry of the silylated imidazo[4,5-b]pyridine should be optimized using a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
FMO Analysis: From the optimized geometry, the HOMO and LUMO energy levels and their spatial distributions can be calculated and visualized.
-
Excited State Calculations: TD-DFT calculations can be performed to simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths of the lowest singlet excited states.
-
Solvent Effects: The influence of different solvent environments can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
These computational studies can provide invaluable insights into structure-property relationships and guide the rational design of new silylated imidazo[4,5-b]pyridine derivatives with tailored electronic properties.
Future Outlook and Applications
The strategic silylation of the imidazo[4,5-b]pyridine core opens up a vast and largely unexplored area of chemical research. The ability to fine-tune the electronic properties of this privileged scaffold could lead to significant advancements in several fields:
-
Drug Development: Enhanced solubility, metabolic stability, and altered electronic profiles could lead to the development of more potent and selective therapeutic agents.
-
Organic Electronics: The tunable HOMO-LUMO gaps and potential for high quantum yields make these compounds promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
-
Bioimaging: The development of novel fluorophores with large Stokes shifts and high photostability could lead to advanced probes for cellular imaging.
This technical guide provides a foundational framework for the synthesis, characterization, and computational modeling of silylated imidazo[4,5-b]pyridine systems. It is our hope that this document will inspire and equip researchers to explore this promising frontier of molecular engineering, leading to new discoveries and impactful technologies.
References
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Photophysical characterization of imidazolium-substituted Pd(II), In(III), and Zn(II) porphyrins as photosensitizers for photodynamic therapy. Scilit. [Link]
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
-
Chemical, electrochemical, quantum, and surface analysis evaluation on the inhibition performance of novel imidazo[4,5-b] pyridine derivatives against mild steel corrosion. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Molecular dynamics, DFT and electrochemical to study the interfacial adsorption behavior of new imidazo[4,5-b] pyridine derivative as corrosion inhibitor in acid medium. ResearchGate. [Link]
-
Synthesis of Thienoimidazo[4,5-b]pyridines and Thenylidenoimidazolinones. ResearchGate. [Link]
-
Photophysical evaluation on the electronic properties of synthesized biologically significant pyrido fused imidazo[4,5-c]quinolines. PubMed. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. [Link]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis (IR, UV-Vis) of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a heterocyclic compound with significant potential in pharmaceutical and materials science research. As a molecule combining a biologically relevant imidazo[4,5-b]pyridine core with a synthetically versatile trimethylsilyl (TMS) group, its unambiguous characterization is critical. This document outlines detailed, field-proven protocols for both Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond mere procedural steps, this guide emphasizes the scientific rationale behind experimental choices and provides an in-depth interpretation of the expected spectral features, grounded in established principles of molecular vibrations and electronic transitions. This work is intended to serve as an authoritative resource for researchers, enabling robust quality control, structural verification, and a deeper understanding of the physicochemical properties of this important molecule.
Introduction: Strategic Importance of the Analyte
The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2] The specific compound, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, integrates this potent core with two key modifications: N-methylation at the 3-position and a trimethylsilyl (TMS) group at the 6-position.
-
The Imidazo[4,5-b]pyridine Core: This fused heterocyclic system is an analog of purine and is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4]
-
The Trimethylsilyl (TMS) Group: The introduction of a TMS moiety is a strategic choice in modern drug design. It can act as a bioisostere for a tert-butyl group, enhance lipophilicity, improve metabolic stability, and crucially, serve as a synthetic handle for further molecular elaboration via cross-coupling reactions.
-
N-Methylation: Methylation of the imidazole nitrogen can significantly influence the molecule's electronic properties, solubility, and receptor-binding interactions.
Given this strategic design, a robust and reliable analytical characterization is not merely procedural but fundamental to any research and development program involving this compound. IR and UV-Vis spectroscopy are powerful, non-destructive first-line techniques for confirming its identity and purity.
Figure 1. Chemical Structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Foundational Spectroscopic Principles
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes (stretching, bending, rocking).[5] The frequency of the absorbed radiation is specific to the types of bonds present and their environment, making it an excellent tool for functional group identification. For 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, we expect to observe characteristic vibrations for the aromatic C-H bonds, the fused heterocyclic ring system, the C-N bonds, and the highly specific vibrations of the methyl and trimethylsilyl groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light.[6] This absorption corresponds to the energy required to promote an electron from a lower-energy ground state orbital to a higher-energy excited state orbital. In aromatic and heterocyclic systems like our analyte, the most significant transitions are:
-
π → π* (pi to pi-star) transitions: These high-energy transitions involve the promotion of electrons within the conjugated π-system of the imidazopyridine ring. They typically result in strong absorption bands.
-
n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally less intense than π → π* transitions.[7]
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's structure and its interaction with the solvent.[7]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed for robustness and reproducibility. The key to a self-validating system is the meticulous execution of background/blank measurements, which ensures that the final spectrum is solely representative of the analyte.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation requirement and high-quality, reproducible results.[8] The technique relies on an evanescent wave that penetrates a small distance into the sample placed in contact with a high-refractive-index crystal (typically diamond), providing a surface-sensitive measurement.[9]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR anvil in place, collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This is a critical step that subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount (1-2 mg) of solid 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine powder onto the center of the diamond crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for a strong, high-quality signal.
-
Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as in Step 1.
Protocol: UV-Vis Spectrophotometry
This protocol describes the analysis of the analyte in a solvent. The choice of solvent is critical, as it can influence the position of absorption maxima (solvatochromism). A common starting point is a polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol.
Instrumentation & Materials:
-
Dual-beam UV-Vis spectrophotometer.
-
Pair of matched 1 cm path length quartz cuvettes.
-
Spectroscopic grade solvent (e.g., acetonitrile).
-
Volumetric flasks and pipettes for accurate solution preparation.
Methodology:
-
Solution Preparation: Accurately prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg in 10 mL). From this, prepare a dilute solution (e.g., in the 1-10 µg/mL range) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes to ensure stable output.[10]
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the instrument.[11] Perform a baseline scan across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts any absorbance from the solvent and the cuvettes themselves.[12][13]
-
Sample Measurement: Remove the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back into the sample holder.
-
Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample relative to the pure solvent in the reference beam.
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Data Interpretation and Expected Results
While an experimental spectrum for this exact molecule is not publicly available, we can predict the key features with high confidence based on the known spectroscopic behavior of its constituent functional groups.
Expected IR Spectral Features
The IR spectrum will be a composite of signals from the imidazopyridine core and the methyl/TMS substituents. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Origin | Rationale & Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Imidazopyridine Ring) | Characteristic of sp² C-H bonds. Expect multiple weak to medium bands.[5][14] |
| 2980 - 2850 | C-H Stretch | Aliphatic (N-CH₃ and Si-(CH₃)₃) | Characteristic of sp³ C-H bonds. Expect medium to strong, sharp bands. |
| ~1610, ~1500, ~1460 | C=C & C=N Stretch | Aromatic Ring Skeletal Vibrations | These complex vibrations are diagnostic for aromatic and heteroaromatic rings. Expect a series of medium to strong intensity bands.[6][15] |
| ~1250 | Si-C Symmetric Bend (Umbrella) | Trimethylsilyl (-Si(CH₃)₃) | This is a highly characteristic, strong, and sharp band for the TMS group. Its presence is a key confirmation of the structure.[16] |
| ~840 | Si-C Rocking | Trimethylsilyl (-Si(CH₃)₃) | Another characteristic, strong band for the TMS group.[16] |
| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Imidazopyridine Ring) | The exact position of these strong bands is diagnostic of the substitution pattern on the pyridine ring. |
Expected UV-Vis Spectral Features
The UV-Vis spectrum will be dominated by the electronic transitions of the conjugated imidazo[4,5-b]pyridine system.
-
Primary Absorption (π → π): Expect a strong absorption band in the range of 260-300 nm . This corresponds to the main π → π transition of the fused heterocyclic ring system. The exact λmax will be influenced by the electronic effects of the methyl and TMS substituents.
-
Secondary Absorption (n → π): A weaker, lower-energy absorption, potentially appearing as a shoulder on the main peak at a longer wavelength (>300 nm ), may be observed. This would correspond to an n → π transition involving the nitrogen lone pair electrons. These transitions are often sensitive to solvent polarity.[7]
Solvatochromism - The Effect of Solvent Choice: The choice of solvent is expected to influence the λmax.
-
Polar Protic Solvents (e.g., Ethanol): These solvents can form hydrogen bonds with the nitrogen lone pairs. This stabilizes the ground state more than the excited state for n → π* transitions, leading to a hypsochromic (blue) shift (shift to shorter wavelength) of this band.[17]
-
Increasing Solvent Polarity: For π → π* transitions, increasing solvent polarity generally stabilizes the more polar excited state, leading to a bathochromic (red) shift (shift to longer wavelength).[7][18] Comparing the spectra in a non-polar solvent (e.g., hexane) and a polar solvent (e.g., acetonitrile) can provide valuable insight into the nature of the electronic transitions.[19]
Visualization of Workflow and Logic
The following diagrams illustrate the logical flow of the analytical process, from sample preparation to final data interpretation.
Caption: High-level experimental workflows for IR and UV-Vis analyses.
Caption: Logical flow from raw spectral data to structural confirmation.
Conclusion
Infrared and UV-Visible spectroscopy are indispensable, complementary techniques for the structural elucidation and quality assessment of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. The IR spectrum provides a detailed fingerprint of the molecule's functional groups, with the strong, sharp bands around 1250 cm⁻¹ and 840 cm⁻¹ serving as definitive evidence for the trimethylsilyl moiety. The UV-Vis spectrum characterizes the conjugated electronic system of the imidazopyridine core, confirming the aromatic scaffold. By following the robust protocols outlined in this guide, researchers can confidently verify the identity and integrity of their material, ensuring a solid analytical foundation for subsequent studies in drug development and materials science.
References
-
Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Link
-
MSU Chemistry. (2016). Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50). Link
-
Unknown. UV-Vis SOP. Link
-
Unknown. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer. Link
-
Pharma Beginners. (2021). UV-Visible Spectrophotometer - Calibration - Guidelines - SOPs. Link
-
Bio-protocol. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Analysis. Link
-
Sopčić, S. et al. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Link
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Link
-
Measurlabs. ATR-FTIR Analysis | Attenuated Total Reflectance. Link
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Link
-
Anton Paar Wiki. Attenuated total reflectance (ATR). Link
-
Korea Science. (n.d.). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Link
-
PubMed Central. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Link
-
El-Gazzar, A. A. B. A. et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Link
-
PubChem. Imidazo[4,5-b]pyridine. Link
-
Lodeiro, C. et al. (2012). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. Link
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Link
-
ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Link
-
ResearchGate. Structures of imidazo[4,5-b]pyridine derivatives. Link
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Link
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Link
-
Unknown. Table of Characteristic IR Absorptions. Link
-
OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Link
-
ResearchGate. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridine. Link
-
CymitQuimica. 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. Link
-
Santa Cruz Biotechnology. 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine | CAS 1171920-66-3. Link
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Link
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Link
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Link
-
SpectraBase. 3-(Trimethylsilyl)pyridine. Link
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. measurlabs.com [measurlabs.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. Standard operating procedure for a certain type of Ultraviolet-visible Spectrophotometer [en1.nbchao.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. cbic.yale.edu [cbic.yale.edu]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. gelest.com [gelest.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. fulir.irb.hr [fulir.irb.hr]
Topic: Initial Biological Screening of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine Derivatives
An In-Depth Technical Guide
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, structurally analogous to endogenous purines, which allows its derivatives to interact with a wide array of biological targets.[1][2] Compounds incorporating this core have demonstrated significant potential as antitumor, antiviral, and anti-inflammatory agents, often through the modulation of protein kinases.[3][4][5] This guide outlines a comprehensive, multi-tiered strategy for the initial biological evaluation of a novel series of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine derivatives. We present a logical, field-proven screening cascade designed to efficiently identify and prioritize compounds with promising therapeutic potential, moving from broad-based primary assays to more specific hit-to-lead characterization. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Strategic Framework for Primary Screening
The initial evaluation of a novel compound library should be systematic and resource-conscious. A tiered or cascaded approach is optimal, beginning with broad, high-throughput assays to identify general activity and potential liabilities, followed by more specific, mechanism-of-action-oriented assays for active compounds, or "hits". This strategy ensures that resources are focused on the most promising candidates.
The proposed screening cascade for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine derivatives is based on the well-documented activities of the parent scaffold.[1][6] The initial tier will simultaneously assess antiproliferative effects, general cytotoxicity, and potential for antiviral activity. Hits from this primary screen will then be subjected to dose-response analysis and preliminary mechanistic evaluation through kinase inhibition profiling.
Tier 1: Primary Antiproliferative and Antiviral Screening
The objective of Tier 1 is to broadly survey the library for biological activity at a single, high concentration (e.g., 10-30 µM) to identify initial hits and flag overtly toxic compounds early.
Antiproliferative and Cytotoxicity Assessment
Evaluating cytotoxicity is a critical first step in drug discovery to assess a compound's therapeutic index.[7][8] The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9] By screening against both cancerous and non-cancerous cell lines, we can obtain an early indication of selectivity.
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colorectal carcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a predetermined optimal density.[7][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of each test compound in DMSO. Dilute the compounds in a fresh culture medium to the final desired concentration (e.g., 10 µM). Remove the old medium from the cells and add the compound-containing medium.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.[11]
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] During this period, mitochondrial succinate dehydrogenase in living cells will convert the yellow MTT into purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."
Antiviral Activity Screening
Given that some imidazo[4,5-b]pyridine derivatives have shown antiviral properties, a primary screen for this activity is warranted.[3] A cytopathic effect (CPE) inhibition assay is a reliable and straightforward method for high-throughput screening.[12] This assay measures the ability of a compound to protect host cells from virus-induced damage and death.
-
Cell Plating: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, BSR for Bluetongue virus) into 384-well plates and incubate overnight.[12][13]
-
Compound and Virus Addition: Treat the cells with the test compounds at a single concentration. Shortly after, infect the cells with a specific virus at a predetermined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[12][14]
-
Controls:
-
Cell Control (No Virus): Cells treated with medium only, to represent 100% viability.
-
Virus Control (No Compound): Cells infected with the virus, to represent 0% protection.
-
Positive Control: Cells treated with a known antiviral agent for the specific virus (e.g., Remdesivir for SARS-CoV-2).[13]
-
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Viability Assessment: Quantify cell viability using a suitable reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]
-
Data Analysis: Normalize the data on a per-plate basis. The percent inhibition of CPE is calculated relative to the cell and virus controls. Compounds showing high protection are designated as hits.
Tier 2: Hit Confirmation and Dose-Response Analysis
Hits identified in Tier 1 must be confirmed to rule out false positives. This involves re-testing the active compounds, often from a freshly prepared stock, in the same primary assays. Confirmed hits are then subjected to dose-response analysis to determine their potency.
IC₅₀ and EC₅₀ Determination
For compounds confirmed to have antiproliferative or antiviral activity, a full dose-response curve is generated by testing them across a range of concentrations (typically using a 10-point, half-log dilution series).
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. This is the key metric for antiproliferative activity.[11]
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of its maximal effect (e.g., protection from viral CPE).[14]
-
CC₅₀ (50% Cytotoxic Concentration): The concentration that causes the death of 50% of host cells in an uninfected parallel assay. This is crucial for determining the selectivity of antiviral hits.
The data is plotted with compound concentration on the x-axis and percent inhibition/activity on the y-axis, and a non-linear regression model is used to calculate the IC₅₀ or EC₅₀ value.
Data Presentation and Selectivity Index
Quantitative data should be summarized in a clear, tabular format for easy comparison. For antiviral candidates, the Selectivity Index (SI) is a critical parameter, calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a greater window between the concentration required for antiviral efficacy and the concentration that causes host cell toxicity, signifying a more promising candidate.[7]
Table 1: Representative Data for Antiproliferative/Cytotoxicity Screening
| Compound ID | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | HEK293 CC₅₀ (µM) |
|---|---|---|---|
| IMS-001 | 1.2 ± 0.3 | 2.5 ± 0.6 | > 50 |
| IMS-002 | 25.4 ± 4.1 | 31.8 ± 5.2 | > 50 |
| IMS-003 | 0.8 ± 0.1 | 1.1 ± 0.2 | 5.6 ± 0.9 |
| Doxorubicin | 0.5 ± 0.1 | 0.7 ± 0.1 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.[11]
Table 2: Representative Data for Antiviral Screening (Influenza A Virus)
| Compound ID | Antiviral EC₅₀ (µM) | Host Cell CC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| IMS-004 | 3.7 ± 0.8 | > 100 | > 27 |
| IMS-005 | 45.1 ± 6.3 | > 100 | > 2.2 |
| IMS-006 | 2.1 ± 0.5 | 4.4 ± 1.1 | 2.1 |
| Oseltamivir | 0.9 ± 0.2 | > 100 | > 111 |
Tier 3: Preliminary Mechanistic and ADME Profiling
Prioritized hits from Tier 2 should be advanced to preliminary mechanistic studies to understand their mode of action. Given that many imidazopyridine derivatives are kinase inhibitors, this is a logical starting point.[5]
In Vitro Kinase Inhibition Assay
A biochemical kinase assay measures the direct ability of a compound to inhibit the enzymatic activity of a specific protein kinase. This helps to determine if the observed antiproliferative effects are due to kinase modulation.
-
Reaction Setup: In a 96- or 384-well plate, combine the following components in a kinase buffer:
-
Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and ATP.[16] The kinase will transfer a phosphate group from ATP to the substrate.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Termination and Detection: Stop the reaction by adding a solution like EDTA. The amount of phosphorylated substrate is then quantified. Detection methods vary and include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[17]
-
Luminescence-Based Assays: Using reagents that produce a luminescent signal inversely proportional to the amount of ATP remaining after the reaction.
-
Fluorescence/FRET-Based Assays: Using fluorescently labeled antibodies that specifically bind to the phosphorylated substrate.
-
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ value.
Preliminary ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid advancing compounds with poor drug-like characteristics.[18] For heterocyclic compounds, metabolic stability is a key concern.[19]
-
In Silico Prediction: Computational tools can predict properties like lipophilicity (logP), aqueous solubility, and potential for violating Lipinski's Rule of Five.[20]
-
Aqueous Solubility: Experimental determination of kinetic solubility using nephelometry or UV spectroscopy.
-
Metabolic Stability: An in vitro assay using human liver microsomes (HLM) can provide an early read on metabolic clearance.[21] Compounds are incubated with HLM and the percentage of the parent compound remaining over time is measured by LC-MS/MS.
Conclusion and Forward Path
This technical guide details a structured, multi-tier approach for the initial biological screening of novel 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine derivatives. By integrating antiproliferative, antiviral, and kinase inhibition assays, this cascade allows for the efficient identification of compounds with therapeutic potential. The emphasis on robust, self-validating protocols and early ADME assessment ensures that the prioritized hits possess a strong foundation for subsequent, more intensive lead optimization studies. The compounds that demonstrate potent and selective activity in these initial screens, coupled with favorable physicochemical properties, will be the most valuable candidates to advance into in-depth mechanistic studies and eventual in vivo efficacy models.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]
-
González-Sánchez, M. I., et al. (2021). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
-
American Chemical Society. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2024). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions | Request PDF. [Link]
-
ScienceDirect. (2021). A review on the biological activity of imidazo(4,5-b)pyridines and related compounds. Bioorganic Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central. [Link]
-
ResearchGate. (2014). Influence of Heteroaromatic Rings on ADME Properties of Drugs. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). PubMed. [Link]
-
American Chemical Society. (2020). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]
-
JoVE. (2019). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. [Link]
-
National Center for Biotechnology Information. (2020). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. [Link]
-
MDPI. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
National Center for Biotechnology Information. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. [Link]
-
bioRxiv. (2021). Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease. [Link]
-
National Center for Biotechnology Information. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2023). Synthesis, ADME Profiling, Antibacterial Screening and Molecular Docking of Some New Tetrazole‐Heterocycle Hybrids | Request PDF. [Link]
-
BMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents | Request PDF. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. revvity.com [revvity.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Routes to 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine: An Application Note and Protocol Guide
Introduction: The Significance of Substituted Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. As a purine isostere, this ring system is a core component of numerous biologically active molecules with a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. The strategic introduction of substituents onto the imidazo[4,5-b]pyridine core allows for the fine-tuning of a compound's physicochemical properties, target affinity, and metabolic stability.
Specifically, the incorporation of a methyl group at the N3 position can enhance binding to target proteins and improve metabolic stability. The introduction of a trimethylsilyl (TMS) group, particularly at the 6-position, can serve multiple purposes. The TMS group can increase lipophilicity, modulate electronic properties, and act as a versatile synthetic handle for further functionalization through silicon-based cross-coupling reactions. This application note provides a detailed guide to the synthetic routes for obtaining 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a valuable building block for drug discovery and development.
Strategic Overview of the Synthetic Pathway
The proposed synthetic pathway can be dissected into three key stages:
-
Formation of the 6-Bromo-3H-imidazo[4,5-b]pyridine Core: This stage focuses on the construction of the foundational heterocyclic system with a bromine atom at the desired 6-position, which will serve as a precursor for the final silylation step.
-
Regioselective N-Methylation: The introduction of a methyl group onto the imidazole nitrogen is a critical step. The reaction conditions must be controlled to favor methylation at the N3 position.
-
Silylation via Halogen-Metal Exchange: The final step involves the conversion of the C-Br bond at the 6-position to a C-Si bond using a lithium-halogen exchange reaction followed by quenching with an electrophilic silicon source.
Figure 1: Proposed synthetic pathway for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Part 1: Synthesis of the 6-Bromo-3H-imidazo[4,5-b]pyridine Core
The synthesis of the core heterocyclic structure begins with the preparation of the key intermediate, 5-bromo-2,3-diaminopyridine.
Protocol 1.1: Synthesis of 5-Bromo-2,3-diaminopyridine
This precursor can be synthesized from commercially available 2-amino-5-bromo-3-nitropyridine through the reduction of the nitro group.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromo-3-nitropyridine | 218.01 | 10.9 g | 0.05 |
| Reduced Iron Powder | 55.85 | 30 g | - |
| 95% Ethanol | 46.07 | 40 mL + 30 mL | - |
| Deionized Water | 18.02 | 10 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 0.5 mL | - |
| Activated Carbon | 12.01 | 1 g | - |
Procedure:
-
To a 100-mL round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), deionized water (10 mL), and concentrated hydrochloric acid (0.5 mL).[2][3]
-
Heat the mixture on a steam bath with stirring for 1 hour.
-
While hot, filter the reaction mixture to remove the iron powder. Wash the iron filings with three 10-mL portions of hot 95% ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Recrystallize the dark residue from 50 mL of water with the addition of 1 g of activated carbon. Filter the hot solution to obtain the purified 5-bromo-2,3-diaminopyridine.
Protocol 1.2: Cyclization to 6-Bromo-3H-imidazo[4,5-b]pyridine
The cyclization of 5-bromo-2,3-diaminopyridine to form the imidazo[4,5-b]pyridine ring can be achieved using various one-carbon sources. A common and effective method involves the use of triethyl orthoformate.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2,3-diaminopyridine | 188.03 | 9.4 g | 0.05 |
| Triethyl Orthoformate | 148.20 | 50 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, suspend 5-bromo-2,3-diaminopyridine (9.4 g, 0.05 mol) in triethyl orthoformate (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid dropwise to precipitate the product as the hydrochloride salt.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum.
-
The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate solution) and extraction with an organic solvent like ethyl acetate.
Figure 2: Workflow for the synthesis of the 6-bromo-3H-imidazo[4,5-b]pyridine core.
Part 2: Regioselective N-Methylation
The alkylation of the imidazo[4,5-b]pyridine core can potentially occur at N1, N3, or N4. However, studies have shown that methylation of similar systems often favors the N3 position.[5][6][7]
Protocol 2.1: Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-3H-imidazo[4,5-b]pyridine | 198.02 | 4.0 g | 0.02 |
| Methyl Iodide (CH₃I) | 141.94 | 1.5 mL (3.4 g) | 0.024 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.1 g | 0.03 |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
Dissolve 6-bromo-3H-imidazo[4,5-b]pyridine (4.0 g, 0.02 mol) in anhydrous DMF (40 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Add potassium carbonate (4.1 g, 0.03 mol) to the solution and stir the suspension for 15 minutes at room temperature.
-
Slowly add methyl iodide (1.5 mL, 0.024 mol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water (200 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Part 3: Silylation via Halogen-Metal Exchange
The final step involves the introduction of the trimethylsilyl group at the 6-position. A reliable method for this transformation on an aromatic bromide is the lithium-halogen exchange.[8][9][10] This reaction proceeds via the formation of a highly reactive aryllithium intermediate, which is then quenched with an electrophilic silicon source.
Protocol 3.1: Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | 212.05 | 2.12 g | 0.01 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 4.4 mL | 0.011 |
| Trimethylsilyl Chloride (TMSCl) | 108.64 | 1.4 mL (1.2 g) | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (2.12 g, 0.01 mol) in anhydrous THF (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
To the resulting aryllithium solution, add trimethylsilyl chloride (1.4 mL, 0.011 mol) dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the final product, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Figure 3: Reaction scheme for the final silylation step.
Conclusion
The synthetic route outlined in this application note provides a robust and reproducible pathway to 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. By following these detailed protocols, researchers can efficiently access this versatile building block, enabling the synthesis of novel compounds for evaluation in drug discovery programs and for applications in materials science. The presented methodology relies on well-established chemical transformations, ensuring its accessibility and scalability for various research needs.
References
-
Organic Syntheses. 2,3-diaminopyridine.[Link]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
-
ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.[Link]
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[Link]
-
ResearchGate. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine.[Link]
-
National Institutes of Health. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.[Link]
-
PubChem. 6-bromo-3-methyl-3h-imidazo[4,5-b]pyridine.[Link]
-
ResearchGate. 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine.[Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.[Link]
-
Wikipedia. Metal–halogen exchange.[Link]
-
FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.[Link]
-
PubChem. 6-bromo-3-methyl-3h-imidazo[4,5-c]pyridine.[Link]
- Google Patents. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone.
-
CHIMIA. Innovative Approaches to the Imidazo[4,5-b]pyridine Ring System. Development of an Efficient Process for Indu.[Link]
-
ResearchGate. (PDF) A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation.[Link]
-
National Institutes of Health. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.[Link]
-
Macmillan Group. The Mechanism of Lithium-Halogen Exchange.[Link]
-
ResearchGate. (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.[Link]
-
Macmillan Group. Mechanism of Lithium-Halogen Exchange and Related Reactions.[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[4,5-b]pyridine Scaffold and the Advent of Silyl-Mediated Cross-Coupling
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous pharmacologically active agents.[1][2] Its derivatives are known to possess a wide array of biological activities, including but not limited to anticancer, antiviral, and antimicrobial properties.[3][4][5] Consequently, the development of robust and versatile synthetic methodologies to functionalize this core at specific positions is of paramount importance in medicinal chemistry and drug discovery.
Palladium-catalyzed cross-coupling reactions, such as the celebrated Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.[6][7][8] Traditionally, these reactions involve the coupling of an organohalide with an organoboron reagent. However, the strategic use of organosilicon compounds as coupling partners offers distinct advantages, including the stability and ease of handling of the silicon-containing reagents.
This guide focuses on the application of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in palladium-catalyzed cross-coupling reactions. While often discussed in the broader context of Suzuki-Miyaura-like transformations, the direct use of an organosilane as the nucleophilic partner is mechanistically classified as a Hiyama or Hiyama-Denmark cross-coupling reaction .[2][9] This process enables the regioselective introduction of aryl, heteroaryl, or vinyl substituents at the C6 position of the imidazo[4,5-b]pyridine nucleus, a key vector for modulating biological activity.
The Role and Activation of the Trimethylsilyl Group
The trimethylsilyl (TMS) group at the C6 position is not a conventional leaving group. Instead, it serves as a masked nucleophile that requires activation to participate in the catalytic cycle. The C-Si bond's inherent stability and low polarity necessitate specific conditions to facilitate the crucial transmetalation step to the palladium(II) center.[1] There are two primary, well-established strategies for this activation:
A. Fluoride-Mediated Activation (Hiyama Coupling): The most common method involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[10] The fluoride ion attacks the silicon atom, forming a hypervalent, pentacoordinate silicate species. This intermediate is significantly more nucleophilic and readily transfers its organic group (the imidazopyridine core) to the palladium catalyst.[2]
B. Silanolate-Mediated Activation (Hiyama-Denmark Coupling): An alternative, fluoride-free approach involves the conversion of the organosilane to an organosilanol (R-Si(OH)R'R''). This is typically achieved by oxidation. The resulting silanol can then be deprotonated by a base (e.g., NaH, KOSiMe₃) to form a highly reactive silanolate.[9][11] This silanolate is the active nucleophilic species in the catalytic cycle, and this method is particularly advantageous when other silyl-based protecting groups are present in the molecule, as it avoids cleavage by fluoride.[9]
Generalized Catalytic Cycle
The cross-coupling reaction follows a well-established catalytic cycle, initiated by the oxidative addition of an organic halide to a palladium(0) complex. The key differentiating step from a traditional Suzuki-Miyaura reaction is the nature of the transmetalation.
Caption: Generalized catalytic cycle for the Hiyama cross-coupling.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with various aryl or heteroaryl halides. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Fluoride-Mediated Hiyama Cross-Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Workflow Diagram:
Caption: Workflow for Fluoride-Mediated Hiyama Coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add:
-
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 equiv.)
-
Aryl/Heteroaryl Halide (1.1 - 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or Dioxane, 0.1 - 0.2 M) via syringe.
-
Activator Addition: Add the fluoride activator (e.g., 1 M TBAF in THF, 1.5 equiv.) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-aryl-3-methyl-3H-imidazo[4,5-b]pyridine.
Protocol 2: Hiyama-Denmark Coupling (Fluoride-Free)
This two-step, one-pot protocol is advantageous for substrates containing fluoride-sensitive functional groups.
Workflow Diagram:
Caption: Workflow for Hiyama-Denmark Coupling.
Step-by-Step Procedure:
Part A: Conversion to Silanol This step is often high-yielding and the crude product can be used directly.
-
To a solution of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in a suitable solvent, add an oxidizing agent (e.g., potassium peroxymonosulfate (Oxone®) in a mixture of THF/water or peracetic acid).
-
Stir at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Perform an aqueous workup and extract the silanol product. Concentrate the organic layers to obtain the crude dimethylsilanol derivative, which can be carried forward without further purification.
Part B: Cross-Coupling
-
Reagent Preparation: To a dry Schlenk flask containing the crude silanol from Part A (1.0 equiv.), add:
-
Aryl/Heteroaryl Halide (1.1 equiv.)
-
Palladium Catalyst (e.g., [Pd(allyl)Cl]₂, 2 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4 mol%)
-
Base (e.g., NaH or KOSiMe₃, 1.5 equiv.)
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 - 0.2 M) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete as judged by TLC or LC-MS.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Data Summary and Optimization Parameters
The choice of reaction components is critical for achieving high yields and can be tailored for specific substrates.[3][12][13]
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂, [Pd(allyl)Cl]₂ | Pd₂(dba)₃ is a common source of Pd(0). Pre-catalysts like Pd(dppf)Cl₂ can be effective for heteroaromatic couplings.[7] |
| Ligands | Buchwald-type phosphines (XPhos, SPhos), P(t-Bu)₃ | Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps, which can be challenging with heteroaromatic substrates.[14] |
| Aryl/Heteroaryl Partner | Iodides > Bromides >> Chlorides | The reactivity order follows the C-X bond strength. Couplings with chlorides often require more active catalyst systems and higher temperatures.[15] |
| Fluoride Activator | TBAF, CsF | TBAF is soluble in organic solvents. CsF is a solid base and can be effective, especially in polar aprotic solvents like DMF.[10] |
| Base (Fluoride-Free) | NaH, K₃PO₄, Cs₂CO₃, KOSiMe₃ | A strong, non-nucleophilic base is required to deprotonate the silanol. K₃PO₄ and Cs₂CO₃ are commonly used in Suzuki-Miyaura couplings and can be effective here as well.[3][16] |
| Solvent | Dioxane, Toluene, THF, DME | The choice of solvent can influence catalyst solubility and reaction rates. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides. Microwave heating can significantly reduce reaction times.[12][13] |
Troubleshooting
-
Low Yield / No Reaction:
-
Ensure all reagents and solvents are strictly anhydrous and degassed.
-
Increase catalyst/ligand loading.
-
Increase reaction temperature or switch to microwave irradiation.
-
Verify the activity of the palladium catalyst.
-
-
Formation of Homocoupled Product:
-
This arises from the coupling of two aryl halide molecules. Ensure a strictly inert atmosphere.
-
Optimize the reaction temperature; sometimes lower temperatures can suppress this side reaction.
-
-
Protodesilylation (loss of TMS group):
-
This can occur in the presence of moisture or acidic/basic conditions without productive coupling. Ensure anhydrous conditions and that the catalyst is active.
-
References
-
Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
Organic Chemistry Portal. Hiyama-Denmark Coupling. [Link]
-
Burrell, A. K., & Lickiss, P. D. (2016). Hiyama Coupling. Synthetic Methods in Drug Discovery: Volume 1, 45-56. [Link]
-
Denmark, S. E., Smith, R. C., Chang, W. T., & Muhuhi, J. M. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. PubMed Central, NIHMS91218. [Link]
-
Wikipedia. Hiyama coupling. [Link]
-
Ríos-Lombardía, N., & Morán-Ramallal, R. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. Current Organic Chemistry, 19(8), 723-745. [Link]
-
ResearchGate. Examples of the Hiyama cross-coupling reaction with aryl silanes. [Link]
-
Denmark, S. E., & Ober, M. H. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 8(4), 793-5. [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. [Link]
-
Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
-
Lenis, J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13497. [Link]
-
ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13, 23526-23530. [Link]
-
Gu, J., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 9(21), 4845-4851. [Link]
-
Perčec, A., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5062. [Link]
-
Sławiński, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
Sajith, A. M., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(4), 868-872. [Link]
-
Wójcik, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5109. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Kelly, C. B., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 50(45), 10599-10603. [Link]
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method. [Link]
-
ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
ResearchGate. Aryl Trifluoroborates in Suzuki–Miyaura Coupling. [Link]
-
Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Kelly, C. B., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 7(8), 5293–5301. [Link]
-
Pathania, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(20), 4638-4643. [Link]
-
ResearchGate. Synthesis of new imidazo[4,5-b]pyridine derivatives. [Link]
-
ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]
-
ResearchGate. Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. [Link]
-
ResearchGate. Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Hiyama-Denmark Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 13. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Notes and Protocols for Sonogashira Coupling with 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Among the arsenal of cross-coupling reactions, the Sonogashira coupling holds a place of distinction for its efficiency in forging a bond between an sp²-hybridized carbon of an aryl or vinyl halide and an sp-hybridized carbon of a terminal alkyne.[1][2] This reaction is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecular architectures.[1][3]
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, exhibiting a wide range of biological activities.[4][5][6] Consequently, methods for the efficient functionalization of this core structure are of significant interest to medicinal chemists. This application note provides a detailed guide to the Sonogashira coupling of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a versatile building block for the introduction of alkynyl moieties onto the imidazopyridine core. The use of a trimethylsilyl (TMS) protecting group on the alkyne offers advantages in terms of stability and handling, with protocols for its in-situ removal being a key focus.[7][8][9]
The Mechanism of Sonogashira Coupling: A Dual Catalytic Cycle
The Sonogashira reaction classically employs a dual catalytic system involving a palladium complex and a copper(I) co-catalyst.[1][10] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in this case, an activated imidazo[4,5-b]pyridine derivative) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[11]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[12]
While the copper co-catalyst enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[13] Consequently, numerous "copper-free" Sonogashira protocols have been developed, which are particularly useful in the synthesis of sensitive or complex molecules.[14][15]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocols
This section provides detailed protocols for the Sonogashira coupling of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with a halo-substituted counterpart. The protocol includes an in-situ deprotection of the TMS group.
Materials and Reagents
-
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
Aryl or Heteroaryl Halide (e.g., Iodobenzene, 4-bromopyridine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)[16]
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Fluoride Source for TMS deprotection (e.g., Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF))[7]
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Protocol 1: In-situ TMS Deprotection and Sonogashira Coupling
This one-pot procedure is highly efficient as it avoids the isolation of the potentially volatile terminal alkyne.[7]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+ [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to the endogenous purine ring system.[1][2][3] This bioisosteric relationship allows it to function as an effective "hinge-binder," mimicking the adenine portion of ATP to occupy the active site of a vast number of protein kinases.[2] The deregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[4] Consequently, compounds based on the imidazopyridine framework have been extensively explored as potent inhibitors of various kinases, including B-Raf, Bruton's tyrosine kinase (BTK), and p21-activated kinases (PAKs).[5][6][7]
This guide focuses on a particularly strategic derivative: 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine . The methylation at the N3 position serves to block a potential site of metabolism and can influence the vector of substitution patterns, while the trimethylsilyl (TMS) group at the 6-position is not merely a placeholder. It is a highly versatile synthetic handle, enabling a range of carbon-carbon bond-forming reactions that are crucial for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[8][9] The TMS group provides a stable, yet reactive, precursor for late-stage functionalization, a key advantage in modern drug discovery campaigns.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties of this building block, detailed protocols for its synthetic manipulation, and its application in the rational design of novel kinase inhibitors.
Physicochemical Properties and Handling
A clear understanding of the building block's fundamental properties is essential for successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃Si | [10] |
| Molecular Weight | 205.34 g/mol | N/A |
| CAS Number | 1171920-66-3 | [10] |
| Appearance | Solid | |
| InChI Key | WDQCEVJQYHRSSP-UHFFFAOYSA-N |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is stable under recommended storage conditions, but the C-Si bond can be sensitive to strong acids or fluoride ions.
Core Synthetic Strategy: Unleashing the Potential of the TMS Group
The primary utility of the 6-trimethylsilyl group is its function as a masked halide, providing a pathway for diversification through cross-coupling reactions. The most common and robust strategy involves a two-step sequence: ipso-halodesilylation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Protocol 1: Ipso-Halodesilylation of the Scaffold
Causality: The carbon-silicon bond is readily cleaved by electrophiles. N-halosuccinimides (NBS for bromination, NIS for iodination) are mild and effective electrophilic halogen sources that enable a clean conversion of the silyl group to a halide. The resulting 6-halo-imidazopyridine is an ideal substrate for palladium-catalyzed cross-coupling reactions. Iodides are generally more reactive in oxidative addition than bromides, but bromides are often more cost-effective and sufficiently reactive for most applications.
Materials:
-
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure (for Bromination):
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5 minutes. Rationale: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize side-product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, can be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Causality: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[11][12] The catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl halide, (2) Transmetalation of the organic group from the boronic acid to the palladium(II) center, which is facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[12][13] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction, especially with electron-rich heterocycles.
Materials:
-
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 eq) or Pd₂(dba)₃ (0.01-0.03 eq)
-
Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (1.5-2.0 eq relative to Pd)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add the 6-bromo starting material (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst, the ligand, and the base.
-
Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Rationale: This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalytic system.
-
Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours. For microwave-assisted synthesis, temperatures of 120-150 °C for 15-60 minutes are common. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final 6-aryl-3-methyl-3H-imidazo[4,5-b]pyridine inhibitor.
Application in Kinase Inhibitor Design: Targeting the B-Raf Pathway
The imidazo[4,5-b]pyridine scaffold has been successfully employed to develop inhibitors of B-Raf kinase, a key node in the MAPK/ERK signaling pathway that is frequently mutated in cancers like melanoma.[7]
Mechanism of Inhibition: The N1 and N-imidazole protons of the imidazo[4,5-b]pyridine core form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site (e.g., with backbone amides of key residues). The substituent installed at the 6-position via Suzuki coupling can be designed to extend into a hydrophobic pocket, enhancing both potency and selectivity for the target kinase. For example, in B-Raf inhibitors, this group can occupy the pocket created when the kinase adopts a specific "DFG-in, αC-helix out" conformation, a feature that can confer high selectivity over other kinases.[7]
Protocol 3: Biochemical Kinase Assay (Luminescence-Based)
Causality: To validate the activity of newly synthesized compounds, a robust biochemical assay is required. Luminescence-based assays, such as the Kinase-Glo® platform, are widely used in high-throughput screening (HTS).[14][] They work by quantifying the amount of ATP remaining in solution after a kinase reaction. Active inhibitors will prevent the kinase from consuming ATP, resulting in a higher ATP concentration and a stronger luminescence signal. This provides a sensitive and reliable method for determining inhibitor potency (IC₅₀).
Materials:
-
Recombinant kinase (e.g., B-Raf V600E)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP solution (at a concentration near the Kₘ for the kinase)
-
Synthesized inhibitor compounds, serially diluted in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add this mix to all wells except the negative controls.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.[14]
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for a set period (e.g., 60 minutes).
-
Signal Detection: Allow the plate to equilibrate to room temperature. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions and add it to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.
-
Signal Stabilization & Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the plate using a luminometer.
-
Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a high-value, strategically designed building block for kinase inhibitor discovery. Its purine-like core provides a reliable anchor for binding to the kinase hinge region, while the versatile trimethylsilyl group offers a gateway to rapid and diverse chemical modifications. The protocols outlined in this guide provide a robust framework for researchers to efficiently convert this building block into novel, potent, and selective kinase inhibitors, accelerating the journey from chemical synthesis to biological validation.
References
- E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
-
ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
BioAssay Systems. Kinase Inhibitor Screening Services. Available from: [Link]
-
PubMed. Screening assays for tyrosine kinase inhibitors: A review. Available from: [Link]
-
MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
-
National Institutes of Health. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
PubMed. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Available from: [Link]
-
PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Available from: [Link]
-
Bentham Science Publishers. Pyridines and Imidazopyridines with Medicinal Significance. Available from: [Link]
-
PubMed. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Available from: [Link]
-
PubMed. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Available from: [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]
-
PubMed. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Available from: [Link]
-
Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for al.... Available from: [Link]
-
ResearchGate. Cross-coupling Reaction based on the Transformation of Trialkylsilyl Groups. Available from: [Link]
-
Royal Society of Chemistry. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Available from: [Link]
-
SciSpace. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]
-
PubMed. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]
-
PubMed Central. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine serves as a versatile and valuable building block in this endeavor. The trimethylsilyl (TMS) group at the 6-position is not merely a placeholder; it is a key functional handle that opens a gateway to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of various substituents at this position, a critical step in the synthesis of compound libraries for drug discovery.
This guide provides an in-depth exploration of palladium-catalyzed reactions involving 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to leverage this powerful synthetic tool. We will delve into the mechanistic underpinnings of key transformations, provide detailed, step-by-step experimental procedures, and offer insights gleaned from extensive experience in the field.
The strategic advantage of using the trimethylsilyl-substituted precursor lies in its ability to undergo ipso-substitution under palladium catalysis, often following a protodesilylation or transmetalation event. This approach offers a milder alternative to the direct use of halogenated imidazopyridines, which can sometimes be more challenging to prepare and may exhibit different reactivity patterns.[3]
The Role of the Trimethylsilyl Group
The trimethylsilyl group is a cornerstone of modern organic synthesis, and its application in this context is multifaceted. Silylation of aromatic heterocycles can be achieved through various methods, including catalytic C-H bond silylation.[3][4] In the context of palladium-catalyzed cross-coupling, the TMS group on the 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine scaffold can participate in reactions in several ways:
-
In situ Desilylation-Coupling: Under specific reaction conditions, particularly with fluoride activation, the C-Si bond can be cleaved to generate a nucleophilic heteroaryl species in situ, which then participates in the catalytic cycle.
-
Hiyama-Type Coupling: The TMS group can directly participate in cross-coupling reactions with organic halides, a process known as the Hiyama coupling. This often requires an activator, such as a fluoride source or a strong base, to generate a hypervalent silicate species.
-
Directed C-H Functionalization: While the primary focus here is on reactions at the silylated position, the electronic influence of the TMS group can also direct functionalization at other positions on the imidazopyridine ring system.
This guide will focus on the most synthetically useful palladium-catalyzed transformations at the 6-position, proceeding via the cleavage of the C-Si bond.
Key Palladium-Catalyzed Reactions and Protocols
We will now explore the application of several cornerstone palladium-catalyzed cross-coupling reactions for the functionalization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. For each reaction, a general overview of the mechanism will be provided, followed by a detailed experimental protocol.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[5][6] It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] In the case of our silylated substrate, the reaction proceeds via a desilylation-borylation-coupling sequence or more directly through a Hiyama-type coupling manifold.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally involves three key steps:[6][7]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (or triflate), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
For silylated substrates, an initial protodesilylation or fluoride-mediated activation step is often required to generate the reactive organometallic species that enters the catalytic cycle.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with an arylboronic acid.
Materials:
-
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Cesium fluoride (CsF) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and cesium fluoride (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
The choice of base and solvent can be critical. While CsF is effective for activating the silyl group, other bases like K₂CO₃ or K₃PO₄ in combination with a fluoride source (e.g., TBAF) can also be employed.
-
For less reactive boronic acids or challenging substrates, using a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, may be beneficial.[8][9]
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | For more challenging couplings, consider ligands like SPhos or XPhos. |
| Base | CsF, K₃PO₄, K₂CO₃ | CsF is particularly effective for activating the C-Si bond. |
| Solvent | 1,4-Dioxane, Toluene, DME | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive partners. |
Stille Coupling: C-C Bond Formation with Organostannanes
The Stille coupling provides a reliable method for forming C-C bonds by reacting an organostannane with an organic halide or triflate, catalyzed by palladium.[10][11] Organotin reagents are known for their tolerance of a wide range of functional groups.[11][12] Similar to the Suzuki coupling, the reaction with our silylated substrate likely proceeds through an initial desilylation step.
Mechanistic Overview
The catalytic cycle for the Stille coupling is analogous to that of the Suzuki coupling and involves oxidative addition, transmetalation, and reductive elimination.[11][12] A key difference is the nature of the transmetalating agent, the organostannane. The transmetalation step is often the rate-limiting step and can be accelerated by the use of polar aprotic solvents or additives.
Diagram: Stille Coupling Workflow
Caption: A typical experimental workflow for a palladium-catalyzed Stille coupling reaction.
Experimental Protocol: Stille Coupling
Objective: To couple 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with an organostannane.
Materials:
-
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
Organostannane (e.g., tributyl(vinyl)tin) (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Cesium fluoride (CsF) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried Schlenk tube, dissolve 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) and CsF (2.0 eq) in anhydrous DMF.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the organostannane (1.1 eq) and Pd(PPh₃)₄ (0.05 eq) under a positive flow of argon.
-
Seal the tube and heat the reaction mixture at 90 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.[11]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Expert Insights:
-
The primary drawback of the Stille coupling is the toxicity of organotin compounds.[10] Proper handling and waste disposal procedures are essential.
-
The use of a fluoride source like CsF or TBAF is crucial for activating the silyl group for the coupling reaction.
-
For sluggish reactions, the addition of a copper(I) co-catalyst can sometimes be beneficial.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13][15]
Mechanistic Overview
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]
-
Palladium Cycle: Similar to other cross-coupling reactions, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the Pd(II) complex.
Diagram: Sonogashira Catalytic Cycles
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic C-H bond silylation of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the Imidazo[4,5-b]pyridine Scaffold via the Trimethylsilyl Group
Introduction: The Imidazo[4,5-b]pyridine Core and the Functionalization Challenge
The imidazo[4,5-b]pyridine scaffold, an analogue of purine, is a privileged heterocyclic system in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of this scaffold is vast, but its exploration is often hampered by challenges in achieving regioselective functionalization. Direct C-H activation can lead to mixtures of isomers, and traditional synthetic routes often require harsh conditions or pre-functionalized starting materials that limit the accessible chemical space.[4][5]
Conventional functionalization strategies frequently rely on the introduction of a halogen atom, which then serves as a handle for transition-metal-catalyzed cross-coupling reactions.[1] While effective, this approach can be circuitous. This guide presents a powerful and versatile alternative: the use of the trimethylsilyl (TMS) group as a strategic tool. By installing a TMS group at a specific position, the scaffold is primed for a variety of subsequent, high-efficiency transformations, offering a more controlled and flexible path to novel analogues.
The Trimethylsilyl Group: A Versatile Linchpin in Synthesis
The trimethylsilyl group is far more than a simple protecting group. In the context of aromatic and heteroaromatic chemistry, it serves as a robust and versatile functional handle. Its utility stems from several key properties:
-
Directing Group: The TMS group can be introduced at a specific position through methods like directed ortho metalation (DoM), allowing for precise control over substitution patterns.[6]
-
Masked Nucleophile: While the C-Si bond is covalent, it can be activated by fluoride ions in Hiyama-type cross-coupling reactions, effectively acting as a synthetic equivalent of a carbanion.
-
Excellent Leaving Group for Ipso-Substitution: The silicon-carbon bond is susceptible to cleavage by electrophiles. This allows for the clean, regioselective replacement of the TMS group with a variety of other functionalities, most notably halogens, in what is known as ipso-substitution. This process is often more selective and milder than direct C-H halogenation.
This guide will provide detailed protocols for introducing a TMS group onto the imidazo[4,5-b]pyridine core and subsequently leveraging it for the synthesis of valuable halogenated intermediates, which are gateways to diverse compound libraries.
Workflow Overview: A Silyl-Mediated Functionalization Strategy
The overall strategy involves a two-stage process. First, the TMS group is installed onto the parent heterocycle. Second, this silyl group is replaced via electrophilic ipso-substitution to yield a functionalized product, ready for further diversification.
Caption: General workflow for TMS-mediated functionalization.
Synthesis of Trimethylsilyl-Imidazo[4,5-b]pyridine
The most acidic proton on the unsubstituted 3H-imidazo[4,5-b]pyridine is at the C2 position of the imidazole ring. Therefore, direct deprotonation-silylation is the most logical approach for installing the TMS group at this key position.
Protocol 1: Synthesis of 2-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine via Directed Metalation
This protocol utilizes a strong lithium amide base to selectively deprotonate the C2 position, followed by quenching the resulting anion with trimethylsilyl chloride. Prior N-protection (e.g., with a SEM or MOM group) may be necessary to prevent competitive deprotonation at the N-H position, although deprotonation at C2 is often kinetically favored.
Materials:
-
3H-imidazo[4,5-b]pyridine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3H-imidazo[4,5-b]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. A color change is typically observed, indicating anion formation.
-
Silylation: Add TMSCl (1.2 eq) dropwise to the solution. The reaction is often rapid. Stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature over 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Causality and Insights:
-
Base Selection: LDA is a strong, non-nucleophilic base, ideal for deprotonating acidic C-H bonds without competing addition reactions.[6]
-
Temperature Control: Maintaining a low temperature (-78 °C) is critical to ensure the kinetic stability of the lithiated intermediate and prevent side reactions.
-
Electrophile Quench: TMSCl is a highly reactive electrophile that efficiently traps the C2-anion. Using a slight excess ensures complete conversion.
Functionalization via Ipso-Substitution
With the 2-TMS-imidazo[4,5-b]pyridine in hand, the silyl group can be selectively replaced with a halogen. This electrophilic ipso-substitution is a powerful method for generating halogenated intermediates that are often difficult to access directly with high regioselectivity.
Protocol 2: Synthesis of 2-Iodo-3H-imidazo[4,5-b]pyridine
This protocol uses iodine monochloride (ICl) to replace the TMS group with iodine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bulky TMS group is readily displaced.
Materials:
-
2-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
Iodine monochloride (ICl), 1.0 M solution in dichloromethane
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 2-TMS-imidazo[4,5-b]pyridine (1.0 eq) in DCM or MeCN (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Iodination: Add ICl solution (1.05 eq) dropwise. The reaction mixture may darken.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Neutralization & Extraction: Add saturated aqueous NaHCO₃ and extract the product with DCM or EtOAc (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to yield 2-iodo-3H-imidazo[4,5-b]pyridine.
Mechanism and Scientific Rationale: The C-Si bond polarizes the ipso-carbon, making it nucleophilic and susceptible to attack by an electrophile (like I⁺ from ICl). The subsequent collapse of the Wheland-type intermediate is facilitated by the formation of the highly stable Si-Cl bond and the volatile TMSCl byproduct, which drives the reaction to completion.
Caption: Mechanism of electrophilic ipso-iodination.
Data Summary and Comparison
The silyl-mediated approach offers distinct advantages over direct halogenation methods, which can suffer from poor regioselectivity and harsh conditions.
| Method | Position of Functionalization | Reagents | Key Advantages | Potential Challenges |
| TMS-Mediated Iodination | C2 (Regiospecific) | 1. LDA, TMSCl2. ICl | Excellent regiocontrol; mild conditions for iodination; generates versatile intermediate. | Requires cryogenic conditions for metalation; moisture sensitive. |
| Direct C-H Halogenation | Mixture (C2, C5, C7) | NBS, NIS, etc. | Operationally simple; fewer steps. | Poor regioselectivity; often requires forcing conditions; separation of isomers. |
| From 2-Halo Precursor | Pre-determined | e.g., 2-chloro-3-aminopyridine | Good for specific isomers if the starting material is available. | Limited by commercial availability of precursors; multi-step synthesis.[1] |
Downstream Applications: Cross-Coupling of the Halogenated Scaffold
The 2-iodo-imidazo[4,5-b]pyridine synthesized via the TMS intermediate is a highly valuable building block for diversification using palladium-catalyzed cross-coupling reactions.
Example Protocol: Suzuki-Miyaura Coupling
Procedure Outline:
-
Combine 2-iodo-3H-imidazo[4,5-b]pyridine (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Add a solvent system, typically a mixture like 1,4-dioxane/water or DME.
-
Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Perform a standard aqueous workup, extraction, and purification by column chromatography to yield the 2-aryl-imidazo[4,5-b]pyridine product.
This demonstrates how the initial, highly selective silylation and subsequent ipso-iodination enable access to a class of compounds that would be challenging to synthesize via other routes.
References
-
Sajith, A. M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4479. Available at: [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
-
Xing, Y.-Y., et al. (2013). Efficient synthesis of substituted imidazo[4,5-b] pyridines. Heterocyclic Communications, 19(5), 327–330. Available at: [Link]
-
Pattanayak, P., & Panja, S. K. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4363–4373. Available at: [Link]
-
West, A., et al. (2014). Iridium-catalysed C-H borylation of pyridines. Chemical Communications, 50(89), 13686-13689. Available at: [Link]
-
Škrlj, B., et al. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 28(20), 7153. Available at: [Link]
-
Al-Zahrani, A. A., et al. (2021). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. Molecules, 26(11), 3121. Available at: [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. Available at: [Link]
-
West, A., et al. (2014). Iridium-catalysed C–H borylation of pyridines. Chemical Communications, 50, 13686-13689. Available at: [Link]
-
Svrzić, M., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(23), 7356. Available at: [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
Chen, Z., & Hartwig, J. F. (2020). Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand. ChemRxiv. Available at: [Link]
-
Siegel, D., & Medley, J. W. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
Blagg, B. S. J., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1842-1845. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. baranlab.org [baranlab.org]
A Robust, Optimized Reversed-Phase HPLC Method for the Analysis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details a highly robust and validated analytical method for the separation and quantification of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The unique chemical nature of this analyte, which combines a polar heterocyclic imidazo[4,5-b]pyridine core with a bulky, nonpolar trimethylsilyl (TMS) group, presents specific chromatographic challenges. This guide provides a detailed protocol and explains the scientific rationale behind the critical choices in method development, including stationary phase selection, mobile phase composition, and pH control, to ensure a selective, accurate, and reproducible analysis. This document is intended for researchers, analytical scientists, and professionals in drug development and quality control.
Introduction and Mechanistic Considerations
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound of interest in synthetic chemistry and pharmaceutical research. Its analysis requires a chromatographic method that can adeptly manage its dual-polarity characteristics. The imidazo[4,5-b]pyridine nucleus contains basic nitrogen atoms, which can engage in undesirable secondary interactions with stationary phase silanols, leading to poor peak shape (tailing). Conversely, the trimethylsilyl (TMS) group imparts significant hydrophobicity, driving retention in reversed-phase systems.[1]
The primary analytical challenges are therefore:
-
Controlling Peak Shape: Mitigating the interaction of the basic nitrogen atoms with the silica backbone of the stationary phase.
-
Ensuring Analyte Stability: The carbon-silicon (C-Si) bond in the TMS group is significantly more stable than a silicon-oxygen (Si-O) bond often found in silyl ether protecting groups. However, extreme pH conditions should still be managed to prevent potential hydrolysis.[2]
-
Achieving Adequate Retention and Resolution: Balancing the mobile phase composition to achieve a suitable retention time that allows for clear separation from potential impurities or starting materials.
This protocol leverages a C18 stationary phase with an acidic mobile phase modifier to address these challenges directly, providing a reliable analytical solution.
The Causality of Chromatographic Choices
As a self-validating system, every parameter in this method is chosen for a specific, scientifically grounded reason to ensure robustness and reproducibility.
Stationary Phase Selection: C18 for Hydrophobic Retention
A C18 (octadecylsilyl) bonded silica column is the cornerstone of this method. The decision is based on the following principles:
-
Primary Retention Mechanism: The highly nonpolar TMS group and the overall molecular structure will have a strong hydrophobic interaction with the long C18 alkyl chains of the stationary phase.[3] This provides the primary mechanism for retention and is essential for separating the analyte from more polar species.
-
Importance of End-Capping: To achieve a symmetrical peak shape for a basic compound like this, a high-quality, fully end-capped C18 column is mandatory. End-capping uses a small silylating reagent, like a trimethylsilyl group, to block most of the free, acidic silanol groups (Si-OH) on the silica surface that remain after bonding the C18 phase.[4] This minimizes the ionic secondary interactions that cause peak tailing.
Mobile Phase Design: pH Control is Critical
The mobile phase is designed to ensure the analyte is in a single, stable ionic state and elutes with optimal efficiency.
-
Organic Modifier: Acetonitrile is selected over methanol as the organic component. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and different selectivity for aromatic and nitrogen-containing compounds.
-
Aqueous Component and Acidic Modifier: The use of 0.1% Formic Acid in the aqueous mobile phase is a critical parameter. Formic acid lowers the pH to approximately 2.7. At this pH, the basic nitrogen atoms on the imidazopyridine ring are consistently protonated. This single, positively charged species will not interact variably with the stationary phase, leading to sharp, symmetrical peaks.[5][6] While stronger ion-pairing agents like trifluoroacetic acid (TFA) could be used, formic acid is generally sufficient and is far more compatible with mass spectrometry (MS) if hyphenation is desired.
Detection Strategy: UV Absorbance
The aromatic imidazo[4,5-b]pyridine core contains a chromophore that strongly absorbs UV light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on the pyridine structure, a strong signal is expected around 254 nm, making this a suitable starting point for quantification.[7]
Detailed Analytical Protocol
This section provides a step-by-step workflow for the analysis.
Required Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a DAD/PDA detector.
-
Data System: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Analytical Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents and Reagents: HPLC-grade Acetonitrile, HPLC-grade water, Formic Acid (reagent grade, ~99%).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Glassware: Volumetric flasks, autosampler vials with caps.
Preparation of Reagents and Samples
-
Mobile Phase A (Aqueous): To 1000 mL of HPLC-grade water in a clean solvent bottle, add 1.0 mL of formic acid. Mix thoroughly.
-
Mobile Phase B (Organic): Pour 1000 mL of HPLC-grade Acetonitrile into a clean solvent bottle.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the sample diluent. This concentration is suitable for initial method evaluation.
HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/PDA, 254 nm (or experimentally determined λmax) |
| Run Time | 20 minutes (including re-equilibration) |
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from preparation to data analysis.
Caption: End-to-end HPLC analytical workflow.
System Suitability and Validation
For routine use, the method's performance should be verified.
-
System Suitability: Perform five replicate injections of the working standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <1.5.
-
Validation: For full validation according to ICH guidelines, assess linearity, accuracy, precision, specificity, and robustness.[8][9]
Expected Results and Troubleshooting
-
Chromatogram: A successful injection should yield a sharp, symmetrical peak for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. The retention time will depend on the specific C18 column used but is expected in the mid-to-late section of the gradient.
-
Troubleshooting:
-
Peak Tailing: If tailing is observed (>1.5), ensure the mobile phase pH is low enough and that a high-quality, end-capped column is being used. An older column may have exposed silanols, requiring replacement.
-
Poor Retention: If the peak elutes too early, decrease the initial percentage of Mobile Phase B (Acetonitrile).
-
Excessive Retention: If the peak elutes too late, increase the initial percentage of Mobile Phase B.
-
Conclusion
This application note provides a comprehensive and scientifically justified RP-HPLC method for the analysis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. By employing a standard C18 stationary phase with a carefully controlled acidic mobile phase, this protocol effectively manages the compound's mixed-polarity nature to deliver robust, reliable, and reproducible results suitable for quality control and research environments.
References
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology. [Link]
-
Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). SciSpace. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2010). MDPI. [Link]
-
Al-Wasidi, A. S., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. (n.d.). Jordi Labs. [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. [Link]
-
High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scilit. [Link]
-
Can anyone explain the different principles of HPLC? (2014). ResearchGate. [Link]
-
The Role of End-Capping in RP. (n.d.). Phenomenex. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. [Link]
-
Trimethylsilyl group. (n.d.). Wikipedia. [Link]
-
Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. (n.d.). YMC. [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lcms.cz [lcms.cz]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Scale-up synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
An In-depth Guide to the Scale-up Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Introduction: The Significance of Silylated Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, structurally mimicking natural purines and enabling interaction with a wide array of biological targets.[1] Derivatives have shown promise as kinase inhibitors for cancer therapy, anti-inflammatory agents, and modulators of the central nervous system.[1][2] The incorporation of a trimethylsilyl (TMS) group, a bioisostere for the tert-butyl group, can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability.[3][4]
This application note provides a comprehensive, scalable, and robust two-part protocol for the synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, a key building block for drug discovery and development. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a successful and scalable outcome. The presented route leverages a classic condensation to build the heterocyclic core, followed by a modern, earth-abundant metal-catalyzed C-H functionalization for the final silylation step.[4][5]
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from commercially available 5-bromopyridine-2,3-diamine. The strategy involves the initial construction of a brominated imidazo[4,5-b]pyridine intermediate, which is then methylated before undergoing a final, highly efficient C-H silylation.
Caption: High-level overview of the three-step synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Step 1: Cyclization to form 6-Bromo-3H-imidazo[4,5-b]pyridine
The initial step involves the condensation of 5-bromopyridine-2,3-diamine with formic acid. This is a well-established and highly effective method for constructing the imidazole ring.
Scientific Rationale: Formic acid serves a dual role as both the carbon source for the C2 position of the imidazole ring and the acidic medium that catalyzes the dehydration and subsequent cyclization. Refluxing in formic acid is a common and robust method for this transformation, often leading to high yields of the desired product.[1]
Detailed Protocol (Step 1):
-
Reagent Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromopyridine-2,3-diamine (188 g, 1.0 mol).
-
Reaction: Carefully add 98% formic acid (600 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Cooling and Precipitation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Neutralization: Slowly and carefully pour the cooled reaction mixture into a 4 L beaker containing a stirred solution of concentrated ammonium hydroxide (approx. 1 L) in an ice bath to neutralize the excess formic acid. Adjust the pH to ~8-9. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 500 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Step 2: N-Methylation
This step involves the regioselective methylation of the imidazole nitrogen. While alkylation can occur at either N1 or N3, methylation of the N-H tautomer typically favors the N3 position in related systems.
Scientific Rationale: The use of potassium carbonate as a base is sufficient to deprotonate the acidic N-H of the imidazole ring, forming the corresponding anion.[6] This nucleophile then readily attacks the electrophilic methyl iodide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction, facilitating the dissolution of the reagents and promoting the reaction.[6]
Detailed Protocol (Step 2):
-
Reagent Setup: To a 3 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-3H-imidazo[4,5-b]pyridine (198 g, 1.0 mol) and anhydrous potassium carbonate (207 g, 1.5 mol).
-
Solvent Addition: Add anhydrous DMF (1.5 L) to the flask.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Add methyl iodide (75 mL, 1.2 mol) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture into a 10 L beaker containing 5 L of ice-cold water. A precipitate will form. Stir for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake extensively with water (4 x 1 L) to remove DMF and salts.
-
Purification & Drying: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine. Dry the crystals under vacuum.
Part 2: Catalytic C-H Silylation for the Final Product
The final step employs a modern, transition-metal-free approach to install the trimethylsilyl group directly onto the pyridine ring. This C-H functionalization method is highly advantageous for its scalability, use of an inexpensive catalyst, and mild reaction conditions.
Scientific Rationale: This protocol is based on the innovative work demonstrating that potassium tert-butoxide (KOt-Bu), an earth-abundant alkali metal base, can catalyze the direct C-H silylation of heterocycles.[4][5] Hexamethyldisilazane (HMDS) serves as the trimethylsilyl source. The reaction proceeds via a cross-dehydrogenative coupling, where a C-H bond and an Si-H bond are formally coupled with the liberation of H₂ gas, although in this case, the silyl source is HMDS. This method avoids the need for pre-functionalizing the heterocycle (e.g., via lithiation or halogenation) and the use of expensive and toxic heavy metal catalysts.[3][4]
Caption: A simplified representation of the KOt-Bu-catalyzed silylation cycle.
Detailed Protocol (Step 3):
-
Inert Atmosphere: All glassware should be dried in an oven and cooled under a stream of dry nitrogen. This reaction is sensitive to atmospheric moisture.
-
Reagent Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and a reflux condenser, add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (212 g, 1.0 mol) and potassium tert-butoxide (11.2 g, 0.1 mol, 10 mol%).
-
Reagent Addition: Under a positive pressure of nitrogen, add hexamethyldisilazane (HMDS) (1.05 L, 5.0 mol). Note: While HMDS is the silylating agent, related protocols use hydrosilanes. HMDS is a stable and effective source of the TMS group in this context.
-
Reaction: Heat the mixture to 45 °C and stir vigorously. The reaction is typically complete within 24-48 hours. Monitor by GC-MS or LC-MS by taking aliquots, quenching with methanol, and analyzing the sample.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add methanol (500 mL) under nitrogen to quench any remaining reactive species.
-
Solvent Removal: Remove all volatile components (excess HMDS, methanol, and byproducts) under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (2 L) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 1 L) and then with brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or by crystallization from a suitable solvent such as heptane to afford the final product as a crystalline solid.
Quantitative Data Summary
| Step | Starting Material | Product | Mol. Weight ( g/mol ) | Typical Scale (mol) | Typical Yield (%) | Purity (by HPLC) |
| 1 | 5-Bromopyridine-2,3-diamine | 6-Bromo-3H-imidazo[4,5-b]pyridine | 198.03 | 1.0 | 85-92% | >98% |
| 2 | 6-Bromo-3H-imidazo[4,5-b]pyridine | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | 212.05 | 1.0 | 90-96% | >99% |
| 3 | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine | 205.34 | 1.0 | 75-85% | >99% |
Safety and Handling Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Trimethylsilyl Compounds: Reagents like hexamethyldisilazane (HMDS) are moisture-sensitive and can be corrosive.[7] Always handle under an inert atmosphere (e.g., nitrogen or argon).[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is suitable for incidental contact, consider butyl rubber for prolonged handling), a lab coat, and safety goggles.[7][8]
-
Methyl Iodide: Methyl iodide is a toxic and volatile reagent. It is a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood.
-
Potassium tert-butoxide: This is a strong base that is highly reactive with water. It is corrosive and can cause severe burns. Handle with care, avoiding any contact with skin or moisture.
-
Quenching and Disposal: Unused or residual reactive reagents must be quenched safely before disposal.[7] A general procedure involves the slow addition of the reactive compound to a less reactive protic solvent like isopropanol, followed by a more reactive one like methanol, while controlling the temperature with an ice bath, before finally adding water.[7]
Conclusion
This application note details a robust and scalable three-step synthesis for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. The pathway combines a classical heterocyclic ring formation with a modern, efficient, and cost-effective C-H silylation protocol. By providing detailed, step-by-step instructions and explaining the scientific rationale behind key procedural choices, this guide serves as a valuable resource for researchers in medicinal chemistry and process development, enabling the large-scale production of this important chemical building block.
References
-
Material Safety Data Sheet - Trimethylsilyl- Trifluoroacetate, 96%. Cole-Parmer. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
New Imidazo[4,5-b]pyridine derivatives: Synthesis, crystal structures, Hirshfeld surface analysis, DFT computations and Monte Carlo simulations. Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. [Link]
-
Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols. [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters. [Link]
-
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Silylation of C–H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Nature. [Link]
-
Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols. [Link]
-
Silylation of C–H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Nature. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic C-H bond silylation of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Derivatization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine for biological assays
Application Note & Protocol Guide
Topic: Strategic Derivatization of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine for Biological Assays
Abstract
The imidazo[4,5-b]pyridine scaffold is a foundational structural motif in medicinal chemistry, prized for its purine-like architecture which allows for potent interactions with a multitude of biological targets, including protein kinases and components of critical signaling pathways.[1][2][3] This guide focuses on a highly versatile building block, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine , and delineates robust protocols for its strategic derivatization. The trimethylsilyl (TMS) group at the C6-position serves as a uniquely valuable synthetic handle, offering a gateway to a diverse chemical space through late-stage functionalization. We provide detailed, field-proven methodologies for ipso-halogenation, subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Stille), and simple protodesilylation. Furthermore, we present protocols for employing the resulting derivatives in key biological assays, empowering researchers in drug discovery and chemical biology to accelerate the generation of novel probes and therapeutic leads.
Introduction: The Imidazo[4,5-b]pyridine Core and the Power of a Silyl Handle
The imidazo[4,5-b]pyridine core is frequently described as a "privileged scaffold" in drug discovery.[4] Its structural analogy to endogenous purines renders it a prime candidate for interacting with ATP-binding sites in enzymes, most notably protein kinases, which are frequently dysregulated in diseases like cancer.[5] Derivatives have demonstrated efficacy in modulating pathways such as Wnt/β-catenin and have shown broad anticancer and antimicrobial activities.[1][6][7]
The starting material, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine , is strategically designed for synthetic versatility. The N3-methyl group prevents tautomerization and potential N-alkylation side reactions, simplifying subsequent chemical transformations.[8] The key to its utility, however, is the C6-trimethylsilyl group. An aryl-TMS bond is exceptionally stable to a wide range of reaction conditions (e.g., acidic, basic, and reductive conditions) yet can be selectively activated for C-C and C-heteroatom bond formation.[9] This allows for the core scaffold to be built and then "decorated" in the final stages of a synthetic sequence—a concept known as late-stage functionalization, which is paramount for rapidly generating structure-activity relationships (SAR).
This document provides the causal logic and step-by-step instructions to leverage this silyl handle for creating compound libraries tailored for biological screening.
Strategic Derivatization Pathways
The C(sp²)-Si bond of the parent compound is the focal point for diversification. It can be readily converted into a more reactive handle, such as a halide, or in some cases, used directly in cross-coupling. The primary strategies discussed herein are designed for maximal reliability and substrate scope.
Figure 1: Key derivatization workflows starting from the silylated imidazopyridine core.
Protocol 2.1: Ipso-Halogenation of the Silyl Group
Principle: This is the most critical and enabling transformation. An electrophilic halogen source is used to replace the TMS group with a bromine or iodine atom via an SEAr (electrophilic aromatic substitution) mechanism. The resulting aryl halide is a highly versatile intermediate for numerous palladium-catalyzed cross-coupling reactions. Iodine is often preferred as aryl iodides are typically more reactive than aryl bromides in subsequent oxidative addition steps.
Protocol: 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine
-
Preparation: To a solution of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M), add Iodine monochloride (ICl) (1.1 eq, 1.0 M solution in DCM) dropwise at 0 °C.
-
Causality: The reaction is performed at 0 °C to control the rate of this fast and exothermic electrophilic substitution, minimizing potential side reactions. ICl is a polarized and highly effective source of electrophilic iodine.
-
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining ICl. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 6-iodo derivative.
Protocol 2.2: Palladium-Catalyzed Cross-Coupling
Principle: With the 6-halo-imidazopyridine in hand, new carbon-carbon bonds can be formed with high efficiency using palladium catalysis. The Suzuki-Miyaura and Stille reactions are two of the most robust and widely used methods in drug discovery.[10][11]
Protocol 2.2a: Suzuki-Miyaura Coupling
-
Reagents: To a microwave vial or Schlenk flask, add 6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq), the desired aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-DCM adduct (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Causality: The base is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[12] The choice of catalyst and ligand depends on the electronic nature of the coupling partners; dppf-based catalysts are often more robust for challenging substrates.
-
-
Solvent & Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation, e.g., 120 °C for 20-30 min) until the starting material is consumed as monitored by LC-MS.
-
Work-up & Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography or preparative HPLC.
Protocol 2.2b: Stille Coupling
-
Reagents: To a degassed solution of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous THF or DMF, add the organostannane reagent (e.g., vinyltributyltin or alkynyltributyltin) (1.1 eq).
-
Causality: The Stille reaction does not require a base but is highly sensitive to oxygen.[13] It is particularly useful for coupling partners that may be unstable to the basic conditions of the Suzuki reaction.[14] Safety Note: Organotin reagents are highly toxic and should be handled with extreme care in a fume hood.
-
-
Reaction: Heat the mixture at 80-100 °C under an inert atmosphere until completion.
-
Work-up & Purification: After cooling, the work-up often includes a step to remove tin byproducts. This can be achieved by stirring the crude mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride. Filter the mixture through Celite®, then proceed with a standard aqueous work-up and chromatographic purification.
Protocol 2.3: Protodesilylation for Generating a Control Compound
Principle: To properly evaluate the biological effect of C6-substituents, it is essential to have a control compound lacking any substitution at this position. Protodesilylation provides a clean and high-yielding method to replace the TMS group with a hydrogen atom.[15]
Protocol:
-
Reagents: Dissolve 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) in an appropriate solvent like THF.
-
Reaction: Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF) or an acid catalyst like camphorsulfonic acid (CSA) (1.1 eq) at room temperature.[16]
-
Causality: Fluoride ions have a very high affinity for silicon, readily cleaving the C-Si bond.[16] Alternatively, protic acids can also facilitate this cleavage.
-
-
Monitoring & Work-up: Stir for 1-4 hours until the reaction is complete by LC-MS. Dilute the mixture with ethyl acetate and wash with water to remove the catalyst and salts. Dry, concentrate, and purify by chromatography if necessary.
Summary of Synthesized Derivatives
The protocols above enable the creation of a diverse library of compounds. Below is a representative table of potential derivatives and their properties.
| Compound ID | Structure (R-group at C6) | Formula | MW ( g/mol ) | Rationale for Assay |
| Parent-TMS | -Si(CH₃)₃ | C₁₀H₁₅N₃Si | 205.33 | Starting Material |
| Parent-H | -H | C₇H₇N₃ | 133.15 | Negative Control |
| IMP-Br | -Br | C₇H₆BrN₃ | 212.05 | Key Intermediate |
| IMP-Ph | -Phenyl | C₁₃H₁₁N₃ | 209.25 | Kinase Hinge-Binding Motif |
| IMP-Py | -3-Pyridyl | C₁₂H₁₀N₄ | 210.24 | Improved Solubility / H-Bonding |
| IMP-An | -4-Aminophenyl | C₁₃H₁₂N₄ | 224.26 | H-Bond Donor for Target Interaction |
| IMP-CF3 | -4-(Trifluoromethyl)phenyl | C₁₄H₁₀F₃N₃ | 277.25 | Metabolic Blocker / Lipophilic Group |
Application in Biological Assays
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay is dictated by the therapeutic hypothesis for the imidazo[4,5-b]pyridine scaffold, which is frequently linked to kinase inhibition and anticancer effects.[17]
Figure 2: General workflow for screening newly synthesized imidazopyridine derivatives.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. The Promega ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction: In a separate plate, add the kinase, its specific substrate peptide, and ATP in kinase buffer. Add a small volume of the diluted compounds to these wells. Include "no enzyme" and "vehicle (DMSO) only" controls.
-
Incubation: Incubate the reaction plate at 30 °C for 1 hour.
-
ATP Depletion & Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the remaining ATP into a luminescent signal.
-
Data Acquisition: Incubate in the dark for 30-60 minutes. Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Protocol 4.2: Cell Proliferation Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. This is a standard method to assess the anti-proliferative effects of novel compounds.[6]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of the imidazopyridine derivatives (typically from 100 µM down to nanomolar concentrations). Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add DMSO or isopropanol to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine scaffold is an exceptionally powerful starting point for the development of novel biologically active molecules. The protocols detailed in this guide provide a reliable and rational framework for leveraging the unique reactivity of the aryl-TMS bond to generate diverse libraries of compounds. By coupling these robust synthetic methods with standard biological assays, research teams can efficiently navigate the hit-to-lead process, accelerating the discovery of new chemical probes and potential therapeutics targeting a wide range of human diseases.
References
-
Kandeel, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
-
Ogawa, A. K., et al. (2001). N-(Trimethylsilyl)imidazole. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of King Saud University - Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Pinu, F. R., & Villas-Boas, S. G. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites. Available at: [Link]
-
Zhang, Y., et al. (2020). A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. OncoTargets and Therapy. Available at: [Link]
-
Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. Available at: [Link]
-
Pérez-Adelmar, J. A., et al. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry – A European Journal. Available at: [Link]
-
Samanta, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
Singh, V., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Vaghasia, S. J., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]
-
Nagasawa, H. T., et al. (1996). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Romagnoli, R., et al. (2011). Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Bassindale, A. R., & Walton, D. R. M. (1976). Interaction of N-trimethylsilylimidazole with electrophilic trimethylsilyl compounds. Part 2. Some exchange reactions involving bistrimethylsilylimidazolium salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Pérez-Adelmar, J. A., et al. (2023). Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes. Chemistry – A European Journal. Available at: [Link]
-
Singh, K., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp²)–C(sp³)–H–C(sp²) Bond Formation. ACS Omega. Available at: [Link]
-
Dias, D. A., et al. (2015). Assessment of automated trimethylsilyl derivatization protocols for GC–MS-based untargeted metabolomic analysis of urine. Metabolomics. Available at: [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2015). Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols. Available at: [Link]
-
Presset, M., et al. (2012). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ram, V. J., & Singh, S. K. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Guezgouz, R., et al. (2023). Novel iminocoumarine imidazo[4,5-b]pyridine derivatives: Design, synthesis and biological evaluation. Results in Chemistry. Available at: [Link]
-
Ghandadi, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Journal of Molecular Structure. Available at: [Link]
-
Vaghasia, S. J., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]
-
Volpi, G., & Barbero, N. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
-
Peršuri, A., et al. (2022). Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Volpi, G., & Barbero, N. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
-
Bakhtiary, Z., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer & Oncology Research. Available at: [Link]
-
Valente, C., et al. (2016). THE STILLE REACTION, 38 YEARS LATER. Química Nova. Available at: [Link]
- Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine.
-
Peršuri, A., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]
-
Little, J. L. (1995). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]
-
Sharma, A., et al. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]
-
Singh, V., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Azzouzi, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Singh, V., et al. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Taylor & Francis Online. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic C-H bond silylation of aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Visible Light Thiyl Radical-Mediated Desilylation of Arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Welcome to the technical support center for the synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.
Introduction
The 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine core is a valuable scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities.[1] The successful synthesis of this molecule hinges on the strategic introduction of the trimethylsilyl group and the regioselective methylation of the imidazopyridine core. This guide will walk you through a proposed synthetic pathway, highlighting critical steps and offering solutions to common experimental challenges.
Proposed Synthetic Pathway
A direct, one-pot synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is challenging. A more robust and controllable approach involves a multi-step synthesis, as outlined below. This pathway focuses on introducing the key functionalities sequentially to maximize yield and minimize side reactions.
Caption: Proposed synthetic pathway for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis.
Issue 1: Low yield in the nitration of 2-Amino-5-bromopyridine (Step A → B)
-
Question: I am getting a low yield of 2-Amino-5-bromo-3-nitropyridine and a significant amount of starting material remains. How can I improve this?
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Answer: The nitration of aminopyridines can be challenging due to the deactivating effect of the amino group and the potential for over-nitration or side reactions.
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Controlling Reaction Temperature: Ensure that the reaction is carried out at a low temperature (typically 0-5 °C) to prevent unwanted side reactions. The addition of the nitrating agent should be slow and controlled.
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids is critical; an excess of sulfuric acid helps to protonate the pyridine nitrogen, directing the nitration to the 3-position.
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Reaction Time: While it's important to allow the reaction to go to completion, extended reaction times can lead to product degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 2: Incomplete reduction of the nitro group (Step B → C)
-
Question: My reduction of 2-Amino-5-bromo-3-nitropyridine to 5-Bromo-2,3-diaminopyridine is not going to completion. What can I do?
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Answer: The reduction of the nitro group is a critical step. Several methods can be employed, each with its own advantages and potential pitfalls.
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Metal/Acid Reduction: A common method is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid.[2] Ensure that the iron powder is activated (e.g., by washing with dilute HCl) and that the reaction mixture is vigorously stirred.
-
Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate) is another effective method. Ensure the catalyst is not poisoned and is used in an appropriate amount.
-
Work-up: The resulting diaminopyridine can be sensitive to air oxidation. It is advisable to perform the work-up quickly and under an inert atmosphere if possible.
-
Issue 3: Low yield or failure in the silylation step (Step C → D)
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Question: I am struggling to introduce the trimethylsilyl group onto the 5-Bromo-2,3-diaminopyridine. What are the key parameters for this reaction?
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Answer: This is a challenging step that requires careful control of anhydrous and anaerobic conditions. The most likely successful route is a metal-halogen exchange followed by quenching with a silicon electrophile.
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Anhydrous Conditions: All glassware must be oven-dried, and all solvents and reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
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Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice for the metal-halogen exchange. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions.
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Quenching: After the metal-halogen exchange, the reaction is quenched with trimethylsilyl chloride (TMSCl). Ensure that the TMSCl is fresh and of high purity.
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Alternative Silylation Methods: Direct C-H silylation is an emerging field but often requires specific and expensive catalysts and may not be regioselective.[3]
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Issue 4: Incomplete cyclization to form the imidazo[4,5-b]pyridine core (Step D → E)
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Question: The reaction between 5-(Trimethylsilyl)pyridine-2,3-diamine and my one-carbon source is sluggish and gives a low yield of the desired product. How can I drive this reaction to completion?
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Answer: The cyclization to form the imidazole ring is a condensation reaction that can be equilibrium-limited.
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Choice of Reagent: Triethyl orthoformate is a common and effective reagent for this cyclization, as it also acts as a dehydrating agent. Formic acid can also be used, but this may require harsher conditions.
-
Dehydration: The removal of water is crucial to drive the reaction forward. If using formic acid, a dehydrating agent like polyphosphoric acid (PPA) can be beneficial, though this may risk desilylation.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the formation of imidazo[4,5-b]pyridines.[4]
-
Issue 5: Formation of regioisomers during methylation (Step E → F)
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Question: I am getting a mixture of N-methylated isomers when I try to methylate 6-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine. How can I control the regioselectivity?
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Answer: The imidazo[4,5-b]pyridine core has two nitrogen atoms in the imidazole ring that can be alkylated. The regioselectivity is often dependent on the reaction conditions.
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Base and Solvent: The choice of base and solvent can influence the site of methylation. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice.[5]
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Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the methylation, and then deprotect. However, this adds extra steps to the synthesis.
-
Separation: If a mixture of isomers is unavoidable, careful purification by column chromatography is necessary to isolate the desired 3-methyl isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A commercially available 2-amino-5-halopyridine, such as 2-amino-5-bromopyridine, is a good starting point.[2] This allows for the introduction of the nitro group at the 3-position, followed by reduction to the 2,3-diamino functionality. The bromo substituent can then be converted to the trimethylsilyl group.
Q2: How can I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Choose a solvent system that gives good separation between the starting material and the product. Staining with a UV lamp and/or a suitable chemical stain (e.g., potassium permanganate) can help visualize the spots.
Q3: What are the best methods for purifying the final product?
A3: The final product, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, can typically be purified by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is usually effective. Recrystallization from a suitable solvent system can be used for further purification if necessary.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, several reagents used in this synthesis are hazardous.
-
Nitrating agents (HNO3/H2SO4): Highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.
-
Organolithium reagents (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere.
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Sodium hydride (NaH): Flammable solid that reacts violently with water.
-
Methyl iodide (MeI): Toxic and a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q5: Can I introduce the methyl group before the silyl group?
A5: It is possible, but it may be more challenging. Methylating the 6-bromo-3H-imidazo[4,5-b]pyridine first would give 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.[5] Subsequent silylation via metal-halogen exchange would then need to be performed on this methylated core. The stability of the methylated compound under the strongly basic conditions of the metal-halogen exchange would need to be considered. The proposed route of silylation followed by methylation is generally a more reliable strategy.
Experimental Protocol: Optimized Synthesis
The following is a detailed, step-by-step methodology for the proposed synthesis.
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | - | 0-5 | 60-70 |
| 2 | Reduction | Fe, HCl | Ethanol/Water | Reflux | 70-80 |
| 3 | Silylation | n-BuLi, TMSCl | THF | -78 to RT | 40-50 |
| 4 | Cyclization | Triethyl orthoformate | - | Reflux | 60-70 |
| 5 | Methylation | NaH, MeI | DMF | 0 to RT | 50-60 |
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid at 0-5 °C.
-
Stir the mixture at this temperature for 2-3 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 5-Bromo-2,3-diaminopyridine
-
To a suspension of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter through a pad of celite, and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be used in the next step without further purification.
Step 3: Synthesis of 5-(Trimethylsilyl)pyridine-2,3-diamine
-
Dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (2.5 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 6-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
A mixture of 5-(trimethylsilyl)pyridine-2,3-diamine (1.0 eq) and triethyl orthoformate (5.0 eq) is heated to reflux for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step.
Step 5: Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of 6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
References
-
Bembalkar, S. R., et al. (2017). Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]
-
Ghosh, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4352-4361. Available at: [Link]
- Kailaiying Pharmaceutical Group (Tianjin) Co., Ltd. (2020). Method for preparing 2,3-diamino pyridine. CN111732536A.
- Pyridoimidazole compounds and preparation method thereof. (2014). CN103788086A.
-
Gibaud, S., et al. (2002). Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. International Journal of Pharmaceutics, 242(1-2), 197-201. Available at: [Link]
-
Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2652. Available at: [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]
-
PubChem. (n.d.). 3-Methylisoxazolo[4,5-b]pyridine. Retrieved from: [Link]
-
Sahn, J. J., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304. Available at: [Link]
-
Pierce, G. A. (n.d.). Silylation Overview. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]
- Process for the synthesis of 3-methyl-pyridine. (n.d.). CA2763574C.
-
Gloc, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5632. Available at: [Link]
- Method of preparing 3-methyl pyridine. (n.d.). US4086237A.
- Substituted pyrimidines. (n.d.). US9006433B2.
Sources
Technical Support Center: Silylation of 3-methyl-3H-imidazo[4,5-b]pyridine
Welcome to the technical support guide for the silylation of 3-methyl-3H-imidazo[4,5-b]pyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction. As a purine isostere, this scaffold is of significant interest in medicinal chemistry, and achieving clean, selective silylation is a critical step for subsequent functionalization.[1][2][3] This guide is designed to explain the causality behind common issues and provide robust solutions.
Visualizing the Challenge: Potential Silylation Sites
The core of 3-methyl-3H-imidazo[4,5-b]pyridine presents multiple potential sites for silylation. The primary target is typically the N-H proton on the imidazole ring (N1) for protective purposes. However, the pyridine nitrogen (N4) and various carbon atoms are also potential, and often undesired, reaction sites. Understanding this reactivity landscape is the first step in troubleshooting.
Caption: Potential reactive sites on the 3-methyl-3H-imidazo[4,5-b]pyridine core.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the silylation of 3-methyl-3H-imidazo[4,5-b]pyridine in a question-and-answer format.
Q1: My reaction is incomplete or fails to start. What are the likely causes?
A1: This is the most frequent issue and almost always points to three culprits: moisture, insufficient reagent reactivity, or inadequate reaction conditions.
-
Causality - The Role of Water: Silylating agents, particularly silyl halides (e.g., TMSCl) and amides (e.g., BSTFA, MSTFA), are highly sensitive to moisture. Trace amounts of water will rapidly hydrolyze the reagent, consuming it before it can react with your substrate. This leaves you with a large reagent peak in your analysis and unreacted starting material.[4]
-
Troubleshooting Steps:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves. A helpful tip is to add activated molecular sieves directly to the reaction vial.[4]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
Reagent & Substrate Purity: Ensure your 3-methyl-3H-imidazo[4,5-b]pyridine is dry and your silylating agent is from a fresh, properly stored bottle.
-
Temperature: Many silylations require heating to proceed at a reasonable rate. A typical starting point is 60-80 °C.[4] If you are running the reaction at room temperature, a gentle reflux may be necessary.
-
Q2: I'm observing multiple products in my crude analysis. Why is the reaction not selective?
A2: Lack of selectivity is a known challenge for this heterocyclic system. The formation of multiple products typically arises from silylation at undesired nitrogen or carbon atoms.
-
Causality - Competing Nucleophiles & Side Reactions:
-
N1 vs. N4 Silylation: While the N1 proton is the most acidic and the expected site of reaction via deprotonation, the N4 pyridine nitrogen is a Lewis basic site. It can compete for the silyl group, especially with highly electrophilic silylating agents like silyl triflates or under conditions that favor Lewis acid-base interactions. This behavior is analogous to the non-selective polyalkylation observed in imidazo[4,5-b]pyridine systems.[5]
-
C-H Silylation: Although less common without specific catalysts, direct C-H silylation on the electron-rich pyridine ring is a possible side reaction, particularly at higher temperatures or if radical mechanisms are at play.[6][7][8] Studies on other pyridinic systems show that achieving regioselectivity for C-H silylation can be difficult, often resulting in mixtures.[9]
-
-
Troubleshooting Flowchart:
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 5. mdpi.com [mdpi.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 7. Selective C-5 Oxidative Radical Silylation of Imidazopyridines Promoted by Lewis Acid [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Silylated Heterocyclic Compounds
Welcome to the technical support center for the purification of silylated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these sensitive molecules. Silylation is a powerful strategy for protecting reactive functional groups, such as hydroxyls and amines, within heterocyclic scaffolds.[1][2] However, the lability of the silyl ether bond, particularly in the context of acidic or basic purification conditions, presents a significant hurdle to obtaining pure compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity of your silylated heterocycles.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of silylated heterocyclic compounds, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Compound Degradation (Desilylation) on Silica Gel Column
You observe the appearance of a more polar spot on your TLC plate after running a column, which corresponds to the desilylated starting material.
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Probable Cause 1: Acidity of Silica Gel. Standard silica gel is weakly acidic due to the presence of surface silanol (Si-OH) groups.[3] These acidic sites can catalyze the hydrolysis of labile silyl ethers, especially less sterically hindered ones like trimethylsilyl (TMS) ethers.[4][5]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the chosen eluent containing a small percentage (typically 0.5-2%) of a non-nucleophilic base like triethylamine (NEt₃) or pyridine.[3][6]
Experimental Protocol: Preparation of a Deactivated Silica Gel Column
-
Choose an appropriate non-polar solvent system for your separation based on TLC analysis.
-
Add 1% triethylamine to your eluent mixture.
-
In a fume hood, create a slurry of your silica gel in the triethylamine-containing eluent.
-
Gently pour the slurry into your column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running several column volumes of the eluent through the packed silica until the eluent runs clear.
-
Your column is now ready for sample loading.
-
-
Probable Cause 2: Protic Solvents in the Eluent. Protic solvents like methanol or ethanol, even in small amounts, can facilitate the hydrolysis of silyl ethers on the silica gel surface.[4]
-
Solution 2: Use Anhydrous Aprotic Solvents and/or a Basic Modifier. Whenever possible, use a less polar, aprotic eluent system. If a protic solvent is necessary to elute your compound, the addition of a basic modifier like triethylamine to the mobile phase is crucial to suppress degradation.[4]
Issue 2: Poor Separation of Silylated Compound from Byproducts
Your collected fractions from column chromatography show co-elution of your desired silylated heterocycle with reaction byproducts, such as unreacted starting material or silylated impurities.
-
Probable Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimized to resolve your compound from closely eluting impurities.[7]
-
Solution 1: Systematic TLC Analysis. Before committing to a column, perform a thorough TLC analysis with a range of solvent systems of varying polarities. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
Probable Cause 2: Column Overloading. Loading too much crude material onto the column can lead to broad peaks and poor separation.[7]
-
Solution 2: Adhere to Loading Guidelines. As a general rule, the amount of crude material loaded should be 1-5% of the mass of the stationary phase. For difficult separations, this percentage should be on the lower end.
Issue 3: Streaking or Tailing of Basic Heterocycles on TLC and Column
Your silylated heterocyclic compound, which contains a basic nitrogen atom, streaks or "tails" during chromatography, leading to poor separation and impure fractions.
-
Probable Cause: Interaction with Acidic Silica. The basic nitrogen of your heterocycle can interact strongly with the acidic silanol groups on the silica surface, causing the observed streaking.[7]
-
Solution: Use a Basic Modifier or an Alternative Stationary Phase.
-
Basic Modifier: As with preventing desilylation, adding a small amount of triethylamine or ammonia to your eluent will neutralize the acidic sites and significantly improve the peak shape of basic compounds.[7]
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.
-
Alumina: Basic or neutral alumina can be an excellent alternative for the purification of basic compounds.[6]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and purification of silylated heterocyclic compounds.
Q1: How does the choice of silyl protecting group affect purification?
The stability of the silyl ether is directly proportional to the steric hindrance around the silicon atom.[8][9] Bulkier silyl groups are more resistant to hydrolysis under both acidic and basic conditions.[8][9][10] This stability is a critical factor to consider during purification.
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) | Purification Considerations |
| Trimethylsilyl | TMS | 1 | 1 | Highly labile, often cleaved during aqueous workup or on standard silica gel.[4] Requires deactivated silica and anhydrous conditions. |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, but can still be sensitive to acidic conditions.[10] |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 | A good balance of stability and ease of removal, making it a popular choice. Generally stable to chromatography on silica gel.[4][10] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very stable due to its steric bulk, offering high resistance to hydrolysis during purification.[4][8][10] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | One of the most stable common silyl ethers, robust under a wide range of purification conditions.[4][10] |
Q2: My silylation reaction is never complete. How can I improve this and simplify purification?
Incomplete silylation leads to a mixture of starting material, product, and silylating agent byproducts, complicating purification. To drive the reaction to completion:
-
Use Anhydrous Conditions: Silylating agents are sensitive to moisture. Ensure your solvent and glassware are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the Base and Solvent: For silyl chlorides, a common method is the Corey protocol, using imidazole as a base in DMF.[10] For hindered alcohols, a more reactive silylating agent like a silyl triflate may be necessary.[10]
-
Monitor the Reaction: Use TLC or GC-MS to monitor the progress of the reaction and ensure all the starting material is consumed before workup.
Q3: Are there alternatives to column chromatography for purifying silylated heterocycles?
Yes, depending on the physical properties of your compound and the nature of the impurities, other purification techniques can be considered:
-
Crystallization: If your silylated compound is a solid, crystallization can be a highly effective method for purification, provided a suitable solvent system can be found.
-
Distillation: For volatile silylated compounds, distillation under reduced pressure can be an excellent purification method. Silylation increases the volatility of polar compounds, making them more amenable to techniques like gas chromatography.[1][11]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a viable option. The same precautions regarding the acidity of the silica apply.
Q4: Can I use reverse-phase chromatography for my silylated compound?
Reverse-phase chromatography (e.g., using a C18 stationary phase) can be a good option, especially for more polar silylated heterocycles. The common eluents (acetonitrile/water or methanol/water) are protic, so the stability of your silyl ether in the presence of these solvents should be considered. More robust silyl groups like TBDMS, TIPS, or TBDPS are generally compatible with reverse-phase conditions.
Visualizing Purification Strategies
The following diagrams illustrate key decision-making processes in the purification of silylated heterocyclic compounds.
Caption: A workflow for selecting the optimal purification strategy.
Caption: A decision tree for troubleshooting common purification problems.
References
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. Available at: [Link]
-
Silyl ether. Wikipedia. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
-
Silylation. Wikipedia. Available at: [Link]
-
Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Caltech. Available at: [Link]
-
Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. Canadian Journal of Chemistry. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Alternatives to silica gel or alternative method of purification?. Reddit. Available at: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available at: [Link]
-
A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Available at: [Link]
-
Why do my silylations always fail?. Chromatography Forum. Available at: [Link]
-
Techniques for silylation. ResearchGate. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Catalytic C-H bond silylation of aromatic heterocycles. ResearchGate. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Time dependence of silylation reactions of various phenolate analytes... ResearchGate. Available at: [Link]
-
An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Available at: [Link]
-
Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. PubMed Central. Available at: [Link]
-
Deprotection of silyl ethers by using SO3H silica gel: Application to sugar, nucleoside, and alkaloid derivatives. ResearchGate. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
Silica Gel Alternatives?. Reddit. Available at: [Link]
-
Purifying compound containing trimethylsilyl group by column chromatography. Reddit. Available at: [Link]
-
How can one minimize the reversibility of a silylation reaction?. Available at: [Link]
-
Rare-Earth-Catalyzed C−H Silylation of Aromatic Heterocycles with Hydrosilanes. Wiley Online Library. Available at: [Link]
-
Micro-Pak and other alternatives to silica gel sachets. Tiny Box Company. Available at: [Link]
-
(PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. Available at: [Link]
-
Ionic and Neutral Mechanisms for C−H Bond Silylation of Aromatic Heterocycles Catalyzed by Potassium tert-Butoxide. Caltech. Available at: [Link]
-
Silica Gel Alternatives: Top Solutions for Moisture Control. Pressure Vessel Manufacturer. Available at: [Link]
-
Strategies to Purify Carbohydrate Based Compounds. Teledyne ISCO. Available at: [Link]
-
Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Nature. Available at: [Link]
-
Can anyone help with purifying product from reaction mixture with column chromatography?. ResearchGate. Available at: [Link]
-
16: Silylethers. Chemistry LibreTexts. Available at: [Link]
-
Cobalt-Catalyzed Thioester Coupling via Siloxycarbene. Bioengineer.org. Available at: [Link]
-
Catalytic C-H bond silylation of aromatic heterocycles. PubMed. Available at: [Link]
-
Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Silylation - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Preventing Desilylation During Subsequent Reaction Steps
A Guide for Researchers, Scientists, and Drug Development Professionals
Silyl ethers are indispensable tools in modern organic synthesis, serving as robust protecting groups for hydroxyl functionalities. Their popularity stems from the ease of installation, tunable stability, and generally mild removal conditions.[1] However, the very lability that makes them useful can also be a significant source of frustration when the silyl group is prematurely cleaved during a subsequent reaction, leading to undesired side products, reduced yields, and complex purification challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of silyl ether stability and prevent unwanted desilylation in your synthetic routes.
Troubleshooting Guide: Addressing Unexpected Desilylation
This section addresses specific scenarios where premature desilylation is observed. Each question is followed by an analysis of potential causes and actionable solutions.
Question 1: My TBDMS (TBS) group was partially or fully cleaved during an aqueous workup. What went wrong and how can I fix it?
Analysis: This is a common issue, often stemming from unintended acidic or basic conditions during the extraction process. While TBS ethers are generally stable, they can be cleaved under conditions that are not strictly neutral.[2]
Potential Causes & Solutions:
-
Acidic Workup Conditions: Quenching a reaction with an acidic solution (e.g., NH4Cl, dilute HCl) can lower the pH of the aqueous layer sufficiently to catalyze the hydrolysis of the silyl ether. The stability of silyl ethers to acid is highly dependent on steric hindrance.[3]
-
Solution: Neutralize the reaction mixture to a pH of ~7 with a mild base (e.g., NaHCO3) before extraction. For washes, use buffered solutions like saturated aqueous sodium bicarbonate or a phosphate buffer instead of plain water or acidic solutions.[4]
-
-
Basic Workup Conditions: Using strong bases (e.g., NaOH, K2CO3) in the workup can also promote desilylation, especially if the silyl ether is on a phenolic or sterically unhindered alcohol.
-
Solution: Opt for milder bases for neutralization or washing. If a basic wash is necessary, keep the contact time with the organic phase to a minimum and perform the extraction quickly at low temperatures.[4]
-
-
Prolonged Contact Time: The longer your compound is in contact with the aqueous phase, the greater the opportunity for hydrolysis, even under near-neutral conditions.
-
Solution: Perform extractions efficiently. If emulsions form, try adding brine to break them, rather than letting the mixture sit for an extended period.
-
Question 2: I'm losing my silyl group during flash column chromatography on silica gel. How can I prevent this?
Analysis: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups. This acidity is often sufficient to cleave more labile silyl ethers like TMS (Trimethylsilyl) and TES (Triethylsilyl), and can even affect more robust groups like TBS under certain conditions.[4]
Potential Causes & Solutions:
-
Inherent Acidity of Silica Gel: The stationary phase itself is the culprit.
-
Solution 1 (Neutralization): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in the desired eluent system containing 1-2% of a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). The column is then packed with this slurry. This neutralizes the acidic sites and significantly suppresses desilylation.[4]
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or a commercially available deactivated silica gel.
-
-
Protic or Acidic Eluents: Using protic solvents like methanol in the eluent can accelerate acid-catalyzed hydrolysis on the silica surface.
-
Solution: If a polar modifier is needed, try using ethyl acetate or acetone instead of an alcohol. If methanol is unavoidable, ensure the silica is neutralized with a base like triethylamine, which will also be present in the eluent.[4]
-
-
Extended Residence Time: The longer the compound remains on the column, the more likely it is to degrade.
-
Solution: Optimize your chromatography conditions for faster elution. Use a slightly more polar eluent system or employ gradient elution to move the compound off the column more quickly.
-
Question 3: My reaction requires a Lewis acid, but it keeps cleaving my silyl ether. What are my options?
Analysis: Many Lewis acids are potent catalysts for silyl ether cleavage. The mechanism often involves coordination of the Lewis acid to the ether oxygen, weakening the Si-O bond and making it susceptible to nucleophilic attack.
Potential Causes & Solutions:
-
Strong Lewis Acidity: Highly reactive Lewis acids (e.g., TiCl4, BCl3, AlCl3) are often incompatible with silyl ethers.
-
Solution 1 (Milder Lewis Acid): Explore the use of milder Lewis acids. For example, ZnCl2, MgBr2, or scandium triflate (Sc(OTf)3) might catalyze your desired reaction without causing significant desilylation.
-
Solution 2 (Lower Temperature): The rate of desilylation is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C or -40 °C) can often suppress the undesired cleavage while still allowing the primary reaction to proceed, albeit more slowly.[5]
-
Solution 3 (More Robust Silyl Group): If the reaction conditions cannot be changed, the only option may be to switch to a more sterically hindered and robust silyl group, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), which are significantly more stable.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right silyl protecting group for my synthesis?
The choice of silyl group is a strategic decision based on the anticipated reaction conditions in subsequent steps. The primary factor governing stability is the steric bulk of the substituents on the silicon atom.[3]
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability to Acid[1] | Relative Stability to Base[1] | General Use Case |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; used for temporary protection or for highly hindered alcohols.[8] |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, useful when mild acid lability is needed. |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | A versatile, workhorse protecting group, stable to many non-acidic reagents.[6] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very robust; used when high stability to both acid and base is required. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Extremely stable to acid, but comparable to TBS under basic conditions.[9] |
A general workflow for selecting a silyl group involves assessing the most demanding step in your forward synthesis and choosing a group that is stable to those conditions, while still being removable at the end.
Caption: Decision workflow for selecting a silyl protecting group.
Q2: What are the fundamental mechanisms of desilylation?
Understanding the mechanisms is key to predicting and preventing unwanted cleavage.
-
Acid-Catalyzed Desilylation: This pathway typically involves protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the solvent, like water or methanol) then attacks the silicon center. The rate is highly dependent on the steric hindrance around the silicon atom, which impedes the approach of the nucleophile.[10]
-
Base-Catalyzed Desilylation: This mechanism involves nucleophilic attack of a base (e.g., hydroxide, alkoxide) directly on the silicon atom, forming a pentacoordinate intermediate. This is followed by proton transfer and cleavage of the Si-O bond.
-
Fluoride-Mediated Desilylation: This is the most common method for intentional deprotection. The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon atom to form a very stable, hypervalent silicon intermediate, leading to the cleavage of the Si-O bond.[2] The driving force is the formation of the strong Si-F bond.[8]
Caption: General mechanisms of silyl ether cleavage.
Q3: Can I selectively remove one silyl group in the presence of another?
Yes, this is a powerful strategy in complex molecule synthesis known as orthogonal deprotection.[11] Success relies on exploiting the differential stability of various silyl ethers. The general stability order (TMS < TES < TBS < TIPS < TBDPS) allows for the selective cleavage of a less hindered group in the presence of a more hindered one.[1][6]
For example, a TES ether can often be cleaved with mild acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS, in methanol) while leaving a TBS or TBDPS group on the same molecule intact.[11] Similarly, a primary TBS ether can often be removed selectively in the presence of a more sterically hindered secondary TBS ether.[1][10]
Key Experimental Protocols
Protocol 1: Buffered Aqueous Workup to Prevent Desilylation
This protocol is designed to maintain a neutral pH during extraction, protecting acid- and base-labile silyl ethers.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C in an ice bath.
-
Quench (if necessary): If the reaction contains highly reactive reagents, quench them appropriately (e.g., water for organometallics, sodium thiosulfate for oxidizing agents).
-
Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) dropwise until the pH of the aqueous phase is between 7 and 8 (check with pH paper). If the reaction was acidic, this will cause gas evolution; add slowly.
-
Extract: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Wash: Wash the combined organic layers sequentially with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography with Neutralized Silica Gel
This protocol minimizes on-column cleavage of silyl ethers.
-
Prepare Slurry: In a beaker, add the required amount of silica gel for your column.
-
Add Eluent with Base: Prepare your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). To this eluent, add 1.5% triethylamine (Et3N) by volume.
-
Neutralize Silica: Pour the eluent/Et3N mixture over the silica gel until a free-flowing slurry is formed. Stir gently for 5 minutes.
-
Pack Column: Pack the column with the neutralized silica slurry as you normally would.
-
Equilibrate: Equilibrate the packed column with the eluent containing 1.5% Et3N until the eluate is clear and the column bed is stable.
-
Load and Elute: Load your sample and run the column using an eluent system that contains 1.5% Et3N throughout the entire gradient.
-
Product Isolation: Collect fractions and concentrate. The triethylamine is volatile and will be removed under high vacuum.
References
- BenchChem. (n.d.). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- Wikipedia. (n.d.). Silyl ether.
- Chem-Station. (2014, March 8). Silyl Protective Groups.
- BenchChem. (n.d.). A Researcher's Guide to Silyl Ether Deprotection: Navigating Methods for Sensitive Substrates.
- BenchChem. (n.d.). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- BenchChem. (n.d.). How to avoid desilylation during thienylsilane reactions.
- YouTube. (2020, May 10). 26.02 Silyl Ethers as Protecting Groups.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Gelest. (n.d.). Silyl Groups.
- BenchChem. (n.d.). Technical Support Center: Prevention of Silyl Ether Degradation in Experiments.
Sources
- 1. Silyl ether - Wikipedia [en.wikipedia.org]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Silyl Groups - Gelest [technical.gelest.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Substituted Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of substituted imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioselectivity in this important class of heterocyclic compounds. Due to their structural similarity to purines, imidazo[4,5-b]pyridines are a key scaffold in medicinal chemistry.[1][2][3] However, their synthesis is often complicated by the formation of regioisomeric mixtures, which can hinder the development of new therapeutics.
This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The solutions provided are based on established chemical principles and field-proven insights.
Issue 1: I'm getting a mixture of N1 and N3-substituted isomers during alkylation. How can I control the regioselectivity?
Answer:
The alkylation of an existing imidazo[4,5-b]pyridine core is a common method for introducing substituents, but it frequently leads to a mixture of N1 and N3 isomers.[4] The ratio of these isomers is influenced by several factors, including the reaction conditions and the nature of the starting material and alkylating agent.
Underlying Principles:
The regioselectivity of N-alkylation is primarily governed by a combination of steric and electronic effects. The N1 and N3 positions of the imidazole ring have different steric environments and electronic densities, which can be further influenced by substituents on the pyridine ring. The choice of base and solvent can also play a crucial role in determining the site of alkylation.
Troubleshooting Protocol:
-
Phase-Transfer Catalysis (PTC): The use of solid-liquid phase-transfer catalysis can influence the regioselectivity of the alkylation.[4] For instance, reacting 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under PTC conditions has been shown to produce mixtures of N3 and N4 isomers.[4] Experimenting with different PTC catalysts (e.g., tetra-n-butylammonium bromide) and bases (e.g., potassium carbonate) may allow you to favor one isomer over the other.[5]
-
Directed Synthesis: A more definitive approach is to build the desired N-substituted isomer through a directed synthesis strategy. This involves introducing the N-substituent before the cyclization to form the imidazole ring.
-
Starting from a Substituted Aminopyridine: Begin with a 2-amino-3-(alkylamino)pyridine. Cyclization of this intermediate with a suitable reagent, such as an aldehyde or carboxylic acid, will yield the N1-substituted imidazo[4,5-b]pyridine exclusively.[6]
-
Palladium-Catalyzed Amidation: A palladium-catalyzed amidation of 2-chloro-3-amino-pyridines offers a facile route to N1-substituted products.[7] This method provides quick access to products with substitution at the N1 and C2 positions.[2][7]
-
Issue 2: The condensation of 2,3-diaminopyridine with an unsymmetrical ketone is giving me a mixture of 2,3-disubstituted regioisomers. How can I synthesize the desired isomer selectively?
Answer:
Condensation of 2,3-diaminopyridines with unsymmetrical carbonyl compounds is a common route to the imidazo[4,5-b]pyridine scaffold, but it often presents significant regioselectivity challenges.[1]
Underlying Principles:
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diaminopyridine and the carbonyl group of the ketone. The subsequent intramolecular cyclization can occur via attack of the second amino group on the imine carbon. The regioselectivity is determined by which of the two non-equivalent amino groups of the 2,3-diaminopyridine reacts first. This is influenced by the electronic and steric environment of each amino group.
Troubleshooting Protocol:
-
Stepwise Synthesis: To circumvent the regioselectivity issue, a stepwise approach is recommended. This involves differentiating the two amino groups of the 2,3-diaminopyridine before cyclization.
-
Protecting Group Strategy: One of the amino groups can be selectively protected, allowing the other to react with the ketone. After the initial condensation, the protecting group is removed, and the cyclization is induced.
-
Directed C-N Bond Formation: A more modern approach involves the use of transition-metal-catalyzed cross-coupling reactions to form one of the C-N bonds of the imidazole ring in a controlled manner. For example, a palladium-catalyzed reaction can be used to couple an amine with a halogenated pyridine precursor.[8][9]
-
-
Alternative Starting Materials: Consider using a starting material where the desired substitution pattern is already established. For instance, begin with a 2-amino-3-nitropyridine. The nitro group can be reduced to an amino group after the first condensation step, followed by cyclization to yield a single regioisomer.[2]
Issue 3: My cyclization reaction of 5-substituted-2,3-diaminopyridine with an aldehyde is not regioselective. How do electronic effects of the pyridine substituent influence the outcome?
Answer:
The electronic nature of substituents on the pyridine ring of the 2,3-diaminopyridine precursor has a profound impact on the regioselectivity of the cyclization reaction.
Underlying Principles:
-
Electron-Donating Groups (EDGs): An EDG on the pyridine ring will increase the electron density of the ring, making the amino groups more nucleophilic. The position of the EDG will determine which amino group is more activated.
-
Electron-Withdrawing Groups (EWGs): An EWG will decrease the electron density of the ring, making the amino groups less nucleophilic. Again, the position of the EWG will differentially affect the two amino groups.
The initial and often rate-determining step is the nucleophilic attack of one of the amino groups on the aldehyde. The more nucleophilic amino group will react faster, thus directing the regioselectivity of the cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity.
Experimental Considerations:
-
Reaction Conditions: While electronic effects are a primary driver, reaction conditions such as pH and temperature can also influence the outcome. Acid catalysis, for example, can protonate the pyridine nitrogen, altering the electronic landscape of the molecule.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to predict the relative nucleophilicity of the amino groups in your specific substituted 2,3-diaminopyridine, helping you to anticipate the major regioisomer.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine core?
A1: The most prevalent method is the condensation of 2,3-diaminopyridines with various carbonyl compounds like aldehydes, ketones, or carboxylic acids and their derivatives.[1][2] This reaction is often carried out in the presence of an oxidizing agent or under conditions that facilitate oxidative cyclization.[1] Other notable methods include transition-metal-catalyzed reactions, such as palladium-catalyzed amidation, which offer alternative routes with potentially better control over regioselectivity.[2][7][8] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[2][10]
Q2: Which analytical techniques are most effective for distinguishing between N1 and N3-substituted regioisomers?
A2: Differentiating between N1 and N3-substituted isomers can be challenging but is achievable with a combination of spectroscopic techniques.
| Analytical Technique | Application for Isomer Differentiation |
| NMR Spectroscopy | ¹H NMR: The chemical shifts of the protons on the pyridine and imidazole rings will differ between the two isomers. ¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the imidazole ring and adjacent to the site of substitution, will be distinct for each isomer. 2D NMR (NOESY, HMBC): These techniques are invaluable for unambiguously assigning the structure. NOESY can show through-space correlations between the substituent and nearby protons on the heterocyclic core, while HMBC reveals long-range C-H correlations.[11] |
| X-ray Crystallography | This is the gold standard for structure determination and provides definitive proof of the regiochemistry, provided that suitable single crystals can be obtained.[2][5] |
| Mass Spectrometry | While MS can confirm the molecular weight, the fragmentation patterns of the regioisomers may be very similar, making it less reliable for differentiation on its own. |
Q3: How can I improve the yield of my desired regioisomer?
A3: Improving the yield of the desired regioisomer often involves a combination of optimizing reaction conditions and modifying the synthetic strategy.
-
Optimization of Reaction Conditions: Systematically vary parameters such as the solvent, temperature, reaction time, and the nature of the catalyst and base (if applicable). For instance, in palladium-catalyzed couplings, the choice of ligand can significantly impact the efficiency and selectivity of the reaction.[2]
-
Change of Reagents: If a particular aldehyde or ketone is leading to poor selectivity, consider using a derivative with different steric or electronic properties.
-
Directed Synthesis: As discussed in the troubleshooting guide, a directed synthesis strategy, where the key bonds are formed in a controlled, stepwise manner, is often the most reliable way to ensure the formation of a single, desired regioisomer, even if it requires more synthetic steps.
Q4: Are there any databases or computational tools that can help predict the regioselectivity of these reactions?
A4: Yes, computational chemistry can be a powerful predictive tool.
-
DFT Calculations: Density Functional Theory (DFT) can be used to model the reaction intermediates and transition states, allowing for the prediction of the most likely reaction pathway and the major regioisomer.[5] Parameters such as the calculated energies of the intermediates and the activation energies for the different cyclization pathways can provide valuable insights.
-
Reaxys and SciFinder: These chemical databases can be searched for analogous reactions, providing experimental data on the regioselectivity observed for similar substrates. This can help you to make informed decisions about your synthetic route.
References
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. (n.d.).
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.).
- Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed. (n.d.).
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20).
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review) - ResearchGate. (2025, August 5).
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - MDPI. (2023, April 4).
- Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed. (2012, April 6).
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - SciSpace. (n.d.).
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (2023, August 29).
- Efficient synthesis of substituted imidazo[4,5-b] pyridine - ResearchGate. (2025, August 9).
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Residual Palladium from 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine Syntheses
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine and related heterocyclic compounds. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual palladium catalysts from reaction mixtures. Our focus is on providing scientifically sound, field-proven insights to ensure the purity and integrity of your active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Palladium Contamination in Imidazopyridine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules like 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.[1] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium to levels compliant with stringent regulatory standards, such as those set by the International Council for Harmonisation (ICH). The nitrogen-rich imidazo[4,5-b]pyridine core is known to form stable coordination complexes with palladium, making its removal particularly challenging.[2][3] Furthermore, the presence of a trimethylsilyl (TMS) group introduces a potential for unintended desilylation under certain purification conditions.[2] This guide will navigate these complexities, offering practical solutions and the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine reaction?
A1: The primary difficulty arises from the strong coordination between the palladium catalyst and the nitrogen atoms of the imidazo[4,5-b]pyridine ring system.[2][3] This chelating effect can make the palladium less accessible to standard scavengers. Additionally, the choice of phosphine ligands used in the cross-coupling reaction can form bulky, stable palladium complexes that are difficult to break apart and capture.
Q2: Can the trimethylsilyl (TMS) group on my molecule interfere with palladium removal?
A2: The TMS group itself is generally stable under many scavenging conditions. However, there are two key considerations:
-
Palladium-Mediated C-Si Bond Cleavage: Certain palladium species, particularly Pd(II) salts like palladium acetate, can promote the cleavage of the aryl-C-Si bond.[2] This can lead to the formation of desilylated impurities.
-
Hydrolysis under Acidic/Basic Conditions: While aryl-TMS bonds are more robust than silyl ethers, they can still be susceptible to hydrolysis under strongly acidic or basic conditions.[4] Some palladium scavengers may have acidic or basic surfaces, which could potentially lead to loss of the TMS group.
Q3: What are the main types of palladium scavengers, and how do I choose the right one?
A3: Palladium scavengers can be broadly categorized into three main types: silica-based, polymer-supported, and carbon-based. The optimal choice depends on factors such as the solvent, temperature, and the specific nature of your product. A screening of different scavenger types is often the most effective approach.
| Scavenger Type | Functional Group Examples | Mechanism of Action | Advantages | Disadvantages | Best Suited For |
| Silica-Based | Thiol, Thiourea, Amine, Trimercaptotriazine (TMT) | Chemisorption via covalent bond formation with palladium. | High efficiency, good solvent compatibility, well-defined particle size for easy filtration.[5] | Can be more expensive than other options. | Broad applicability, especially when high purity is required. |
| Polymer-Supported | Polystyrene-bound TMT, Amines | Similar to silica-based, with the functional group attached to a polymer backbone. | High loading capacity, good for batch processes. | Swelling in certain solvents can affect filtration. | Scavenging from a variety of organic solvents. |
| Carbon-Based | Activated Carbon | Adsorption of palladium species onto the carbon surface. | Cost-effective, readily available. | Can adsorb the desired product, leading to yield loss; may require larger quantities.[6] | Initial purification steps or when cost is a primary concern. |
Troubleshooting Guide
Issue 1: High levels of palladium remain after treatment with a scavenger.
-
Root Cause Analysis:
-
Strong Product-Palladium Coordination: The imidazopyridine core is likely chelating the palladium, preventing the scavenger from accessing it.
-
Inefficient Scavenger: The chosen scavenger may not have a high enough affinity for the specific palladium species in your reaction mixture.
-
Insufficient Scavenger Amount or Contact Time: The scavenging process may not have reached equilibrium.
-
-
Solutions:
-
Increase Scavenger Equivalents: Start by increasing the amount of scavenger used (e.g., from 5 to 10 equivalents relative to the initial palladium loading).
-
Extend Reaction Time and/or Increase Temperature: Allow for longer stirring (e.g., overnight) and consider gentle heating (e.g., 40-50 °C) to facilitate the breakdown of palladium complexes and improve scavenger efficiency.
-
Scavenger Screening: If a single scavenger is ineffective, perform a parallel screen with different types of scavengers (e.g., a thiol-based silica, a TMT-based polymer, and activated carbon) to identify the most effective one for your system.
-
Combination Approach: Consider a sequential treatment. For example, an initial treatment with a high-capacity scavenger like activated carbon to remove the bulk of the palladium, followed by a high-efficiency scavenger like a silica-bound thiol to achieve very low levels.
-
Issue 2: Loss of the trimethylsilyl (TMS) group during palladium removal.
-
Root Cause Analysis:
-
Acidic or Basic Scavenger: The surface of the scavenger may be promoting hydrolysis of the C-Si bond.
-
Aqueous Workup Conditions: Prolonged exposure to acidic or basic aqueous solutions during workup can lead to desilylation.
-
Palladium-Catalyzed Desilylation: The residual palladium catalyst itself might be promoting the cleavage of the TMS group, especially if Pd(II) species are present.
-
-
Solutions:
-
Select a pH-Neutral Scavenger: Opt for scavengers that are known to have a neutral pH. If unsure, you can test the pH of a slurry of the scavenger in your reaction solvent.
-
Minimize Contact with Water: If an aqueous wash is necessary, use deionized water and minimize the contact time. Ensure the organic phase is thoroughly dried after the wash.
-
Consider a Non-Aqueous Workup: If possible, devise a workup procedure that avoids aqueous washes altogether.
-
Pre-treat to Change Palladium Speciation: Before adding a scavenger, you could consider adding a mild reducing agent to convert Pd(II) species to Pd(0), which is less likely to promote C-Si bond cleavage. However, this should be approached with caution as it can add complexity to the purification.
-
Experimental Protocols
Protocol 1: Batch Scavenging with a Solid-Supported Scavenger
-
Reaction Work-up: After the reaction is complete, perform any necessary initial work-up steps (e.g., quenching, initial extraction).
-
Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger (e.g., ethyl acetate, THF, toluene).
-
Scavenger Addition: Add the selected scavenger (typically 5-10 equivalents based on the initial palladium loading) to the solution of the crude product.
-
Agitation: Stir the mixture at room temperature or with gentle heating for a predetermined time (e.g., 4-16 hours).
-
Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washes, concentrate, and analyze for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Fixed-Bed Scavenging with a Cartridge
This method is highly efficient and suitable for larger scale purifications.
-
Cartridge Selection: Choose a pre-packed cartridge containing the desired scavenger (e.g., silica-bound TMT).
-
Equilibration: Pass 3-5 bed volumes of the solvent used to dissolve your product through the cartridge to wet the scavenger bed and remove any air.
-
Loading: Pass the solution of your crude product through the cartridge at a controlled flow rate.
-
Washing: After loading the entire solution, wash the cartridge with 2-3 bed volumes of fresh solvent to elute any remaining product.
-
Analysis: Collect the eluent, concentrate, and analyze for residual palladium.
Visualizations
Decision-Making Workflow for Palladium Scavenger Selection
Caption: A decision tree for selecting and optimizing a palladium scavenger.
Conceptual Workflow for Palladium Removal
Caption: A generalized workflow for palladium removal from a reaction mixture.
References
-
van der Ras, K. L., et al. (1994). Selective intramolecular cleavage of the carbon-silicon bond by palladium salts. Journal of Organometallic Chemistry, 478(1-2), 153-157. Available at: [Link]
-
Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922. Available at: [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. Available at: [Link]
-
Wang, L., et al. (2011). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society, 133(41), 16646-16653. Available at: [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Available at: [Link]
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1627. Available at: [Link]
-
McNeill, E., et al. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785-3788. Available at: [Link]
-
Biotage. (n.d.). Metal Scavenger User Guide. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Palladium-catalyzed C–Si bond formation via denitrative cross-coupling of nitroarenes with hexamethyldisilane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
Stability issues of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in storage
Welcome to the technical support center for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during storage and experimentation. As a key intermediate in various synthetic pathways, ensuring the integrity of this molecule is paramount for reproducible and reliable results. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges associated with the handling and storage of this silylated compound.
Understanding the Core Stability Challenge: The Trimethylsilyl Group
The primary point of instability in 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is the trimethylsilyl (TMS) group. The C-Si bond on the aromatic ring is susceptible to cleavage, primarily through hydrolysis. This process, known as desilylation, results in the formation of the parent compound, 3-Methyl-3H-imidazo[4,5-b]pyridine, and trimethylsilanol, which can further react to form hexamethyldisiloxane.
The presence of the imidazo[4,5-b]pyridine core, a nitrogen-containing heterocycle, can influence the reactivity of the TMS group. The nitrogen atoms can act as proton acceptors, potentially facilitating hydrolysis under certain conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing step-by-step guidance to identify and resolve the problem.
Issue 1: Inconsistent or Unexpected Experimental Results
You're using 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in a reaction, but you're observing lower than expected yields of your desired product, or the appearance of unexpected byproducts.
Possible Cause: The starting material may have partially or fully degraded (desilylated) during storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Visual Inspection: Examine the physical appearance of your stored 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. A free-flowing, crystalline solid is expected. If the material appears clumpy, oily, or has a strong odor, this could be an initial sign of degradation.
-
Analytical Characterization:
-
1H NMR Spectroscopy: This is the most direct method to assess the integrity of your compound.
-
Procedure: Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a 1H NMR spectrum.
-
What to look for:
-
Intact Compound: A sharp singlet corresponding to the nine protons of the trimethylsilyl group, typically appearing around δ 0.2-0.4 ppm.
-
Degradation Product: The disappearance or diminished integration of the TMS peak and the appearance of a new aromatic proton signal in the region of the pyridine ring (likely δ 8.0-8.5 ppm), corresponding to the proton that has replaced the TMS group at the 6-position.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting the more volatile desilylated product.
-
Procedure: Prepare a dilute solution of your compound in a dry, volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC-MS.
-
What to look for: The presence of two distinct peaks in the chromatogram. One corresponding to your starting material and another, typically with a shorter retention time, corresponding to the desilylated 3-Methyl-3H-imidazo[4,5-b]pyridine. The mass spectrometer can confirm the identity of each peak.
-
-
-
Quantify the Degradation: By comparing the integration of the TMS proton signal to a stable proton signal on the imidazopyridine ring in the 1H NMR spectrum, you can estimate the percentage of degradation.
-
Action: If significant degradation is confirmed, it is crucial to use a fresh batch of the compound or purify the existing stock to ensure the reliability of your experimental results.
Issue 2: Difficulty in Achieving Complete Dissolution
Your sample of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is not dissolving completely in a solvent in which it was previously soluble.
Possible Cause: The degradation of the compound to the less soluble 3-Methyl-3H-imidazo[4,5-b]pyridine. The polarity of the molecule changes upon desilylation, which can affect its solubility profile.
Troubleshooting Steps:
-
Confirm Degradation: Follow the analytical procedures outlined in Issue 1 to confirm if desilylation has occurred.
-
Solvent Selection: If degradation is confirmed and you must proceed with the partially degraded material, you may need to adjust your solvent system. The desilylated compound is more polar than the parent silylated compound. Therefore, a more polar solvent or a solvent mixture may be required for complete dissolution.
-
Purification: The most reliable solution is to purify the material to remove the desilylated impurity. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the silylated compound from its more polar degradation product. Ensure that all solvents and silica gel are thoroughly dried to prevent further degradation during purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine?
A1: To maximize the shelf-life of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, it is imperative to protect it from moisture. The following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents moisture ingress. |
| Location | Desiccator | Provides an additional layer of protection against humidity. |
Q2: How can I tell if my 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine has degraded without running analytical tests?
A2: While analytical confirmation is always recommended, some physical signs may indicate degradation. These include a change in the physical appearance from a crystalline solid to a waxy or clumpy solid, a noticeable change in color, or the development of a sweet, silicone-like odor. However, the absence of these signs does not guarantee the compound's purity.
Q3: Can I use a solvent that contains water or other protic impurities with this compound?
A3: It is strongly advised to avoid protic solvents (e.g., water, methanol, ethanol) unless they are part of a specific reaction where the TMS group is intended to be cleaved.[1] Protic impurities will facilitate the hydrolysis of the trimethylsilyl group. Always use anhydrous solvents when handling and reacting with this compound to maintain its integrity.
Q4: What is the primary degradation product I should be aware of?
A4: The primary degradation product is 3-Methyl-3H-imidazo[4,5-b]pyridine, formed through the hydrolytic cleavage of the C-Si bond.
Q5: Are there any other potential degradation pathways?
A5: While hydrolysis is the most common degradation pathway, prolonged exposure to high temperatures could potentially lead to thermal degradation. However, for most laboratory applications under controlled conditions, hydrolysis is the primary concern.
Visualization of the Primary Degradation Pathway
Caption: Primary degradation pathway of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
References
-
General Information on Trimethylsilyl Groups: Wikipedia provides a good overview of the trimethylsilyl group as a functional group in organic chemistry, including its use as a protecting group.
-
Thermal Degradation of Silyl Compounds: Research on the thermal degradation of silane-based polymers and small molecules indicates that elevated temperatures can lead to decomposition. and
-
Hydrolysis of Silanes: The hydrolysis and condensation of alkoxysilanes are well-studied processes that occur via acid or base-catalyzed mechanisms.
-
Analytical Monitoring of Desilylation: Gas chromatography is a common technique for analyzing silylated compounds and their degradation products.
-
Imidazo[4,5-b]pyridine Synthesis and Chemistry: For background on the core heterocyclic structure, various synthetic methods have been described.
-
Effect of Protic Solvents: The effect of protic solvents on reaction kinetics, such as hydrolysis, is a fundamental concept in organic chemistry.
Sources
Technical Support Center: Overcoming Poor Solubility of Imidazo[4,5-b]pyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine intermediates. The unique fused heterocyclic structure of these compounds, while conferring valuable biological activities, often presents significant challenges in terms of solubility.[1][2] This guide is designed to provide you with practical, evidence-based strategies to overcome these solubility hurdles, ensuring the smooth progression of your research and development efforts.
This resource is structured to provide direct answers to common issues through a troubleshooting guide and a comprehensive FAQ section. We will delve into the "why" behind each technique, grounding our recommendations in established scientific principles.
Troubleshooting Guide: Direct Solutions for Common Solubility Problems
This section is formatted in a question-and-answer style to rapidly address specific experimental roadblocks.
Q1: My imidazo[4,5-b]pyridine intermediate has crashed out of my aqueous reaction mixture upon workup. How can I get it back into solution?
A1: Immediate Actions & Root Cause Analysis
Precipitation during aqueous workup is a classic sign of a compound with low aqueous solubility. The primary reason is often the planar, aromatic nature of the imidazo[4,5-b]pyridine core, which can lead to strong crystal lattice interactions and a preference for the solid state over solvation in water.[3] Here’s a systematic approach to redissolve your compound and prevent future occurrences:
Immediate Remediation:
-
pH Adjustment: The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms.[4] Altering the pH of your aqueous solution can protonate these sites, creating a charged species with significantly higher aqueous solubility.
-
Acidification: Carefully add a dilute acid (e.g., 1 M HCl or acetic acid) dropwise to your mixture while monitoring the pH. For many imidazo[4,5-b]pyridines, a pH between 2 and 4 will be sufficient to achieve protonation and subsequent dissolution.
-
Basification: If your molecule also contains an acidic functional group (e.g., a carboxylic acid or phenol), increasing the pH with a dilute base (e.g., 1 M NaOH or NaHCO₃) can form a soluble salt.
-
-
Addition of a Co-solvent: If pH adjustment is insufficient or not compatible with your downstream processing, the introduction of a water-miscible organic solvent can be highly effective.[5]
Workflow for Redissolving a Precipitated Intermediate
Caption: Decision tree for preparing soluble stocks for biological assays.
Frequently Asked Questions (FAQs)
Q: Why are imidazo[4,5-b]pyridine intermediates often so poorly soluble? A: The poor solubility is primarily due to their molecular structure. The fused aromatic ring system is rigid and planar, which promotes efficient packing into a stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome for the molecule to dissolve. Additionally, the hydrophobic surface area of the rings contributes to low aqueous solubility. [3] Q: Can I predict the solubility of my novel imidazo[4,5-b]pyridine derivative? A: While exact prediction is difficult, you can make educated estimations. Computational tools can calculate properties like cLogP (a measure of lipophilicity). A higher cLogP generally correlates with lower aqueous solubility. [8]Also, consider the melting point; a high melting point often indicates a very stable crystal lattice, which in turn suggests lower solubility.
Q: Does the position of substituents on the imidazo[4,5-b]pyridine ring affect solubility? A: Absolutely. Strategic placement of substituents is a key tactic in medicinal chemistry to modulate physical properties. [8][9]* Adding Polar Groups: Introducing polar functional groups (e.g., -OH, -NH₂, -COOH, morpholine) that can participate in hydrogen bonding with water will generally increase solubility. [3]* Disrupting Planarity: Adding bulky or non-planar substituents can disrupt the crystal packing of the molecules, lowering the melting point and often increasing solubility.
-
Ionizable Groups: Incorporating acidic or basic centers allows for salt formation, which is one of the most powerful methods to enhance solubility. [10][9] Q: Are there any specific solvents that should be avoided when working with these compounds? A: While there are no universally "bad" solvents, highly non-polar solvents like hexanes or diethyl ether are unlikely to be effective for dissolving the typically polar imidazo[4,5-b]pyridine core. For reactions, ensure your chosen solvent does not react with your starting materials or reagents (e.g., avoid protic solvents like methanol with highly reactive organometallics). For purification, a solvent system that provides good solubility for your compound but poor solubility for impurities (or vice-versa) is ideal for crystallization.
Q: My compound seems to degrade when I try to heat it to improve solubility. What should I do? A: Thermal degradation is a valid concern. If you suspect instability, avoid prolonged heating. Instead, focus on the other methods discussed:
-
Sonication: Use an ultrasonic bath to provide energy to the system and aid dissolution without excessive heat.
-
Solvent Screening: Perform a small-scale solubility screen with a wider range of solvents at room temperature.
-
Chemical Modification: If this is an ongoing issue for a series of compounds, reconsider the chemical structure to incorporate solubilizing groups as discussed above.
References
-
Jadhav, M., et. al. (2020). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7552 solubility-enhancement-techniques/]([Link] solubility-enhancement-techniques/)
-
MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]
-
Kramer, C., et. al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Available at: [Link]
-
Pharma Tutor. (2021). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor. Available at: [Link]
-
ResearchGate. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
-
Singh, S., et. al. (2021). Improving solubility via structural modification. ResearchGate. Available at: [Link]
-
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
-
PubMed Central. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Books. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). The use of co-solvents in parenteral low-solubility drugs formulation of. ElectronicsAndBooks. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]
-
ResearchGate. (2010). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
Silylated vs. Non-Silylated Imidazo[4,5-b]pyridines in Catalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the optimization of catalytic systems is a perpetual frontier. The selection of ligands plays a pivotal role in dictating the efficiency, selectivity, and overall success of a catalytic transformation. Among the myriad of ligand scaffolds, N-heterocyclic carbenes (NHCs) have emerged as a dominant class due to their strong σ-donating properties and remarkable stability.[1] The imidazo[4,5-b]pyridine framework, a bioisostere of purine, offers a unique and tunable platform for the design of novel NHC ligands.[2][3] This guide provides a comparative analysis of silylated versus non-silylated imidazo[4,5-b]pyridine-based catalysts, offering insights into how strategic silylation can enhance catalytic performance.
The Silyl Effect: Modulating Catalytic Activity through Electronic and Steric Tuning
Silylation, the introduction of a silyl group (containing a silicon-carbon bond) onto a molecule, is a powerful strategy for modifying the properties of organic compounds. In the context of NHC ligands, the incorporation of a silyl substituent can profoundly influence the catalyst's behavior in several ways:
-
Enhanced Electron-Donating Ability: Silyl groups, particularly when positioned β to a carbocationic center, are known to be strong electron-donating groups. This increased electron density on the carbene carbon of the NHC ligand strengthens its bond to the metal center, which can, in turn, enhance the catalytic activity by promoting key steps in the catalytic cycle, such as oxidative addition.
-
Steric Influence: The steric bulk of the silyl group can be tailored to control the coordination environment around the metal center. This can improve selectivity by directing the approach of substrates and preventing catalyst decomposition pathways.[4]
-
Improved Solubility: Silyl groups can enhance the solubility of the catalyst in organic solvents, which can be advantageous for homogeneous catalysis.
This guide will explore these effects through a comparative study of a hypothetical silylated imidazo[4,5-b]pyridine-based catalyst and its non-silylated counterpart in a representative catalytic reaction: the hydrosilylation of ketones.
Comparative Performance in Ketone Hydrosilylation
Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a widely used method for the reduction of ketones to alcohols. The efficiency and enantioselectivity of this reaction are highly dependent on the catalyst employed. Here, we compare the hypothetical performance of a rhodium complex bearing a non-silylated imidazo[4,5-b]pyridine-based NHC ligand (Rh-IP-NHC ) with a rhodium complex of a silylated analogue (Rh-Si-IP-NHC ).
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| Rh-IP-NHC | Acetophenone | 1-Phenylethanol | 85 | 78 | 850 |
| Rh-Si-IP-NHC | Acetophenone | 1-Phenylethanol | 98 | 95 | 980 |
| Rh-IP-NHC | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 82 | 75 | 820 |
| Rh-Si-IP-NHC | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 96 | 93 | 960 |
The data presented in this table is hypothetical but is based on the generally observed positive effects of silylation on the performance of NHC-based catalysts in similar reactions.
The anticipated superior performance of the Rh-Si-IP-NHC catalyst can be attributed to the electronic and steric contributions of the silyl group. The increased electron-donating nature of the silylated ligand is expected to render the rhodium center more electron-rich, thereby facilitating the oxidative addition of the silane and accelerating the overall catalytic cycle. Furthermore, the steric bulk of the silyl group can create a more defined chiral pocket around the metal center, leading to enhanced enantioselectivity in the reduction of the prochiral ketone.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of the catalyst precursors and their application in a catalytic hydrosilylation reaction are provided below.
Synthesis of Non-Silylated Imidazo[4,5-b]pyridinium Salt (IP-NHC Precursor)
This protocol describes a general method for the synthesis of an N-alkylated imidazo[4,5-b]pyridinium salt, the precursor to the non-silylated NHC ligand.
Step 1: Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine
A mixture of 2,3-diaminopyridine (1.09 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 2-phenyl-3H-imidazo[4,5-b]pyridine.
Step 2: N-Alkylation of 2-Phenyl-3H-imidazo[4,5-b]pyridine
To a solution of 2-phenyl-3H-imidazo[4,5-b]pyridine (1.95 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an alkyl halide (e.g., iodomethane, 1.56 g, 11 mmol). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-alkylated imidazo[4,5-b]pyridinium salt.
Plausible Synthesis of a Silylated Imidazo[4,5-b]pyridinium Salt (Si-IP-NHC Precursor)
This hypothetical protocol is based on established methods for the C-H silylation of heteroarenes.[5][6]
Step 1: Iridium-Catalyzed C-H Silylation of 2-Phenyl-3H-imidazo[4,5-b]pyridine
In a nitrogen-filled glovebox, a mixture of 2-phenyl-3H-imidazo[4,5-b]pyridine (1.95 g, 10 mmol), [Ir(cod)OMe]₂ (0.05 mmol), a suitable bipyridine ligand (0.1 mmol), and a hydrosilane (e.g., triethylsilane, 1.28 g, 11 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) is heated at 80 °C for 24 hours. The solvent is removed under vacuum, and the residue is purified by column chromatography to afford the silylated 2-phenyl-3H-imidazo[4,5-b]pyridine.
Step 2: N-Alkylation of Silylated 2-Phenyl-3H-imidazo[4,5-b]pyridine
Following the procedure described for the non-silylated analogue, the silylated 2-phenyl-3H-imidazo[4,5-b]pyridine is N-alkylated to yield the corresponding silylated imidazo[4,5-b]pyridinium salt.
General Procedure for Catalytic Hydrosilylation of Ketones
Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of the respective imidazo[4,5-b]pyridinium salt (0.02 mmol) and a rhodium precursor such as [Rh(cod)Cl]₂ (0.01 mmol) in anhydrous THF (2 mL) is stirred at room temperature for 1 hour to generate the active catalyst in situ.
Hydrosilylation Reaction: To the freshly prepared catalyst solution, the ketone (1 mmol) and a hydrosilane (e.g., diphenylsilane, 1.2 mmol) are added. The reaction mixture is stirred at the desired temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting alcohol is purified by column chromatography. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Considerations and Experimental Rationale
The choice of an iridium catalyst for the C-H silylation is based on its demonstrated efficacy in directing silylation to the most sterically accessible C-H bonds of heteroarenes.[5][6] The N-alkylation step is crucial for the formation of the imidazolium salt, which is the direct precursor to the NHC ligand upon deprotonation. The in-situ generation of the rhodium-NHC complex is a common and convenient method that avoids the isolation of potentially sensitive organometallic species.
The proposed catalytic cycle for the hydrosilylation reaction, illustrated below, highlights the key steps where the ligand's electronic properties are critical.
Caption: Proposed catalytic cycle for the hydrosilylation of a ketone catalyzed by a Rhodium-NHC complex.
The electron-donating silyl group on the Si-IP-NHC ligand enhances the electron density at the rhodium center, which is believed to facilitate the initial oxidative addition of the silane. This, in turn, can lead to a faster overall reaction rate and a higher turnover number.
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis of imidazo[4,5-b]pyridine-based NHC precursors and their application in catalysis.
Conclusion
While direct comparative studies on silylated versus non-silylated imidazo[4,5-b]pyridines in catalysis are still an emerging area of research, the well-established principles of NHC ligand design provide a strong basis for inferring the significant potential of silylation. The ability to fine-tune the electronic and steric properties of these ligands through the strategic introduction of silyl groups opens up new avenues for the development of highly active and selective catalysts for a wide range of organic transformations. This guide serves as a foundational resource for researchers looking to explore this promising strategy in their own catalytic system designs.
References
-
Regioselective Allene Hydrosilylation Catalyzed by NHC Complexes of Nickel and Palladium. PubMed Central. [Link]
-
A general protocol for the synthesis of Pt-NHC (NHC = N-heterocyclic carbene) hydrosilylation catalysts. Dalton Transactions. [Link]
-
NHC-Catalyzed Chemo- and Regioselective Hydrosilylation of Carbonyl Derivatives. Synlett. [Link]
-
Hydrosilylation with Biscarbene Rh(I) Complexes: Experimental Evidence for a Silylene-Based Mechanism. Journal of the American Chemical Society. [Link]
-
CO2 hydrosilylation catalyzed by an N-heterocyclic carbene (NHC)-stabilized stannyliumylidene. Chemical Science. [Link]
-
Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene-Stabilized Complexes. ResearchGate. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Silylacylation of Alkenes through N-Heterocyclic Carbene Catalysis. Organic Letters. [Link]
-
Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand. PubMed Central. [Link]
-
Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance. Sci-Hub. [Link]
-
Comparison of Alkyl-Bridged Bis(N-Heterocyclic Carbene) Nickel Precatalysts: Structure and Catalytic Activity in the Reductive Cleavage and Suzuki–Miyaura Reactions. National Institutes of Health. [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Functionalized ionic liquid tagged Cu(II) catalyst: Design, characterization, and application in synthesis of imidazo[1,2-a]pyridines. Indian Chemical Society. [Link]
-
Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution. PubMed Central. [Link]
-
Synthesis of new imidazo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PubMed Central. [Link]
-
Iridium‐Catalyzed Silylation of Five‐Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl‐Imidazoline Ligand. ResearchGate. [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. [Link]
-
Efficient synthesis of substituted imidazo[4,5-b] pyridine. ResearchGate. [Link]
-
Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene-Stabilized Complexes. An-Najah Journals. [Link]
-
Coordination Versatility of Pyridine-Functionalized N-Heterocyclic Carbenes: A Detailed Study of the Different Activation Procedures. Characterization of New Rh and Ir Compounds and Study of Their Catalytic Activity. Inorganic Chemistry. [Link]
-
Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. Organometallics. [Link]
-
Synthesis, structural characterization, computational study, and catalytic activity of metal complexes based on tetradentate pyridine/N-heterocyclic carbene ligand. UTMB Research Experts. [Link]
-
Isomeric Palladium Complexes Bearing Imidazopyridine-Based Abnormal Carbene Ligands: Synthesis, Characterization, and Catalytic Activity in Direct C–H Arylation Reaction. ResearchGate. [Link]
-
Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Alkyl-Bridged Bis(N-Heterocyclic Carbene) Nickel Precatalysts: Structure and Catalytic Activity in the Reductive Cleavage and Suzuki–Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine and its Bromo-Analog
Introduction: The Imidazo[4,5-b]pyridine Scaffold and the Question of Substitution
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity has made it a fertile ground for the development of a wide array of therapeutic agents, including those with anticancer, antiviral, and enzyme-inhibitory properties.[1][2][3] The biological activity of this heterocyclic system is profoundly influenced by the nature and position of its substituents. This guide provides a comparative analysis of two such analogs: 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine and its bromo-counterpart, 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.
A significant disparity exists in the available research for these two compounds. While the bromo-analog has been synthesized and utilized as a key intermediate in the development of bioactive molecules, there is a notable absence of published data on the biological activity of the trimethylsilyl (TMS) analog. This guide will therefore detail the known activities of the bromo-analog's chemical class, provide a theoretical comparison of how the trimethylsilyl and bromo substituents may influence biological outcomes, and propose a comprehensive experimental framework to directly assess and compare their activities.
Chemical Structures and Synthetic Pathways
A logical starting point for our comparison is the synthesis of each molecule. The accessibility of a compound is a critical first step in its journey towards becoming a viable drug candidate.
Synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine
The synthesis of the bromo-analog is well-documented and typically involves the methylation of a bromo-substituted imidazo[4,5-b]pyridine precursor. A common route starts from 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, which is methylated using an agent like methyl iodide in the presence of a base such as potassium carbonate.[4]
Caption: Synthetic scheme for 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.
Proposed Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Comparative Analysis of Substituent Effects on Biological Activity
The key difference between the two molecules lies at the 6-position of the pyridine ring: a bromine atom versus a trimethylsilyl group. These substituents have markedly different physicochemical properties that can be expected to influence the molecule's pharmacokinetics and pharmacodynamics.
| Property | Bromo Group (-Br) | Trimethylsilyl Group (-Si(CH3)3) | Potential Biological Implication |
| Size | Relatively small | Bulky | Steric hindrance from the TMS group could either prevent or enhance binding to a biological target, depending on the topology of the active site. |
| Electronic Effect | Electronegative, weak deactivator | Electron-donating, weak activator | Can influence the electron density of the aromatic system, potentially affecting interactions with target proteins. |
| Lipophilicity | Moderately lipophilic | Highly lipophilic | The increased lipophilicity conferred by the TMS group may enhance cell membrane permeability and tissue penetration.[5][6] |
| Bonding Potential | Can form halogen bonds | Generally considered inert, but can influence molecular conformation. | The ability of bromine to act as a halogen bond donor can provide a specific, directional interaction with a target protein, potentially increasing binding affinity.[7][8] |
| Metabolic Stability | Can influence metabolic pathways | Generally stable, but can be subject to enzymatic cleavage in some contexts. | Differences in metabolism can significantly affect the half-life and safety profile of a drug. |
The bromine atom, as a halogen, can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms in a biological target.[7][8] This has been increasingly recognized as a valuable tool in drug design. The introduction of bromine has been shown to increase the therapeutic activity and favorably influence the metabolism of various drugs.[7]
Conversely, the trimethylsilyl group is significantly larger and more lipophilic.[9] The replacement of a carbon group (like tert-butyl) with a TMS group is a known bioisosteric strategy that can sometimes be achieved without a significant loss of biological activity.[3][5] The increased lipophilicity from the TMS group could enhance the molecule's ability to cross cell membranes, potentially leading to higher intracellular concentrations.[6] However, its bulkiness could also introduce steric clashes within a target's binding site.
Known Biological Activity of the Bromo-Imidazo[4,5-b]pyridine Class
While specific biological data for 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine is limited, studies on closely related analogs provide strong indications of the potential activity of this class of compounds. The imidazo[4,5-b]pyridine scaffold has been investigated for a range of activities, most notably as anticancer and antiviral agents.
For instance, various derivatives of 6-bromo-3H-imidazo[4,5-b]pyridine have been synthesized and evaluated for their anticancer and antimicrobial activities.[10] One study reported that compounds with this core structure showed prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines.[10] Another study on amidino-substituted imidazo[4,5-b]pyridines found that bromo-substituted derivatives exhibited promising antiproliferative and antiviral activities.
Proposed Experimental Workflow for Comparative Biological Evaluation
To empirically determine and compare the biological activities of the silyl- and bromo-analogs, a structured experimental workflow is proposed. This workflow is designed to first assess general cytotoxicity and then to probe for more specific mechanisms of action, such as enzyme inhibition.
Caption: Proposed experimental workflow for comparative biological evaluation.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the concentration of each compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Procedure:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the silyl- and bromo-analogs (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the log of the compound concentration.
-
2. In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
Given that the imidazo[4,5-b]pyridine scaffold is known to produce inhibitors of kinases like PI3K, this would be a logical starting point for mechanistic studies.
-
Objective: To measure the ability of the compounds to inhibit the activity of a specific kinase enzyme.
-
Procedure:
-
The kinase reaction is set up in a 96-well plate. Each well contains the kinase (e.g., recombinant human PI3Kα), its substrate (e.g., phosphatidylinositol), and ATP in a suitable reaction buffer.
-
The silyl- and bromo-analogs are added to the wells at various concentrations. A known inhibitor of the kinase is used as a positive control.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.
-
The luminescence is read on a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
-
Hypothetical Target Pathway: PI3K/Akt/mTOR Signaling
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several imidazopyridine derivatives have been shown to inhibit components of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Directions
This guide highlights a significant knowledge gap in the comparative biological activity of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine and its bromo-analog. While the bromo-substituted imidazo[4,5-b]pyridine class shows considerable promise as a scaffold for anticancer and antiviral agents, the silyl-analog remains unexplored.
Based on fundamental principles of medicinal chemistry, the trimethylsilyl and bromo substituents are predicted to impart distinct properties that could lead to different biological activity profiles. The proposed experimental workflow provides a clear and robust strategy to test these hypotheses directly. The execution of these studies would not only provide a direct comparison of these two specific molecules but also contribute valuable structure-activity relationship (SAR) data to the broader field of imidazo[4,5-b]pyridine drug discovery. Such research is essential for rationally designing the next generation of therapeutics based on this versatile and potent scaffold.
References
-
Perin, N., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. 2018;23(11):2945. Available from: [Link].
-
National Center for Biotechnology Information. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. PubChem Compound Summary for CID 4617132. Available from: [Link].
-
Franz, A.K. and Wilson, S.O. Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. 2013;56(2):388-405. Available from: [Link].
-
Wikipedia. Trimethylsilyl group. Available from: [Link].
-
A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. ResearchGate. Available from: [Link].
-
Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link].
-
Tacke, R., et al. Progress in the medicinal chemistry of silicon: C/Si exchange and beyond. Medicinal Chemistry Research. 2011;20(9):1574-1584. Available from: [Link].
-
Gately, S.J. and West, R. Silicon chemistry as a novel source of chemical diversity in drug design. Drug Discovery Today. 2007;12(11-12):468-475. Available from: [Link].
-
Sieburth, S.M., et al. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules. 2021;26(21):6447. Available from: [Link].
-
The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. 2024. Available from: [Link].
-
Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available from: [Link].
-
Bembalkar, S.R., et al. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 2017;8(1):25-32. Available from: [Link].
-
Klimczak, A. and Fabisiak, A. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. 2024;93(3). Available from: [Link].
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Strategic Use of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazo[4,5-b]pyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors. The strategic functionalization of this core is paramount to modulating biological activity. This guide provides an in-depth technical comparison of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine as a synthetic intermediate against its halogenated counterparts, offering experimental data and a rationale for choosing the optimal synthetic route.
The Imidazo[4,5-b]pyridine Core: A Hub of Biological Activity
The structural analogy of the imidazo[4,5-b]pyridine core to purine has driven its exploration as a pharmacophore. This versatile scaffold is found in molecules targeting a wide array of diseases, demonstrating activities as anticancer, anti-inflammatory, antiviral, and antibacterial agents. The ability to precisely introduce diverse substituents at various positions on this bicyclic system is a key challenge and a critical determinant of a drug candidate's success.
Strategic Functionalization at the 6-Position: A Comparative Analysis
The 6-position of the imidazo[4,5-b]pyridine ring is a frequent site for modification to influence potency and selectivity. This guide focuses on the comparative efficacy of two key intermediates for introducing aryl groups at this position: the silylated 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1) and the halogenated 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (2) .
The Silylated Intermediate: A Gateway to Fluoride-Activated Cross-Coupling
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1) offers a unique avenue for C-C bond formation through silicon-based cross-coupling reactions, such as the Hiyama coupling. The trimethylsilyl (TMS) group serves as a versatile handle that can be activated under specific, often mild, conditions.
Advantages of the Silyl Approach:
-
Orthogonal Reactivity: The TMS group is stable to a wide range of reaction conditions, allowing for its early introduction in a synthetic sequence and tolerance of various functional groups.
-
Milder Activation: Activation with fluoride sources, such as TBAF, can often be achieved under milder conditions compared to some traditional cross-coupling reactions.
-
Reduced Metal Toxicity Concerns: While still requiring a palladium catalyst, silicon-based couplings can sometimes offer alternatives to tin (Stille) or boronic acid (Suzuki) reagents, with the byproducts of silicon-based couplings (siloxanes) being generally less toxic.
The Halogenated Intermediates: The Workhorse of Palladium Catalysis
Halogenated imidazo[4,5-b]pyridines, particularly the 6-bromo and 6-iodo derivatives, are the most common precursors for C-C bond formation via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.
Advantages of the Halo Approach:
-
Well-Established Methodology: Suzuki and other palladium-catalyzed cross-coupling reactions of aryl halides are exceptionally well-documented, with a vast array of catalysts, ligands, and reaction conditions available.
-
Commercial Availability of Reagents: A wide variety of boronic acids and their derivatives are commercially available, facilitating rapid library synthesis.
-
Generally High Yields: These reactions are known for their high efficiency and good to excellent yields.
Head-to-Head Comparison: Synthesis of 3-Methyl-6-phenyl-3H-imidazo[4,5-b]pyridine
To provide a quantitative comparison, we will examine the synthesis of a common structural motif, 3-Methyl-6-phenyl-3H-imidazo[4,5-b]pyridine, from both the silylated and brominated intermediates.
Table 1: Comparison of Synthetic Routes to 3-Methyl-6-phenyl-3H-imidazo[4,5-b]pyridine
| Feature | Route A: Silyl-Based (Hiyama Coupling) | Route B: Bromo-Based (Suzuki Coupling) |
| Starting Material | 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine |
| Coupling Partner | Iodobenzene | Phenylboronic Acid |
| Catalyst | Pd(OAc)₂ / Ligand | Pd(PPh₃)₄ |
| Activator/Base | TBAF (Tetrabutylammonium fluoride) | K₂CO₃ |
| Solvent | THF | Toluene/Ethanol |
| Temperature | 60-80 °C | 90 °C |
| Reaction Time | 12-24 hours | 18 hours |
| Reported Yield | Typically 60-80% (estimated based on similar Hiyama couplings) | Up to 100%[1] |
| Key Advantage | Orthogonal reactivity, potentially milder conditions. | Well-established, high yielding, readily available reagents. |
| Key Disadvantage | Requirement for fluoride activation, potentially sensitive to moisture. | Potential for catalyst poisoning by nitrogen heterocycles, boronic acid instability. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (Intermediate for Route B)
This procedure outlines the methylation of 6-bromo-1H-imidazo[4,5-b]pyridine.
Materials:
-
6-bromo-1H-imidazo[4,5-b]pyridine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine.
Protocol 2: Suzuki Cross-Coupling of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine with Phenylboronic Acid (Route B)[1]
Materials:
-
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
In a microwave vial, combine 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Add a 4:1 mixture of toluene and ethanol.
-
Seal the vial and heat in a microwave reactor at 90 °C for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine.
Protocol 3: Synthesis of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (Intermediate for Route A)
This protocol involves the silylation of a suitable precursor.
Materials:
-
3-Methyl-3H-imidazo[4,5-b]pyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to obtain 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Protocol 4: Hiyama Cross-Coupling of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine with Iodobenzene (Route A)
This is a representative protocol based on known Hiyama coupling conditions.
Materials:
-
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos)
-
Tetrabutylammonium fluoride (TBAF) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (1.0 eq), iodobenzene (1.2 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Add anhydrous THF, followed by the TBAF solution (1.5 eq).
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine.
Mechanistic Considerations and Strategic Choices
The choice between a silylated and a halogenated intermediate is a strategic one, dictated by the overall synthetic plan, the desired functional group tolerance, and the availability of reagents.
Sources
A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes, making it a privileged scaffold in drug discovery.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted imidazo[4,5-b]pyridine derivatives, offering insights into how modifications at this specific position influence their potency and selectivity against various biological targets. This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visual representations of key concepts.
The Significance of the 6-Position in Modulating Biological Activity
The 6-position of the imidazo[4,5-b]pyridine ring system offers a strategic vector for chemical modification. Substituents at this position can significantly impact the molecule's electronic properties, steric profile, and ability to form key interactions with the target protein. This, in turn, dictates the compound's overall biological activity, selectivity, and pharmacokinetic properties. The following sections will delve into the SAR of 6-substituted derivatives as inhibitors of prominent drug targets.
Comparative Analysis of 6-Substituted Imidazo[4,5-b]pyridine Derivatives
As Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[3] Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. Several studies have explored imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, with the 6-position proving to be a critical determinant of potency.
A notable example is the development of potent Aurora kinase inhibitors where a chloro substituent at the 6-position was found to be beneficial. For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) emerged as a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively.[5] The presence of the 6-chloro group in this series of compounds was found to enhance their inhibitory activity.[5][6]
Table 1: SAR of 6-Substituted Imidazo[4,5-b]pyridine Derivatives as Aurora Kinase Inhibitors
| Compound | 6-Substituent | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
| 31 | Cl | 0.042 | 0.198 | 0.227 | [5] |
| 52 | Cl | - | - | - | [6] |
Note: Specific IC50 values for compound 52 were not provided in the abstract, but its 6-Cl substitution was highlighted as a key feature.
As Phosphodiesterase 10A (PDE10A) Inhibitors
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain.[7][8][9] Its inhibition has been explored as a therapeutic strategy for neurological and psychiatric disorders like schizophrenia.[8] The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop potent and selective PDE10A inhibitors.
In a study focused on optimizing imidazo[4,5-b]pyridine-based PDE10A inhibitors, the substitution pattern on the pyridine ring was systematically explored. While the primary focus of the cited study was not solely on the 6-position, the overall substitution pattern, including the 6-position, was crucial for achieving high potency and desirable pharmacokinetic properties.[7][8][9] For instance, the methoxy imidazo[4,5-b]pyridine motif was found to be necessary for PDE10A inhibitory activity.[9] Removal of the methoxy substituent resulted in a much weaker analogue.[9]
As Antiproliferative Agents
The antiproliferative activity of imidazo[4,5-b]pyridine derivatives has been investigated against various cancer cell lines. Modifications at the 6-position have been shown to significantly influence their cytotoxic effects.
A study on 2,6-disubstituted imidazo[4,5-b]pyridines prepared via Suzuki cross-coupling revealed that the nature of the substituent at the 6-position, in combination with the substituent at the 2-position, dictates the antiproliferative potency.[10] Specifically, a 4-hydroxyphenyl group at the 6-position (compound 13 ) led to enhanced activity against Capan-1, HL-60, and Z-132 cell lines, with IC50 values ranging from 1.50 to 1.87 µM.[10] Another derivative, compound 18 , bearing an amino protonated group at the 6-position, showed selective activity against the pancreatic adenocarcinoma cell line Capan-1 (IC50 7.29 µM).[10]
Furthermore, a series of 6-bromo-substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their antiproliferative effects.[11] Compound 10 , with an unsubstituted amidino group at the 2-phenyl ring and a bromine at the 6-position, displayed strong and selective activity against colon carcinoma cells (IC50 0.4 µM).[11][12] Similarly, compound 14 , with a 2-imidazolinyl amidino group at the 2-phenyl ring and a bromine at the 6-position, also showed potent activity against the same cell line (IC50 0.7 µM).[11][12]
Table 2: Antiproliferative Activity of 6-Substituted Imidazo[4,5-b]pyridine Derivatives
| Compound | 6-Substituent | 2-Substituent | Cell Line | IC50 (µM) | Reference |
| 13 | 4-hydroxyphenyl | Phenyl | Capan-1, HL-60, Z-132 | 1.50 - 1.87 | [10] |
| 18 | Amino protonated group | Phenyl | Capan-1 | 7.29 | [10] |
| 8 | Br | 4-cyanophenyl | HeLa, PC3, SW620 | 1.8 - 3.2 | [11] |
| 10 | Br | 4-amidinophenyl | SW620 | 0.4 | [11][12] |
| 14 | Br | 4-(4,5-dihydro-1H-imidazol-2-yl)phenyl | SW620 | 0.7 | [11][12] |
Experimental Protocols
General Synthesis of 6-Substituted Imidazo[4,5-b]pyridines
A common and versatile method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid.[3] Modifications at the 6-position can be introduced either on the starting diaminopyridine or through post-cyclization functionalization, such as Suzuki cross-coupling.[10]
Example Protocol: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Compound 7) [11]
-
Starting Materials: 5-bromo-2,3-diaminopyridine and benzaldehyde.
-
Reaction: A mixture of 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), and sodium metabisulfite (Na2S2O5) (0.55 g, 2.92 mmol) in dimethyl sulfoxide (DMSO) (5 mL) is prepared.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) for a specified time (e.g., 2-4 hours).
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired product.
Caption: General workflow for the synthesis of 6-bromo-imidazo[4,5-b]pyridines.
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds is typically evaluated using a cell viability assay, such as the MTT or MTS assay, against a panel of human cancer cell lines.
Example Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Caption: Step-by-step workflow of the MTT assay for antiproliferative activity.
Structure-Activity Relationship Summary and Future Directions
The presented data clearly demonstrates the critical role of the 6-substituent in modulating the biological activity of imidazo[4,5-b]pyridine derivatives.
Caption: SAR trends for 6-substituted imidazo[4,5-b]pyridines.
Key Insights:
-
Halogenation: The introduction of a halogen, such as chlorine or bromine, at the 6-position is a common strategy to enhance potency. This is likely due to a combination of electronic effects and the ability of halogens to form favorable interactions within the binding pocket of the target protein.
-
Aryl Substituents: The incorporation of aryl groups at the 6-position via cross-coupling reactions provides a facile way to explore a larger chemical space and can lead to compounds with improved antiproliferative profiles. The substitution on this aryl ring further fine-tunes the activity.
-
Hydrogen Bonding Moieties: The presence of groups capable of hydrogen bonding, such as hydroxyl or amino groups, can lead to enhanced or selective activity, highlighting the importance of specific interactions with the target.
Future Perspectives:
The continued exploration of the SAR at the 6-position of the imidazo[4,5-b]pyridine scaffold holds significant promise for the development of novel therapeutics. Future efforts should focus on:
-
Systematic Exploration: A more systematic exploration of a wider range of substituents at the 6-position, including various aliphatic and heterocyclic groups, is warranted.
-
Structure-Based Design: The use of X-ray crystallography and molecular modeling to understand the binding modes of these inhibitors will enable a more rational design of next-generation compounds with improved potency and selectivity.
-
Pharmacokinetic Profiling: A thorough evaluation of the pharmacokinetic properties of promising candidates is crucial to ensure their suitability for in vivo studies and potential clinical development.
By leveraging the insights gained from SAR studies, researchers can continue to unlock the full therapeutic potential of the versatile imidazo[4,5-b]pyridine scaffold.
References
-
Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters, 5(6), 700-705. [Link]
-
Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed. [Link]
-
Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central. [Link]
-
Kim, H. Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
Staszewska-Krajewska, O., & Cmoch, P. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(15), 4436. [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
-
Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5227. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]
-
Butković, K., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(11), 2697. [Link]
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1149-1165.
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
-
Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. (1991). Archiv der Pharmazie, 324(2), 121-127. [Link]
-
Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2023). ResearchGate. [Link]
-
Temple, C., Jr., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 33(2), 749-754. [Link]
- New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. (2018). European Journal of Medicinal Chemistry, 157, 1373-1387.
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2024). Molecular Diversity, 28(5), 2817-2829. [Link]
Sources
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjsocmed.com]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Kinase Inhibitory Activity of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine Derivatives
This guide provides a comprehensive comparative analysis of the in vitro kinase inhibitory activity of imidazo[4,5-b]pyridine derivatives. While direct experimental data for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is not publicly available, this document synthesizes existing research on structurally related compounds to provide a predictive overview of its potential as a kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this potent class of kinase inhibitors.
The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[4,5-b]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, the building blocks of DNA and RNA.[1][2] This similarity allows imidazo[4,5-b]pyridine derivatives to effectively compete with ATP for the binding pocket of a wide range of protein kinases, making them a "privileged scaffold" in kinase inhibitor design.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This guide will delve into the inhibitory profiles of various imidazo[4,5-b]pyridine derivatives against several key kinase targets, providing a framework for understanding the potential activity of the specifically substituted 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Comparative Analysis of Kinase Inhibitory Activity
The versatility of the imidazo[4,5-b]pyridine scaffold allows for substitutions at multiple positions, leading to a diverse range of inhibitory profiles against various kinase families. Below is a comparative analysis of the activity of imidazo[4,5-b]pyridine derivatives against several well-studied kinases.
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[4] Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development. Several studies have demonstrated the potent inhibitory activity of imidazo[4,5-b]pyridine derivatives against Aurora kinases.[4][5][6][7][8]
| Compound ID | R1 | R2 | Aurora A (IC50/Kd, nM) | Aurora B (IC50/Kd, nM) | Reference |
| CCT137690 | 4-(4-methylpiperazin-1-yl)phenyl | 6-bromo, 7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl) | 15 | 25 | [8] |
| 28c | - | - | - | - | [4][6] |
| 40f | - | - | - | - | [4][6] |
Note: Specific IC50/Kd values for compounds 28c and 40f were not explicitly provided in the referenced abstracts, but they were highlighted as highly selective inhibitors of Aurora-A.
The structure-activity relationship studies reveal that substitutions at the 2, 6, and 7 positions of the imidazo[4,5-b]pyridine core are critical for potent and selective Aurora kinase inhibition. For instance, the incorporation of a 1-benzylpiperazinyl motif at the 7-position has been shown to yield potent inhibitors.[8] Furthermore, strategic derivatization at the C7-position can exploit the subtle differences in the ATP-binding pockets of Aurora A and B, leading to the development of isoform-selective inhibitors.[4][6]
FMS-like Tyrosine Kinase 3 (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[9] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[10][11][12] Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of both wild-type and mutant forms of FLT3.[9]
| Compound ID | R1 | R2 | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) | Reference |
| Compound 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 6-chloro, 7-(4-(4-chlorobenzyl)piperazin-1-yl) | 6.2 | 38 | [1] |
Many imidazo[4,5-b]pyridine-based Aurora kinase inhibitors also exhibit potent dual-inhibitory activity against FLT3.[4][6][9] This dual-targeting approach can be particularly beneficial in AML, where both pathways can contribute to disease progression.
B-Raf Kinase
B-Raf is a serine/threonine kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. Imidazo[4,5-b]pyridines have been identified as inhibitors of B-Raf, binding to a specific conformation of the kinase.[13]
Specific inhibitory data for B-Raf was mentioned as being excellent for compound 23 in the source, but the exact IC50 value was not provided in the abstract.[13]
The development of imidazo[4,5-b]pyridine-based B-Raf inhibitors highlights the scaffold's ability to be tailored to target different kinase conformations, a key aspect of designing selective inhibitors.
Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor signaling pathway.[14][15] It is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[14] Recent studies have explored imidazo[4,5-b]pyridine derivatives as noncovalent, reversible inhibitors of BTK.[14]
| Compound ID | R1 | R2 | BTK (IC50, µM) | Reference |
| 6b | 2,4-dihydroxyphenyl | Various substituents | 1.14 | [14] |
| 6o | 2,4-dihydroxyphenyl | Various substituents | 1.54 | [14] |
| 6p | 2,4-dihydroxyphenyl | Various substituents | 2.46 | [14] |
Structure-activity relationship studies have shown that substitutions on both the A-ring and B-ring of the imidazo[4,5-b]pyridine scaffold significantly influence BTK inhibitory activity.[14] For example, a 2,4-dihydroxyphenyl substitution on the A-ring and extended functionalities on the B-ring were found to enhance inhibition.[14]
The Potential Role of 3-Methyl and 6-(trimethylsilyl) Substitutions
While direct experimental data is lacking for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, we can infer the potential impact of these substitutions based on established principles in medicinal chemistry.
3-Methyl Substitution: The addition of a methyl group, often referred to as a "magic methyl," can have a profound and sometimes unpredictable effect on a compound's biological activity.[4][13] A methyl group can enhance potency by:
-
Improving Lipophilicity: This can lead to better cell permeability and target engagement.
-
Inducing a Favorable Conformation: The methyl group can lock the molecule in a conformation that is more favorable for binding to the kinase's active site.[13]
-
Blocking Metabolism: A strategically placed methyl group can block sites of metabolic degradation, increasing the compound's half-life.
Conversely, a methyl group can also introduce steric hindrance that may decrease binding affinity if it clashes with amino acid residues in the kinase's binding pocket.[10]
6-(trimethylsilyl) Substitution: The trimethylsilyl (TMS) group is a larger, lipophilic group that can be considered a bioisostere of a tert-butyl group. Its introduction can influence a compound's properties in several ways:
-
Increased Lipophilicity: The TMS group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability.[1]
-
Altered Electronic Properties: Silicon is more electropositive than carbon, which can alter the electronic distribution of the aromatic ring system and potentially influence hydrogen bonding interactions with the target kinase.
-
Metabolic Stability: The TMS group can influence the metabolic stability of the compound.
The replacement of other functional groups with a trimethylsilyl group has been shown to impact the biological activity and pharmacokinetic properties of drug candidates. In the context of the imidazo[4,5-b]pyridine scaffold, the bulky and lipophilic nature of the TMS group at the 6-position could potentially enhance binding to kinases with larger hydrophobic pockets.
Experimental Protocols for In Vitro Kinase Inhibitory Assays
To ensure the trustworthiness and reproducibility of in vitro kinase inhibitory data, standardized and well-validated assay platforms are essential. Below are detailed, step-by-step methodologies for commonly used kinase assay platforms.
KINOMEscan® Assay (Competition Binding Assay)
The KINOMEscan® platform is a high-throughput, competition-based binding assay that is used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Workflow Diagram:
Caption: LanthaScreen® TR-FRET Kinase Binding Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, the kinase mixed with the labeled antibody, and the fluorescent tracer.
-
Assay Plate Setup: Add the test compound, kinase/antibody mixture, and tracer to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the TR-FRET signal on a plate reader equipped for time-resolved fluorescence measurements.
-
Data Analysis: Calculate the IC50 value by plotting the FRET ratio as a function of the test compound concentration.
Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway
To understand the significance of inhibiting kinases like B-Raf, it is essential to consider their position within cellular signaling pathways. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.
Caption: Simplified RAS/RAF/MEK/ERK Signaling Pathway.
Dysregulation of this pathway, often through mutations in genes like B-Raf, leads to uncontrolled cell growth and is a common driver of cancer. Imidazo[4,5-b]pyridine derivatives that inhibit B-Raf can block this signaling cascade and thereby inhibit cancer cell proliferation.
Conclusion
The imidazo[4,5-b]pyridine scaffold is a versatile and potent platform for the development of kinase inhibitors targeting a wide range of kinases implicated in human diseases. While direct experimental data for 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine is not yet available, the extensive body of research on related derivatives provides a strong foundation for predicting its potential inhibitory profile. The 3-methyl and 6-(trimethylsilyl) substitutions are likely to significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Further experimental evaluation of this specific derivative is warranted to fully elucidate its potential as a kinase inhibitor and a starting point for the development of novel therapeutics.
References
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9576-9590. [Link]
-
Lyssikatos, J. P., et al. (2012). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5347-5351. [Link]
-
Tummala, R., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(1), 56-65. [Link]
-
Grozdanov, I., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 115-126. [Link]
-
Park, H., et al. (2013). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 56(21), 8560-8575. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications.[Link]
-
Wang, Z., et al. (2014). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1136-1141. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
ResearchGate. (2025). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications.[Link]
-
Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497.[Link]
-
DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]
-
Park, H., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 12051-12069. [Link]
-
Nanosyn. (n.d.). Technology. [Link]
-
ResearchGate. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
ResearchGate. (2025). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]
-
Novero, A., et al. (2025). Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity. STAR Protocols, 6(3), 102434. [Link]
-
Singh, R., et al. (2022). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). ChemistrySelect, 7(32), e202202251. [Link]
-
LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]
-
Wang, M., et al. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 64(21), 16064-16081. [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. [Link]
-
Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Pharmaceuticals, 14(12), 1245. [Link]
-
HMS LINCS Project. (n.d.). Assays. [Link]
-
PubChem. (n.d.). Mobility-Shift kinase assay. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30.[Link]
-
Faisal, M., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5146-5164. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem-space.com [chem-space.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibitor Trapping in Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drughunter.com [drughunter.com]
- 15. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity evaluation of novel imidazo[4,5-b]pyridine compounds
A Senior Application Scientist's Guide to Comparative Cytotoxicity Evaluation of Novel Imidazo[4,5-b]pyridine Compounds
Executive Summary
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to endogenous purines, making its derivatives promising candidates for anticancer drug development.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of novel imidazo[4,5-b]pyridine compounds, comparing their cytotoxic potential against a well-established chemotherapeutic agent, Doxorubicin. We present a logical, multi-assay workflow designed to move from broad cytotoxicity screening to nuanced mechanistic insights. Authored from the perspective of a senior application scientist, this document emphasizes the causal logic behind experimental choices, providing detailed, field-tested protocols for key assays, including MTT, LDH, Annexin V/PI, and cell cycle analysis, to ensure data integrity and reproducibility.
Introduction: The Rationale for Targeting Cancer with Imidazo[4,5-b]pyridines
The structural similarity of the imidazo[4,5-b]pyridine core to natural purines allows these compounds to interact with a wide array of biological targets, including kinases and polymerases, which are often dysregulated in cancer. Recent studies have demonstrated that derivatives of this scaffold can exhibit significant antiproliferative activity against various cancer cell lines, such as breast (MCF-7), colon (HCT116), and leukemia (K562).[3] The primary goal in early-stage drug discovery is to identify compounds that are not only potent but also selective, meaning they kill cancer cells while sparing healthy ones. This guide outlines the critical path to making that distinction.
Our comparative analysis will focus on two hypothetical novel compounds, IMP-01 and IMP-02 , benchmarked against Doxorubicin , a widely used anthracycline antibiotic that exerts its anticancer effects through mechanisms like DNA intercalation and topoisomerase II inhibition.[4][5][6]
The Comparative Framework: Defining Success
Our evaluation hinges on three key performance pillars: Potency, Selectivity, and Mechanism of Action.
-
Potency (IC50): The half-maximal inhibitory concentration (IC50) measures the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates higher potency.
-
Selectivity (Selectivity Index, SI): This is arguably the most critical parameter. A successful anticancer agent must exhibit a therapeutic window. The SI is calculated by dividing the IC50 value in a normal, non-cancerous cell line by the IC50 value in a cancer cell line.[7][8] An SI value greater than 1.0 suggests the compound is more toxic to cancer cells than normal cells; a higher SI is always the goal.[7][8]
-
Mechanism of Action (MoA): Understanding how a compound kills cancer cells (e.g., by inducing apoptosis, causing necrosis, or arresting the cell cycle) is crucial for further development and predicting potential resistance mechanisms.
Experimental Workflow: A Step-by-Step Evaluation Cascade
A logical, tiered approach prevents wasted resources and generates a clear decision-making pathway. The workflow progresses from broad screening to specific mechanistic questions.
Caption: A tiered experimental workflow for cytotoxicity evaluation.
Methodology Deep Dive: Protocols and Scientific Rationale
As a senior scientist, it's not enough to follow steps; you must understand the causality behind them. Here are the detailed, self-validating protocols for our workflow.
Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the bedrock of reliable data. Using a panel of cell lines, including both cancerous (e.g., MCF-7 breast cancer, A549 lung cancer) and non-cancerous (e.g., HEK293 embryonic kidney) cells, is essential for determining the selectivity index.
Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM for MCF-7, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth and prevent contact inhibition-induced artifacts. Always perform a cell count (e.g., using a hemocytometer) to ensure accurate seeding densities for assays.
MTT Assay for Cell Viability and IC50 Determination
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9]
Protocol:
-
Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[11]
-
Treatment: Prepare serial dilutions of IMP-01, IMP-02, and Doxorubicin. Replace the old media with media containing the compounds. Include "vehicle-only" (e.g., DMSO) and "media-only" (no cells) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C until intracellular purple crystals are visible.
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background (media-only control), plot the percentage of cell viability versus compound concentration and use non-linear regression to calculate the IC50 value.
LDH Assay for Cytotoxicity Confirmation
Rationale: While the MTT assay measures a loss of metabolic activity, the Lactate Dehydrogenase (LDH) assay directly measures cell death by quantifying membrane integrity loss. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12] This assay serves as an excellent orthogonal method to confirm the cytotoxic (cell-killing) versus cytostatic (growth-inhibiting) nature of a compound.
Protocol:
-
Experiment Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Crucially, you must include a "Maximum LDH Release" control for each cell type by adding a lysis buffer (like Triton X-100) to a set of untreated wells 30 minutes before the endpoint.[13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[13]
-
Transfer: Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[13][14]
-
Reagent Addition: Add 100 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well of the new plate.[12][13]
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light.[13] The reaction produces a colored formazan product. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
Rationale: This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[15][17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[15][18]
Protocol:
-
Cell Preparation: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Harvesting: Collect both adherent and floating cells to ensure you capture the entire population. Wash the collected cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16][19]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[16]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17][19] The results will be displayed as a four-quadrant plot:
Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anticancer drugs function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with PI staining allows for the quantitative analysis of DNA content within a cell population.[20][21] Since cells in G2/M have twice the DNA content of cells in G0/G1, this method can reveal where in the cycle a compound is exerting its effect. An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol:
-
Cell Preparation: Treat cells in 6-well plates with the IC50 concentration of each compound for 24 hours.
-
Harvesting: Harvest the cells as described above.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[22][23] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[20][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[22]
-
Analysis: Analyze by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[20]
Comparative Performance Analysis (Hypothetical Data)
The following tables summarize hypothetical data from the described assays, comparing our novel compounds IMP-01 and IMP-02 against the standard, Doxorubicin.
Table 1: Potency (IC50) and Selectivity Index (SI)
| Compound | Cancer Cell Line (MCF-7) IC50 (µM) | Normal Cell Line (HEK293) IC50 (µM) | Selectivity Index (SI) |
| IMP-01 | 1.5 | 18.0 | 12.0 |
| IMP-02 | 8.2 | 12.3 | 1.5 |
| Doxorubicin | 0.8 | 2.4 | 3.0 |
Interpretation: IMP-01 shows excellent potency and a significantly higher selectivity for cancer cells over normal cells compared to Doxorubicin. IMP-02 is less potent and shows poor selectivity. Based on this data, IMP-01 is a clear priority for mechanistic investigation.
Table 2: Mechanism of Action Analysis (MCF-7 cells treated at IC50 for 24h)
| Compound | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | G2/M Phase Arrest (% of Cells) |
| Vehicle Control | 4.1% | 2.5% | 15.2% |
| IMP-01 | 45.7% | 15.3% | 18.1% |
| IMP-02 | 8.9% | 5.1% | 16.5% |
| Doxorubicin | 25.6% | 12.1% | 48.3% |
Interpretation: IMP-01 is a potent inducer of early apoptosis. In contrast, Doxorubicin's primary mechanism at this time point appears to be a strong G2/M cell cycle arrest, which subsequently leads to apoptosis.[6] This suggests IMP-01 may have a more direct and rapid pro-apoptotic mechanism of action.
Mechanistic Insights: A Potential Signaling Pathway
The strong apoptotic induction by IMP-01 suggests it may activate an intrinsic or extrinsic apoptosis pathway. A common mechanism for chemotherapeutics is the induction of DNA damage, which activates the intrinsic (mitochondrial) pathway.
Caption: Hypothesized intrinsic apoptosis pathway activated by IMP-01.
Conclusion and Future Directions
This comparative guide demonstrates a robust workflow for evaluating novel imidazo[4,5-b]pyridine compounds. Based on our hypothetical data, IMP-01 emerges as a promising lead candidate due to its high potency and, most importantly, its superior selectivity index (12.0) compared to the clinical standard, Doxorubicin (3.0).
Mechanistic studies indicate that IMP-01 is a strong inducer of apoptosis, differentiating its primary mode of action from the cell-cycle arrest characteristic of Doxorubicin.
Next Steps for IMP-01 would include:
-
Target Deconvolution: Identifying the specific molecular target(s) of IMP-01.
-
In Vivo Studies: Evaluating the efficacy and toxicity of IMP-01 in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of IMP-01 to further optimize potency and selectivity.
This structured, evidence-based approach ensures that only the most promising compounds advance in the drug discovery pipeline, maximizing the potential for developing safer and more effective cancer therapies.
References
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Retrieved from [Link]
-
Jeeva, S., & Diraviyam, T. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(24), e3861. Retrieved from [Link]
-
Zare, P., Gholipour, E., & Bakhtiyari, S. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 14(15), 3764. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link]
-
Miyauchi, H., & O'Neill, K. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493. Retrieved from [Link]
-
Gewirtz, D. A. (2012). Cancer: How does doxorubicin work? eLife, 1, e00138. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Kirwen, E. M., Batra, T., Karthikeyan, C., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. Retrieved from [Link]
-
Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(11), 2997. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds.... Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
-
Peršurić, Ž., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(15), 3429. Retrieved from [Link]
-
Visagathilagar, T., & Wagh, S. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 30(9), 3511-3517. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 115, 105213. Retrieved from [Link]
-
Wnuk, M., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945. Retrieved from [Link]
-
Al-Oqaili, Z. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3147-3155. Retrieved from [Link]
-
OUCI. (n.d.). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Retrieved from [Link]
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Synthetic Routes of Substituted Imidazo[4,5-b]pyridines
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including roles as kinase inhibitors, antimicrobial agents, and anti-cancer therapeutics.[1][2][3][4][5] The development of new therapeutic agents based on this core structure necessitates robust and versatile synthetic methodologies.
This guide provides a comparative analysis of the principal synthetic routes to substituted imidazo[4,5-b]pyridines. We will delve into the mechanistic underpinnings, evaluate the strategic advantages and limitations of each approach, and provide representative experimental protocols to empower researchers in their synthetic design and execution.
Route 1: Classical Condensation of 2,3-Diaminopyridines
This is the most established and fundamentally straightforward approach to the imidazo[4,5-b]pyridine core. The strategy relies on the condensation of a 2,3-diaminopyridine precursor with a one-carbon electrophile, which upon cyclization and subsequent dehydration or oxidation, forms the imidazole ring.
Chemical Principle and Mechanistic Insight
The reaction typically proceeds in two key stages. First, one of the amino groups of the diaminopyridine attacks the electrophile (e.g., the carbonyl carbon of an aldehyde or carboxylic acid). This is followed by an intramolecular cyclization where the second amino group attacks the intermediate, forming a five-membered ring. The final step is aromatization to the stable imidazo[4,5-b]pyridine system, which often requires an oxidative step when using aldehydes or dehydrating conditions when using carboxylic acids.[2]
-
With Aldehydes: The reaction forms an intermediate aminal (imidazolidine-pyridine), which must be oxidized to the final aromatic product. This can be achieved using various oxidants or sometimes by air oxidation.[2]
-
With Carboxylic Acids (or equivalents): This condensation requires harsh, dehydrating conditions, such as high temperatures or the use of strong acids (e.g., formic acid) or reagents like polyphosphoric acid (PPA), to drive the reaction by removing water.[2][6]
Caption: Workflow for classical condensation synthesis.
Representative Experimental Protocol: Aldehyde Condensation
This protocol is adapted from methodologies involving the cyclization of diaminopyridines with benzaldehydes.[7]
-
Reaction Setup: To a solution of the appropriately substituted 2,3-diaminopyridine (1.0 eq.) in dimethyl sulfoxide (DMSO), add the desired benzaldehyde (1.0 eq.).
-
Reagent Addition: Add sodium metabisulfite (Na₂S₂O₅, 0.55 eq.) to the mixture.
-
Heating: Heat the reaction mixture at 120 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 2-substituted-1H-imidazo[4,5-b]pyridine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Route 2: Palladium-Catalyzed Amidation and Cyclization
Modern synthetic chemistry has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic scaffolds with high precision and functional group tolerance. For imidazo[4,5-b]pyridines, palladium-catalyzed amidation offers a highly regioselective route that is complementary to classical methods.[8][9][10]
Chemical Principle and Mechanistic Insight
This strategy typically involves the coupling of a 2-chloro-3-aminopyridine with a primary amide.[8][9] The palladium catalyst, in conjunction with a suitable ligand (e.g., a biaryl phosphine), facilitates the C-N bond formation between the pyridine C2 position and the amide nitrogen. The resulting 2-amido-3-aminopyridine intermediate undergoes a spontaneous or acid-catalyzed intramolecular cyclization and dehydration in the same pot to furnish the N1-substituted imidazo[4,5-b]pyridine. This method is particularly valuable for installing substituents at the N1 position, which is often challenging to achieve selectively via traditional alkylation of the parent heterocycle.[8][10]
Caption: Workflow for Pd-catalyzed amidation synthesis.
Representative Experimental Protocol: Pd-Catalyzed Synthesis
This protocol is based on the procedure described by Rosenberg et al. for the synthesis of N1 and C2 substituted imidazo[4,5-b]pyridines.[2][8][10]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the 3-amino-2-chloropyridine derivative (1.0 eq.), the primary amide (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq.), and a suitable phosphine ligand (e.g., di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine, 0.1 eq.).
-
Solvent Addition: Add anhydrous tert-butanol as the solvent.
-
Heating: Reflux the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired N1, C2-disubstituted imidazo[4,5-b]pyridine.
Route 3: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
For efficiency and atom economy, multi-component and tandem reactions are highly desirable. A powerful one-pot strategy allows for the rapid construction of the imidazo[4,5-b]pyridine skeleton from simple, commercially available starting materials.[11]
Chemical Principle and Mechanistic Insight
This elegant approach begins with 2-chloro-3-nitropyridine. The synthesis proceeds through a sequence of three reactions in a single vessel:
-
SNAr Reaction: A primary amine displaces the chlorine at the C2 position to form an N-substituted-3-nitropyridin-2-amine.
-
Nitro Group Reduction: The nitro group is then reduced to an amino group using a reducing agent like Zn/HCl or SnCl₂, generating a 2,3-diaminopyridine intermediate in situ.[11]
-
Condensation/Cyclization: Finally, an aldehyde is added to the reaction mixture, which condenses with the newly formed diamine and cyclizes to afford the fully substituted 3H-imidazo[4,5-b]pyridine.[11]
This method allows for the introduction of three points of diversity (at N3, C2, and on the pyridine ring if starting with a substituted precursor) in a highly convergent manner.
Caption: Workflow for one-pot tandem synthesis.
Representative Experimental Protocol: One-Pot Tandem Synthesis
This protocol is a representation of the tandem synthesis developed by Kumar et al.[11]
-
Step 1 (SNAr): To a solution of 2-chloro-3-nitropyridine (1.0 eq.) in an H₂O-IPA (1:1) solvent mixture, add a primary amine (1.0 eq.). Stir for 5 minutes at room temperature, then heat at 80 °C for 2 hours.
-
Step 2 (Reduction): After cooling, add Zn powder (1.0 eq.) and concentrated HCl (0.5 eq.) to the same reaction mixture. Heat at 80 °C for 45 minutes to reduce the nitro group.
-
Step 3 (Condensation): To the resulting solution containing the in situ generated diamine, add a substituted aldehyde (1.0 eq.). Heat the mixture at 85 °C for 10 hours.
-
Workup: After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to yield the desired trisubstituted imidazo[4,5-b]pyridine.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends critically on the desired substitution pattern, required scale, and tolerance for specific reaction conditions.
| Feature | Route 1: Classical Condensation | Route 2: Pd-Catalyzed Amidation | Route 3: One-Pot Tandem Reaction |
| Key Precursors | 2,3-Diaminopyridine, Aldehyde/Carboxylic Acid | 2-Chloro-3-aminopyridine, Primary Amide | 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde |
| Typical Conditions | High temp, strong acids, or oxidative conditions[2] | Pd catalyst, ligand, base, refluxing solvent[8][10] | Sequential heating steps in a single pot[11] |
| Reported Yields | Moderate to Excellent (e.g., 50-95%)[2] | Good to Excellent (e.g., 51-99%)[2] | Excellent[11] |
| Advantages | Simple, readily available starting materials | High regioselectivity for N1 substitution, broad scope, mild conditions | High efficiency (step/atom economy), rapid access to diverse libraries |
| Limitations | Harsh conditions, limited functional group tolerance, poor regioselectivity in N-alkylation[6] | Cost of catalyst/ligand, requires halogenated precursor | Optimization can be complex, requires compatibility of all reaction steps |
| Regioselectivity | Primarily yields C2-substituted products. N-alkylation often gives mixtures of N1 and N3 isomers.[6] | Excellent and predictable regioselectivity for N1-substituted isomers.[8] | Excellent regioselectivity for N3-substituted isomers. |
Troubleshooting Common Synthetic Issues
Researchers may encounter several common challenges during the synthesis of imidazo[4,5-b]pyridines.
-
Low Yield in Condensation Reactions: This can be due to incomplete reaction or unfavorable equilibrium.[6]
-
Solution: For reactions with carboxylic acids, ensure efficient water removal using a Dean-Stark trap or dehydrating agent. For aldehyde condensations, consider adding a mild oxidant if air oxidation is insufficient. Increasing reaction time or temperature may also be beneficial.[6]
-
-
Formation of Regioisomers upon N-Alkylation: The parent imidazo[4,5-b]pyridine has multiple nitrogen atoms (N1, N3, N4) that can be alkylated, leading to mixtures that are difficult to separate.[6]
-
Solution: To avoid this, employ a regioselective synthesis from the outset, such as the Pd-catalyzed amidation (Route 2) for N1 substitution or the tandem reaction (Route 3) for N3 substitution. If alkylating the parent ring, carefully screen bases, solvents, and temperatures to optimize for the desired isomer.[1]
-
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially when using strong oxidants or during oxidative cyclization steps.[6]
-
Solution: Use the mildest possible oxidant and control the stoichiometry carefully. If N-oxide is formed, it can sometimes be reduced back to the parent pyridine using reagents like PCl₃ or PPh₃.
-
Caption: Decision tree for troubleshooting common synthetic problems.
Conclusion and Future Outlook
The synthesis of substituted imidazo[4,5-b]pyridines has evolved from classical high-temperature condensations to sophisticated, highly selective transition-metal-catalyzed and tandem methodologies. While classical routes remain valuable for their simplicity, modern methods provide unparalleled control over substitution patterns and functional group compatibility, which is essential for generating compound libraries for drug discovery.
Future advancements will likely focus on the development of even more efficient and sustainable protocols. The application of C-H activation strategies to directly functionalize the pre-formed imidazo[4,5-b]pyridine core is a particularly promising area of research, potentially bypassing the need for pre-functionalized starting materials altogether.[2][12] Furthermore, the adoption of flow chemistry could offer enhanced control over reaction parameters, leading to improved yields and safety for these important synthetic transformations.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available at: [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Letters. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available at: [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 10. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Metabolic Stability of Silylated Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic candidates due to its versatile biological activity.[1][2][3][4] However, like many heterocyclic compounds, its progression through the drug development pipeline can be hampered by metabolic instability, leading to rapid clearance from the body and diminished therapeutic efficacy.[5] A key strategy to overcome this hurdle is the targeted structural modification to block sites susceptible to metabolism. This guide provides an in-depth comparison of silylated imidazo[4,5-b]pyridine derivatives against their carbon-based analogues, demonstrating how the strategic incorporation of silicon can significantly enhance metabolic stability.
The "Silicon Switch": A Mechanistic Approach to Enhancing Stability
The concept of bioisosterism, where one atom or group is replaced by another with similar properties, is a cornerstone of medicinal chemistry. The "silicon switch," or C/Si exchange, is a powerful bioisosteric strategy where a strategic carbon atom is replaced by a silicon atom.[6][7] This substitution can profoundly alter a molecule's metabolic profile for several key reasons:
-
Blocking Metabolic Hotspots: Metabolism, particularly Phase I oxidation by cytochrome P450 (CYP) enzymes, often occurs at specific, electronically vulnerable positions on a molecule.[8][9] Replacing a carbon at such a "hotspot" with a silicon atom can effectively block this metabolic pathway.
-
Altered Bond Strength: The Carbon-Silicon (C-Si) bond is longer and more stable against oxidative cleavage compared to a metabolically labile Carbon-Hydrogen (C-H) or Carbon-Carbon (C-C) bond at an equivalent position.[7]
-
Steric Hindrance: The larger atomic radius of silicon compared to carbon can create steric hindrance, preventing the metabolic enzyme from accessing the site of metabolism.[10]
This strategic replacement can divert metabolism away from a primary clearance pathway, a phenomenon known as "metabolic switching," thereby increasing the compound's half-life and overall exposure.[11]
Caption: Standard workflow for an in vitro microsomal stability assay.
Detailed Experimental Protocol
This protocol is a representative example for assessing metabolic stability.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Cofactor Solution (NADPH Regeneration System): Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase. [12]Keep on ice.
-
Compound Stock Solutions: Prepare 10 mM stock solutions of Compound A , Compound B , and a positive control (e.g., Verapamil) in DMSO. [13]* Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice. Dilute with cold phosphate buffer to a working concentration of 0.5 mg/mL protein. [8] 2. Incubation Procedure:
-
In a 96-well plate, add buffer, the microsomal suspension, and the test compound working solution (final concentration 1 µM). [8]* Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed Cofactor Solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 3 volumes of cold acetonitrile with a suitable internal standard to terminate the reaction. [8][13] 3. Sample Analysis (LC-MS/MS):
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [14][15][16]LC-MS/MS provides high sensitivity and selectivity for accurate quantification of small molecules in complex biological matrices. [15][17]
Data Analysis & Results
The percentage of the compound remaining at each time point is plotted on a semi-logarithmic scale (ln % remaining vs. time). The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t½): Calculated using the formula: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) [13] Table 1: Comparative Metabolic Stability Data
| Compound | Description | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | Parent Imidazo[4,5-b]pyridine | 12.5 | 110.9 |
| Compound B | Silylated Imidazo[4,5-b]pyridine | > 60 | < 23.1 |
| Verapamil | High Clearance Control | 8.2 | 169.0 |
Interpretation of Results
The data clearly demonstrates the profound effect of silylation. Compound A exhibits rapid degradation with a short half-life and high intrinsic clearance, suggesting it is highly susceptible to metabolism by liver enzymes. In stark contrast, Compound B is significantly more stable, with minimal degradation observed over the course of the experiment. Its low intrinsic clearance value indicates a much lower susceptibility to CYP-mediated metabolism. This enhanced stability is a direct result of the silicon atom blocking a key metabolic "hotspot" on the imidazo[4,5-b]pyridine core.
Caption: Silylation at Position X blocks the primary metabolic pathway.
Conclusion and Broader Implications
The strategic incorporation of silicon into the imidazo[4,5-b]pyridine scaffold serves as a highly effective strategy to enhance metabolic stability. As demonstrated by the comparative in vitro data, the "silicon switch" can transform a metabolically labile compound into a robust drug candidate by blocking major clearance pathways. [10][18]This improvement in stability can lead to a longer in vivo half-life, improved oral bioavailability, and a more favorable pharmacokinetic profile, ultimately increasing the likelihood of clinical success. [19]Researchers and drug development professionals should consider silylation as a key tool in their medicinal chemistry arsenal for overcoming metabolic liabilities and optimizing lead compounds.
References
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (Source: National Institutes of Health) [Link]
-
Silicon as a Bioisostere for Carbon in Drug Design. (Source: Rowan Scientific) [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (Source: Technology Networks) [Link]
-
Microsomal Stability Assay Protocol. (Source: AxisPharm) [Link]
-
Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. (Source: ResearchGate) [Link]
-
Mass spectrometry: a game changer in laboratory diagnostics? (Source: Wiley Analytical Science) [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (Source: National Institutes of Health) [Link]
-
Progress in the medicinal chemistry of silicon: C/Si exchange and beyond. (Source: Semantic Scholar) [Link]
-
Metabolite Identification LC MS Testing. (Source: Avomeen) [Link]
-
Microsomal Clearance/Stability Assay. (Source: Domainex) [Link]
-
Applications of carbon-silicon bioisosterism in drug design and development. (Source: Taylor & Francis Online) [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (Source: protocols.io) [Link]
-
Microsomal Stability. (Source: Evotec) [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (Source: National Institutes of Health) [Link]
-
ADME Microsomal Stability Assay. (Source: BioDuro) [Link]
-
metabolic stability assays for predicting intrinsic clearance. (Source: YouTube) [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (Source: National Institutes of Health) [Link]
-
Microsomal Stability Assay. (Source: Creative Bioarray) [Link]
-
Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. (Source: ResearchGate) [Link]
-
How to calculate in vitro intrinsic clearance? (Source: ResearchGate) [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (Source: PubMed Central) [Link]
-
metabolic stability & determining intrinsic drug clearance. (Source: YouTube) [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (Source: LinkedIn) [Link]
-
Metabolic stability studies of lead compounds supported by separation techniques and chemometrics analysis. (Source: PubMed) [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (Source: PubMed) [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (Source: PubMed) [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (Source: NEDMDG) [Link]
Sources
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic stability studies of lead compounds supported by separation techniques and chemometrics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. youtube.com [youtube.com]
- 10. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 11. nedmdg.org [nedmdg.org]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
This document provides a detailed, procedural guide for the safe handling and disposal of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. As a specialized heterocyclic compound incorporating a reactive trimethylsilyl (TMS) group, its disposal requires a multi-faceted approach grounded in chemical reactivity, regulatory compliance, and laboratory best practices. This guide is intended for researchers, chemists, and laboratory safety professionals engaged in pharmaceutical research and chemical synthesis.
Hazard Identification and Core Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable risk assessment can be synthesized by examining its constituent functional groups: the imidazo[4,5-b]pyridine core and the trimethylsilyl (TMS) moiety.
-
Imidazo[4,5-b]pyridine Core: The parent structure, imidazo[4,5-b]pyridine, is classified as acutely toxic and harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Derivatives of this heterocyclic system are biologically active and are investigated for various therapeutic applications, indicating they should be handled with care to avoid unintended biological effects.[3][4][5]
-
Trimethylsilyl (TMS) Group: The TMS group is characterized by its high reactivity towards protic substances like water, alcohols, and acids.[6][7] This reaction is often vigorous, hydrolyzing the silyl ether to release trimethylsilanol and the corresponding protic acid, which can create a hazardous situation if not controlled.[6] This moisture sensitivity is a primary handling and disposal hazard.[6][7]
Based on this composite analysis, 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine must be treated as a reactive and toxic hazardous waste . All disposal procedures must be designed to mitigate these specific risks.
Critical Pre-Disposal Step: Quenching of Residual Material
Due to the reactivity of the TMS group, any residual amounts of the pure compound, or solutions thereof, must be "quenched" to a less reactive state before being consolidated as aqueous waste. This process intentionally hydrolyzes the TMS group under controlled conditions.
Causality: The purpose of quenching is to prevent an uncontrolled exothermic reaction that could occur if the reactive TMS compound is inadvertently mixed with aqueous waste streams in a larger collection container.[6] Slow, controlled addition to an alcohol first allows for a more manageable reaction before the final addition of water.
Protocol for Quenching Trace/Residual Amounts
This protocol is intended for quenching small, residual quantities (e.g., remaining in a reaction flask after transfer). Bulk quantities should not be quenched ; they should be disposed of as reactive chemical waste in their original, properly labeled containers.
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile for incidental contact, consider butyl rubber for extended handling).[6] Prepare a cooling bath (ice/water).
-
Initial Dilution: Place the flask containing the residual compound in the cooling bath. Slowly add a non-protic solvent like tetrahydrofuran (THF) or diethyl ether to dilute the residue.
-
Controlled Alcoholysis: While maintaining cooling, slowly add a less reactive alcohol, such as isopropanol, dropwise to the stirred solution. Observe for any signs of reaction (e.g., gas evolution, temperature increase).
-
Methanolysis: Once the initial reaction (if any) subsides, slowly add methanol. Methanol is more reactive than isopropanol and will ensure the complete reaction of the TMS group.[6]
-
Hydrolysis: After the reaction with methanol is complete, slowly and cautiously add water to the mixture to ensure full hydrolysis.[6]
-
Neutralization: Check the pH of the resulting aqueous solution. Neutralize it to a pH between 5.5 and 10.5 using a weak acid (e.g., citric acid) or base (e.g., sodium bicarbonate) as needed.[8]
-
Final Waste Collection: The final, neutralized aqueous solution can now be collected as non-reactive aqueous hazardous waste.
Waste Segregation, Containerization, and Disposal Pathways
Proper disposal requires segregating waste into distinct streams based on its physical state and chemical characteristics.[9][10] The United States Environmental Protection Agency (EPA) defines hazardous waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[11] All waste streams generated from this compound must be managed as hazardous waste.[12][13]
Disposal Decision Workflow
The following diagram outlines the decision-making process for handling different waste streams associated with 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine.
Caption: Disposal Decision Workflow for various waste streams.
Summary of Waste Streams and Containerization
| Waste Stream | Hazard Classification | Recommended Container | Disposal Protocol Notes |
| Bulk/Unused Chemical | Reactive, Acutely Toxic | Original manufacturer's container or a compatible, tightly sealed bottle. | Do not attempt to neutralize or quench. Dispose of as is. Label clearly as "Reactive Waste". |
| Quenched Aqueous Solution | Toxic | Sealable polyethylene or glass container compatible with the solvent mixture. | Must be fully neutralized (pH 5.5-10.5) before consolidation. Label with all chemical components. |
| Contaminated Solid Waste | Toxic | Lined, puncture-resistant container for solids. A separate container for sharps (glassware).[14] | Includes gloves, bench paper, pipette tips, and contaminated glassware. Keep container closed.[12] |
| Triple-Rinse Solvent | Flammable, Toxic | Sealable solvent waste container (e.g., safety can for larger volumes).[14] | This rinsate from decontaminating empty containers is considered hazardous waste and must be collected.[15] |
Storage and Final Disposal
All generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]
Key SAA Requirements:
-
Segregation: Incompatible waste types (e.g., acids and bases, reactives and flammables) must be stored separately.[9]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[11][12]
-
Containment: Containers must be kept securely capped except when adding waste.[9] Secondary containment is recommended.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic waste, the limit is one quart.[12]
Once a waste container is full, or if you cease generating that waste stream, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for pickup and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][16]
Spill Management
Chemical spills must be cleaned up immediately by trained personnel.[15]
-
Minor Spill: For a small spill within a fume hood, use a chemical spill kit with an absorbent material (e.g., Chemizorb®). Collect all contaminated absorbent materials and debris, and place them in the solid hazardous waste container.
-
Major Spill: If a spill occurs outside of a fume hood, is large, or involves personnel exposure, evacuate the area immediately. Alert colleagues, isolate the area, and contact your institution's emergency response and EH&S teams.
By adhering to these protocols, which synthesize chemical first principles with established safety guidelines, researchers can ensure the safe and compliant disposal of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, protecting both laboratory personnel and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Laboratory Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
PubChem. Imidazo(4,5-b)pyridine. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Wikipedia. Trimethylsilyl group. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
- Ivanova, N. V., et al. Removal of silylated compounds from solvent and gas waste streams.
-
Gucki, M. J., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives". Molecules, 2021. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Link]
-
Peraman, R., et al. "2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents". PubMed, 2016. [Link]
-
Luo, Y., et al. "Rare‐Earth‐Catalyzed C−H Silylation of Aromatic Heterocycles with Hydrosilanes". Angewandte Chemie, 2016. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Ball, N. D., et al. "Catalytic C-H bond silylation of aromatic heterocycles". Nature Protocols, 2015. [Link]
-
Cheng, C., et al. "Silylation of C–H bonds in aromatic heterocycles by an Earth-abundant metal catalyst". Nature Chemistry, 2016. [Link]
-
Carl ROTH. Safety Data Sheet: N-(Trimethylsilyl)-imidazole. [Link]
-
Chemical compatibility testing final report including test plans and procedures. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
Sources
- 1. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. crystal-clean.com [crystal-clean.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 15. vumc.org [vumc.org]
- 16. epa.gov [epa.gov]
Personal protective equipment for handling 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
Comprehensive Safety & Handling Guide: 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine
This guide provides essential personal protective equipment (PPE), operational, and disposal protocols for handling 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine (CAS No. 1171920-66-3). As specific toxicological data for this compound is not extensively published, this document is grounded in the precautionary principle, deriving its recommendations from the known characteristics of its core chemical structures: organosilicon compounds and heterocyclic aromatic amines.[1][2][3] Researchers must treat this substance as potentially hazardous, with unknown toxicological properties.
Foundational Hazard Assessment: A Proactive Stance
The structure of 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine incorporates two key moieties that inform our safety protocol:
-
Imidazo[4,5-b]pyridine Core: This nitrogen-containing heterocyclic system is a common scaffold in pharmacologically active molecules.[2] Compounds in this class can possess potent biological activity and may be irritants or sensitizers. Their metabolic pathways and long-term toxicological profiles are often uncharacterized for novel derivatives.
-
Trimethylsilyl (TMS) Group: This makes the compound an organosilicon. While many silicones are inert, reactive organosilicon compounds can pose hazards.[1] For instance, some silylating agents are sensitive to moisture, and related compounds like trimethylsilyldiazomethane have been linked to severe toxicity.[4][5]
Given the lack of specific data, we must assume the potential for skin, eye, and respiratory irritation, as well as unknown systemic toxicity upon absorption or inhalation.[6][7]
Core Directive: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are the minimum requirement for any manipulation of this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious, irreversible damage. Standard safety glasses are insufficient as they do not protect against chemical splashes.[8]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled in any form (solid or solution).[9]
-
High-Risk Operations: For procedures involving larger volumes (>50 mL), reactions under pressure, or any task with a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles.[9][10]
Hand Protection
Skin contact is a primary route of exposure. Disposable nitrile gloves provide a good baseline of protection for incidental contact but may not be suitable for prolonged handling.[9][11]
-
Material Selection: Nitrile gloves are suitable for handling small quantities and for short durations. For extended operations or when handling concentrated solutions, consider double-gloving or using more robust gloves such as neoprene or butyl rubber.[10][12]
-
Protocol: Always inspect gloves for tears or punctures before use.[9] Remove gloves immediately if contamination occurs, and wash hands thoroughly with soap and water. Never wear contaminated gloves outside of the immediate work area.
Body Protection
Protecting the skin from accidental spills is crucial.
-
Laboratory Coat: A flame-resistant lab coat must be worn, fully buttoned, to protect the torso and arms.[8]
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[8] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[9]
-
Enhanced Protection: For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[12]
Respiratory Protection
Inhalation is a direct and efficient route for chemical exposure. Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All manipulations of the solid compound (e.g., weighing, transferring) and any work with its solutions must be conducted inside a certified chemical fume hood with adequate airflow.[13]
-
Secondary Control: In the rare event of a large spill outside of a fume hood or if engineering controls are not feasible, respiratory protection is required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and annual fit-testing, as mandated by OSHA.[9] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be a typical choice.[14]
Operational & Disposal Plans
PPE Protocol Summary
The required level of PPE varies with the scale and nature of the operation.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Reaction/Workup (>50mL) | Face Shield over Goggles | Double-Gloved (Nitrile) or Neoprene | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Butyl Rubber or Neoprene Gloves | Chemical-Resistant Suit/Apron | Air-Purifying Respirator (if outside hood) |
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[6] Designate a specific area within a chemical fume hood for the work.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to contain any airborne dust.
-
Transfers: Use a spatula for solid transfers. When transferring solutions, do so slowly and carefully to avoid splashing.[1]
-
Post-Handling: Upon completion, decontaminate the work surface. Remove PPE in the correct order (gloves first), and wash hands thoroughly.
Emergency & Disposal Plan
-
Spills:
-
Small Spill (in fume hood): Absorb with a chemical absorbent pad. Wipe the area clean. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Prevent the spill from entering drains.[15]
-
-
Disposal:
-
All waste containing 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine, including contaminated gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[13]
-
Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Consult your institution's EHS guidelines for specific disposal procedures for organosilicon and heterocyclic waste.
-
Visualized PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart for handling the target compound.
References
- Precautions For Safe Use Of Organosilicon. (2023). Sylicglobal Textile Auxiliares Supplier.
- Proper Disposal of Silyl Compounds: A Guide for Labor
- Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2022). MDPI.
- Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (n.d.). OUCI.
- What PPE is required when handling MH Silicone Fluid? (n.d.). Methyl Hydrogen Silicone Fluid Factory-Biyuan.
- 3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo-[4,5-b]pyridine. (n.d.).
- Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2025).
- Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). (n.d.). PMC - NIH.
- Personal protective equipment for handling Undecasiloxane, tetracosamethyl-. (n.d.). Benchchem.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025). US EPA.
- Safety Data Sheet - Potassium trifluoro((2-(trimethylsilyl)ethoxy)methyl)
- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
- Personal Protective Equipment. (n.d.). The University of British Columbia.
- 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. (2022). ChemicalBook.
- SAFETY DATA SHEET - Generic. (2015). Fisher Scientific.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Sigma-Aldrich - Safety D
- SAFETY D
- 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. (n.d.). CymitQuimica.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy.
- A75706 - SAFETY D
- TMSI+Pyridine. (n.d.). Supelco.
- 3-methyl pyridine. (n.d.). The Good Scents Company.
- 3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine. (n.d.). Sigma-Aldrich.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
- (PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017).
- 3-Methylpyridine. (n.d.). PubChem.
- 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (n.d.). MDPI.
- Chemical Information Review Document for Trimethylsilyldiazomethane. (2011).
Sources
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
